molecular formula C6H6N2O3 B1590074 5-Methoxypyrimidine-2-carboxylic acid CAS No. 344325-94-6

5-Methoxypyrimidine-2-carboxylic acid

Cat. No.: B1590074
CAS No.: 344325-94-6
M. Wt: 154.12 g/mol
InChI Key: WJCNQFLMFOMNJR-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxypyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNQFLMFOMNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504825
Record name 5-Methoxypyrimidine-2-carboxylic acid
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344325-94-6
Record name 5-Methoxypyrimidine-2-carboxylic acid
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Record name 5-methoxypyrimidine-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxypyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making its efficient synthesis a critical aspect of pharmaceutical research and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed, step-by-step methodologies and insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. Two of the most viable and commonly adaptable strategies are:

  • Pathway 1: Synthesis via Nitrile Hydrolysis: This robust and frequently employed method involves the preparation of a key intermediate, 5-Methoxypyrimidine-2-carbonitrile, followed by its hydrolysis to the target carboxylic acid. This pathway offers good control over the introduction of the carboxylic acid functionality at a late stage.

  • Pathway 2: Synthesis via Ester Hydrolysis: This alternative approach focuses on the initial construction of a pyrimidine ring bearing an ester group at the 2-position, which is subsequently hydrolyzed to yield the final product. This method can be advantageous when the starting materials for the pyrimidine ring formation are readily available with the ester functionality in place.

This guide will delve into the technical details of both pathways, providing field-proven insights for successful execution.

Pathway 1: Synthesis via Nitrile Hydrolysis

This pathway is arguably the more common and versatile approach. It is a two-step process involving the synthesis of a nitrile intermediate followed by its conversion to the carboxylic acid.

Step 1: Synthesis of 5-Methoxypyrimidine-2-carbonitrile

The synthesis of the key intermediate, 5-Methoxypyrimidine-2-carbonitrile, can be achieved from the commercially available 2-chloro-5-methoxypyrimidine. The underlying principle of this step is a nucleophilic substitution reaction where the chloro group at the 2-position of the pyrimidine ring is displaced by a cyanide ion.

G cluster_0 Step 1: Synthesis of 5-Methoxypyrimidine-2-carbonitrile 2_chloro_5_methoxypyrimidine 2-Chloro-5-methoxypyrimidine NaCN Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) Solvent Solvent (e.g., DMSO, DMF) Heat Heat 5_methoxypyrimidine_2_carbonitrile 5-Methoxypyrimidine-2-carbonitrile

Caption: Reaction scheme for the synthesis of 5-Methoxypyrimidine-2-carbonitrile.

Materials:

  • 2-Chloro-5-methoxypyrimidine[][2]

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous DMSO or DMF.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) or potassium cyanide (1.2 eq) portion-wise. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any residual DMSO/DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Methoxypyrimidine-2-carbonitrile.

Step 2: Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile

The final step in this pathway is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Both methods are effective, and the choice often depends on the stability of the starting material and the desired work-up procedure.

G cluster_1 Step 2: Hydrolysis of Nitrile 5_methoxypyrimidine_2_carbonitrile 5-Methoxypyrimidine-2-carbonitrile Acid_or_Base Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) Water Water (H₂O) Heat Heat 5_methoxypyrimidine_2_carboxylic_acid This compound

Caption: General scheme for the hydrolysis of 5-Methoxypyrimidine-2-carbonitrile.

Materials:

  • 5-Methoxypyrimidine-2-carbonitrile

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-Methoxypyrimidine-2-carbonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 6 M HCl).

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Neutralization and Extraction: If no precipitate forms, carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 3-4. Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Materials:

  • 5-Methoxypyrimidine-2-carbonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Methoxypyrimidine-2-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the solution with hydrochloric acid to a pH of 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain this compound.

Pathway 2: Synthesis via Ester Hydrolysis

This pathway involves the synthesis of an ester derivative of the target molecule, followed by hydrolysis. A common strategy is to construct the pyrimidine ring with the ester group already in place.

Step 1: Synthesis of Methyl 5-Methoxypyrimidine-2-carboxylate

A versatile method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this synthesis.[3][4] This involves the reaction of an amidine with a suitable three-carbon building block.

G cluster_2 Step 1: Synthesis of Methyl 5-Methoxypyrimidine-2-carboxylate Amidine Amidine Salt Dimethoxypropenol Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol Solvent Solvent (e.g., DMF) Heat Heat Methyl_ester Methyl 5-Methoxypyrimidine- 2-carboxylate

Caption: Synthesis of Methyl 5-Methoxypyrimidine-2-carboxylate.

Materials:

  • Formamidine acetate or other suitable amidine salt

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol[3]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in DMF, add the appropriate amidine salt (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Methyl 5-Methoxypyrimidine-2-carboxylate.

Step 2: Hydrolysis of Methyl 5-Methoxypyrimidine-2-carboxylate

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard transformation that can be effectively carried out using a base such as lithium hydroxide.[5]

Materials:

  • Methyl 5-Methoxypyrimidine-2-carboxylate[6]

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve Methyl 5-Methoxypyrimidine-2-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

  • Addition of Base: Add lithium hydroxide (1.5-2.0 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Acidification: Dilute the residue with water and acidify with 1 M HCl to a pH of 2-3.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Summary

CompoundMolecular FormulaCAS NumberKey Synthesis Pathway
2-Chloro-5-methoxypyrimidineC₅H₅ClN₂O22536-65-8Precursor for Nitrile Pathway
5-Methoxypyrimidine-2-carbonitrileC₆H₅N₃O87362-32-1Intermediate in Pathway 1
This compound C₆H₆N₂O₃ 344325-94-6 Target Compound
Methyl 5-Methoxypyrimidine-2-carboxylateC₇H₈N₂O₃38373-46-5Intermediate in Pathway 2

Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development projects in the pharmaceutical industry. The two primary pathways detailed in this guide, via nitrile hydrolysis and ester hydrolysis, offer reliable and adaptable methods for obtaining this valuable compound. The choice between these pathways will depend on specific laboratory constraints and the desired scale of the synthesis. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently produce this compound for their scientific endeavors.

References

  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • El-Sayed, N. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(49), 30949-30965.
  • Richter, S., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • Organic Syntheses. 2-Chloropyrimidine. [Link]

  • AOBChem USA. Methyl 2-methoxypyrimidine-5-carboxylate. [Link]

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • Google Patents.
  • PrepChem.com. Synthesis of methoxy carboxylic acids. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Google Patents.

Sources

Introduction: The Strategic Importance of 5-Methoxypyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidine-2-carboxylic acid

This compound (CAS No: 344325-94-6) is a heterocyclic building block of significant interest in contemporary drug discovery and materials science.[1] Its pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, while the strategically placed methoxy and carboxylic acid groups offer versatile handles for synthetic elaboration. A profound understanding of its physicochemical properties is not merely academic; it is the bedrock upon which successful, reproducible, and scalable applications are built. For the medicinal chemist, these properties govern a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For the process chemist, they dictate reaction conditions, purification strategies, and formulation development.

This guide provides a detailed examination of the core physicochemical attributes of this compound, framed from the perspective of practical application and experimental causality. We will move beyond simple data recitation to explore the "why" behind the numbers, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Molecular and Physical Attributes

The fundamental physical properties of a compound provide the first layer of insight into its behavior, from handling and storage to its interactions on a molecular level.

PropertyValueSource
CAS Number 344325-94-6[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [2]
Appearance Solid[3][4]
Boiling Point 363.6 °C at 760 mmHg[2][3]
Density 1.371 g/cm³[2]

Expert Insights:

  • Molecular Weight: At ~154 g/mol , this compound comfortably resides within the "rule of five" territory for drug-likeness, making it an attractive starting point for fragment-based or lead optimization campaigns.

  • Boiling Point & Density: The high boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding via the carboxylic acid dimer formation and dipole-dipole interactions from the polar pyrimidine ring.[5] The density, greater than water, is typical for highly functionalized aromatic compounds.

  • Physical Form: As a solid at room temperature, the compound's stability is enhanced for storage and handling compared to liquids.[3][4] Proper storage in a dry, cool environment is recommended to prevent degradation.[6]

Section 2: Solution Behavior - The Key to Reactivity and Bioavailability

How a molecule behaves in solution is paramount to its utility. Solubility and acidity are the two most critical parameters governing its application in both synthetic chemistry and biological systems.

Solubility Profile

The solubility of this compound is a direct consequence of its molecular structure. It possesses a polar carboxylic acid group and two nitrogen atoms in the pyrimidine ring, which can act as hydrogen bond acceptors. Conversely, the methoxy group and the aromatic ring introduce a degree of lipophilicity.

  • Water: The compound is expected to have limited or slight solubility in pure water.[2] The carboxylic acid group can hydrogen bond with water, but the overall molecule is not overwhelmingly polar.

  • Organic Solvents: It exhibits greater solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[7] This is a crucial consideration for setting up chemical reactions and for preparing stock solutions for biological assays.

Causality Behind the Choice: When preparing stock solutions for high-throughput screening, DMSO is the solvent of choice due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous assay buffers. However, it's critical to manage the final DMSO concentration in assays, as it can impact cellular health and enzyme kinetics.

Acidity and Ionization (pKa)

This equilibrium is fundamental:

  • At pH < pKa: The compound will be predominantly in its neutral, protonated form (R-COOH). This form is more lipophilic and more likely to cross cell membranes via passive diffusion.

  • At pH > pKa: The compound will exist primarily as its deprotonated carboxylate anion (R-COO⁻). This form is more water-soluble and is critical for forming salt bridges with biological targets like proteins.

pKa_Equilibrium cluster_key Ionization State vs. pH Neutral R-COOH (Protonated, Lipophilic) Predominant at Low pH Anion R-COO⁻ (Deprotonated, Hydrophilic) Predominant at High pH Neutral->Anion + H₂O pH < pKa pH < pKa Anion->Neutral + H₃O⁺ pH > pKa pH > pKa Analytical_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_result Step 3: Conclusion Prep Sample Weighing & Dissolution (DMSO-d₆, MeOH) HPLC HPLC-UV Purity Check (>95% Peak Area?) Prep->HPLC LCMS LC-MS MW Confirmation ([M+H]⁺ = 155.05?) HPLC->LCMS Purity OK Fail Sample Fails QC (Re-purify or Re-synthesize) HPLC->Fail Purity Fail NMR NMR Structural Elucidation (Correct ¹H, ¹³C Signals?) LCMS->NMR MW OK LCMS->Fail MW Fail Pass Identity & Purity Confirmed NMR->Pass Structure OK NMR->Fail Structure Fail

Sources

5-Methoxypyrimidine-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 344325-94-6

Molecular Formula: C₆H₆N₂O₃

Molecular Weight: 154.12 g/mol

This guide provides an in-depth overview of 5-Methoxypyrimidine-2-carboxylic acid, a key heterocyclic building block for professionals in pharmaceutical research and development. It covers the compound's structure, synthesis, spectroscopic properties, and its burgeoning role in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position.

Structure:

A simplified 2D representation of this compound.

The strategic placement of the methoxy and carboxylic acid groups imparts specific electronic and steric properties to the molecule, making it a valuable synthon in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 344325-94-6[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12[1]
SMILES O=C(C1=NC=C(OC)C=N1)O[1]
Physical Form Solid
Storage Sealed in dry, 2-8°C[1]

Synthesis and Reaction Pathways

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A common and effective method involves the hydrolysis of a 2-cyanopyrimidine precursor.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from a suitable pyrimidine precursor, which is then converted to the nitrile, followed by hydrolysis to the carboxylic acid.

Synthesis_Workflow A Starting Pyrimidine B 2-Cyano-5-methoxypyrimidine A->B Cyanation C This compound B->C Hydrolysis

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Hydrolysis of 2-Cyano-5-methoxypyrimidine

This protocol describes the conversion of 2-Cyano-5-methoxypyrimidine to the target carboxylic acid. The hydrolysis of the nitrile group can be achieved under acidic or basic conditions.[2]

Materials:

  • 2-Cyano-5-methoxypyrimidine

  • Aqueous Sodium Hydroxide (e.g., 2 M) or Hydrochloric Acid (e.g., 6 M)

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Cyano-5-methoxypyrimidine in an excess of the aqueous base or acid.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If basic hydrolysis was performed, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • If acidic hydrolysis was used, the product may precipitate upon cooling.

  • Isolation:

    • Collect the solid precipitate by filtration.

    • Alternatively, if the product remains in solution, extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methoxy group protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically around 12-13 ppm, which is solvent and concentration-dependent.[3]

¹³C NMR: The carbon NMR will exhibit characteristic signals for the carbonyl carbon of the carboxylic acid (around 165-185 ppm), the carbons of the pyrimidine ring, and the methoxy carbon.[4]

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)

¹H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
~12.5Broad Singlet-COOH
~8.9SingletPyrimidine-H4, H6
~3.9Singlet-OCH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
~165C=O
~158Pyrimidine-C5
~155Pyrimidine-C2
~150Pyrimidine-C4, C6
~56-OCH₃

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.[3]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3300-2500 (broad)O-H stretch of carboxylic acid
~1710C=O stretch of carboxylic acid
~1600-1450C=C and C=N stretches of pyrimidine ring
~1250C-O stretch of methoxy group and carboxylic acid
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (154.12). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6][7][8] The carboxylic acid functionality on the pyrimidine ring provides a key interaction point with biological targets, often acting as a hydrogen bond donor and acceptor, or chelating with metal ions in enzyme active sites.

The 5-methoxy substituent can influence the molecule's electronic properties and metabolic stability, making this compound an attractive starting material for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Its derivatives are being explored as potential inhibitors of various enzymes and receptors implicated in a range of diseases.

Role as a Versatile Building Block

The carboxylic acid group of this compound serves as a convenient handle for further synthetic modifications. It can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the introduction of diverse substituents to probe the chemical space around the pyrimidine core.

Reactions A This compound B Ester Derivatives A->B Esterification C Amide Derivatives A->C Amidation D Alcohol Derivative A->D Reduction

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the strategic positioning of its functional groups, makes it an ideal scaffold for the development of novel therapeutic agents targeting a wide array of diseases. This guide provides a foundational understanding of its chemical and physical properties, empowering researchers to leverage this promising molecule in their quest for new and effective medicines.

References

Sources

The Ascendant Role of 5-Methoxypyrimidine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, compounds bearing a 5-methoxy substituent are emerging as a particularly promising class of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of 5-methoxypyrimidine derivatives, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the 5-Methoxy Group

The introduction of a methoxy group at the 5-position of the pyrimidine ring is not a trivial modification. This small electron-donating group can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, allowing for fine-tuning of the molecule's binding affinity and selectivity. Understanding the nuanced effects of this substituent is paramount to the rational design of novel 5-methoxypyrimidine-based therapeutics.

Anticancer Activity: A Dominant Therapeutic Avenue

A substantial body of research has focused on the anticancer potential of 5-methoxypyrimidine derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through the inhibition of key protein kinases involved in tumor growth and proliferation.

Mechanism of Action: Targeting Key Kinases

Many 5-methoxypyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One of the most prominent targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) . Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth.[2] Certain 5-methoxypyrimidine derivatives have been designed to selectively target mutant forms of EGFR, such as the L858R/T790M double mutant found in non-small cell lung cancer (NSCLC), while sparing the wild-type receptor, thereby reducing off-target toxicities.[3]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling. The 5-methoxy group can play a critical role in orienting the molecule within the ATP-binding site and forming crucial hydrogen bonds or hydrophobic interactions with key amino acid residues.

Signaling Pathway of EGFR Inhibition by 5-Methoxypyrimidine Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 5-Methoxypyrimidine Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 5-substituted pyrimidine derivatives against various cancer cell lines.

Compound ID5-SubstituentTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 1 -OCH3cFMS Kinase InhibitorRat Monocytes0.2[4]
Compound 2 -CF3Not SpecifiedMelanoma (C32)24.4[5]
Compound 3 -CF3Not SpecifiedMelanoma (A375)25.4[5]
Compound 4 -INot SpecifiedVariousNot Specified[6]
Compound 5 -OHNot SpecifiedLewis Lung CarcinomaNot Specified

Note: Data for directly comparable 5-methoxypyrimidine derivatives across multiple cancer lines is limited in the provided search results. The table includes other 5-substituted pyrimidines to illustrate the broader potential of this scaffold.

Antimicrobial Activity: A Growing Area of Interest

Beyond their anticancer properties, 5-methoxypyrimidine derivatives are also being investigated for their potential as antimicrobial agents. The pyrimidine ring is a key component of nucleobases, and its derivatives can interfere with microbial DNA, RNA, and protein synthesis.

While specific studies on the antimicrobial activity of 5-methoxypyrimidine derivatives are emerging, related compounds have shown promising results. For instance, certain fused pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Synthesis of 5-Methoxypyrimidine Derivatives: A Practical Approach

The synthesis of 5-methoxypyrimidine derivatives typically involves the construction of the pyrimidine ring followed by the introduction or modification of substituents. A common starting material is 4,6-dihydroxy-5-methoxypyrimidine, which can be converted to the more reactive 4,6-dichloro-5-methoxypyrimidine.[7] This dichloro intermediate serves as a versatile precursor for the introduction of various nucleophiles at the 4- and 6-positions.

General Synthetic Workflow for 5-Methoxypyrimidine Derivatives

synthesis_workflow Start 4,6-Dihydroxy- 5-methoxypyrimidine Intermediate1 4,6-Dichloro- 5-methoxypyrimidine Start->Intermediate1 Chlorination (e.g., POCl3) Product1 4-Substituted- 6-chloro- 5-methoxypyrimidine Intermediate1->Product1 Nucleophile1 Nucleophile 1 (e.g., Amine) Nucleophile1->Product1 FinalProduct 2,4-Disubstituted- 5-methoxypyrimidine Derivative Product1->FinalProduct Nucleophile2 Nucleophile 2 (e.g., Thiol) Nucleophile2->FinalProduct

Caption: A representative synthetic pathway.

Detailed Experimental Protocol: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine

This protocol describes the chlorination of 5-methoxy-2-(methylthio)pyrimidin-4-ol, a key step in the synthesis of many 5-methoxypyrimidine derivatives.[8]

Materials:

  • 5-Methoxy-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice-water bath

  • 25% Ammonia solution

  • Petroleum ether

  • Reaction flask with reflux condenser and stirrer

Procedure:

  • Charge the reaction flask with 5-methoxy-2-(methylthio)pyrimidin-4-ol.

  • Slowly add phosphorus oxychloride (POCl₃) to the flask while cooling in an ice-water bath to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 80°C for 1 hour.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to a 25% ammonia solution.

  • Filter the precipitated solid and wash it with water.

  • Recrystallize the crude product from petroleum ether to obtain pure 4-chloro-5-methoxy-2-methylthiopyrimidine.

In Vitro Biological Evaluation: Assessing Therapeutic Potential

Once synthesized, the biological activity of 5-methoxypyrimidine derivatives is typically evaluated using a battery of in vitro assays.

Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Methoxypyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-methoxypyrimidine derivatives in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 5-methoxypyrimidine derivatives is highly dependent on the nature and position of other substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect the compound's potency, selectivity, and pharmacokinetic properties.[9][10]

Future research in this area will likely focus on:

  • Expanding the chemical diversity of 5-methoxypyrimidine derivatives through combinatorial synthesis and targeted modifications.

  • Elucidating the detailed molecular mechanisms of action for the most promising compounds.

  • Optimizing the pharmacokinetic profiles of lead compounds to improve their in vivo efficacy and safety.

  • Exploring the potential of 5-methoxypyrimidine derivatives in other therapeutic areas, such as neurodegenerative and inflammatory diseases.

The continued exploration of the 5-methoxypyrimidine scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

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The Strategic Role of 5-Methoxypyrimidine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1][2] Its inherent ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a "privileged scaffold" in the design of novel therapeutics.[1][2] Within this important class of heterocycles, 5-methoxypyrimidine-2-carboxylic acid has emerged as a particularly valuable building block, offering a unique combination of electronic and steric properties that can be strategically exploited to fine-tune the pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the development of next-generation therapeutics.

Physicochemical Properties and Strategic Advantages

The strategic placement of the methoxy and carboxylic acid groups on the pyrimidine ring endows this compound with a distinct set of physicochemical characteristics that are highly advantageous in drug design.

PropertyValueSignificance in Drug Design
CAS Number 344325-94-6Unique identifier for substance registration and sourcing.[3][4]
Molecular Formula C₆H₆N₂O₃Provides the elemental composition.
Molecular Weight 154.12 g/mol Influences diffusion and transport properties.

The electron-donating methoxy group at the 5-position can modulate the pKa of the carboxylic acid and influence the overall electron distribution of the pyrimidine ring, thereby impacting its binding affinity to biological targets. The carboxylic acid at the 2-position serves as a versatile synthetic handle for the introduction of various functional groups, most notably through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of this compound: A Strategic Approach

A robust and efficient synthesis of this compound is crucial for its widespread application in drug discovery programs. While a direct, one-pot synthesis from simple precursors is not extensively documented, a strategic multi-step approach can be employed, leveraging established methodologies for pyrimidine chemistry. A plausible and efficient synthetic strategy involves the initial synthesis of a 5-hydroxypyrimidine-2-carboxylic acid precursor, followed by a selective methylation of the hydroxyl group.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound A 5-Bromopyrimidine Precursor B 5-Hydroxypyrimidine-2-carboxylic Acid A->B Hydroxylation/Functional Group Interconversion C Methyl 5-Hydroxypyrimidine-2-carboxylate B->C Esterification D Methyl 5-Methoxypyrimidine-2-carboxylate C->D Methylation (e.g., MeI, base) E This compound D->E Ester Hydrolysis (e.g., LiOH, H₂O)

Caption: A proposed synthetic route to this compound.

Experimental Protocol: Synthesis via a 5-Hydroxy Intermediate

This protocol outlines a feasible synthetic route, adapted from methodologies for related pyrimidine derivatives.[5][6]

Step 1: Synthesis of 5-Hydroxypyrimidine-2-carboxylic Acid

A suitable starting material, such as a 5-bromopyrimidine derivative, can be converted to 5-hydroxypyrimidine-2-carboxylic acid through a nucleophilic substitution or a metal-catalyzed hydroxylation reaction, followed by functional group manipulation to install the carboxylic acid. A patented method describes the synthesis from 5-bromo-2-cyanopyrimidine, which is first converted to 5-benzyloxy-2-cyanopyrimidine and then hydrolyzed to 5-hydroxypyrimidine-2-carboxylic acid.[5]

Step 2: Esterification of 5-Hydroxypyrimidine-2-carboxylic Acid

To protect the carboxylic acid and facilitate the subsequent methylation, the acid is converted to its methyl ester.

  • Suspend 5-hydroxypyrimidine-2-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the methyl ester.

  • Purify the product by column chromatography.

Step 3: Methylation of Methyl 5-Hydroxypyrimidine-2-carboxylate

The phenolic hydroxyl group is selectively methylated.

  • Dissolve methyl 5-hydroxypyrimidine-2-carboxylate in a suitable aprotic solvent (e.g., acetone, DMF).

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).[7]

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the resulting methyl 5-methoxypyrimidine-2-carboxylate by column chromatography. The CAS number for this intermediate is 1415800-40-6.

Step 4: Hydrolysis of Methyl 5-Methoxypyrimidine-2-carboxylate

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.[4][8]

  • Dissolve methyl 5-methoxypyrimidine-2-carboxylate in a mixture of THF and water.

  • Add a stoichiometric amount of lithium hydroxide (LiOH).[4]

  • Stir the reaction at room temperature until the ester is fully consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (around 3.9-4.1 ppm) and two singlets for the pyrimidine ring protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Characteristic signals would include the carboxylic acid carbonyl carbon (around 160-170 ppm), the methoxy carbon (around 55-60 ppm), and the carbons of the pyrimidine ring.

  • IR Spectroscopy: Key vibrational bands would be a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and C-O stretches for the methoxy group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active compounds. The pyrimidine scaffold itself is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][9]

Diagram: Workflow for Drug Discovery

Drug Discovery Workflow Drug Discovery Utilizing this compound A This compound B Amide Coupling with Diverse Amines A->B C Library of 5-Methoxypyrimidine-2-carboxamides B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Sources

The Pyrimidine Scaffold: A Cornerstone of Modern Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless challenge of viral diseases necessitates a continuous search for novel and effective therapeutic agents. Within the vast landscape of medicinal chemistry, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful antiviral drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pivotal role of pyrimidine derivatives in antiviral drug design, delving into their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their efficacy.

The Versatility of the Pyrimidine Core in Antiviral Therapy

The significance of the pyrimidine ring in biological systems is fundamental, as it constitutes the structural basis of the nucleobases uracil, cytosine, and thymine, which are essential building blocks of RNA and DNA.[1] This inherent biological relevance makes pyrimidine analogs ideal candidates for interfering with viral replication processes that are heavily dependent on the host cell's nucleic acid synthesis machinery. The synthetic tractability of the pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of antiviral activity, selectivity, and pharmacokinetic properties.[3][4]

Pyrimidine-based antiviral agents can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors.

Nucleoside Analogs: Deceptive Substrates for Viral Polymerases

Pyrimidine nucleoside analogs are designed to mimic their natural counterparts, thereby deceiving viral polymerases.[5] Once inside a host cell, these prodrugs are phosphorylated by host or viral kinases to their active triphosphate form.[6] These activated analogs can then exert their antiviral effects through one or more mechanisms:

  • Chain Termination: Incorporation of the nucleoside analog into the growing viral DNA or RNA strand leads to the termination of elongation, as it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide.[7]

  • Enzyme Inhibition: The triphosphate form of the analog can act as a competitive inhibitor of viral polymerases, blocking the binding of natural nucleoside triphosphates.

A prime example is Zidovudine (AZT) , a thymidine analog used in the treatment of HIV. The 3'-azido group in AZT prevents the formation of the phosphodiester bond, leading to chain termination of the viral DNA being synthesized by reverse transcriptase.[8]

Non-Nucleoside Inhibitors: Allosteric Disruption of Viral Machinery

Unlike nucleoside analogs, non-nucleoside pyrimidine inhibitors do not mimic natural nucleosides and are not incorporated into viral nucleic acids. Instead, they bind to allosteric sites on viral enzymes, inducing conformational changes that inhibit their catalytic activity.[9] This class of inhibitors offers the advantage of not requiring intracellular activation and can overcome resistance mechanisms that affect nucleoside analogs.[9]

Structure-Activity Relationships: Tailoring Potency and Selectivity

The antiviral potency and selectivity of pyrimidine derivatives are profoundly influenced by the nature and position of substituents on the pyrimidine ring and, in the case of nucleoside analogs, the sugar moiety.

For pyrimidine nucleosides targeting HIV-1, studies have revealed several key structure-activity relationships (SAR):[8][10]

  • 3'-Position of the Sugar: The presence of a 3'-azido group is crucial for potent anti-HIV-1 activity.[8] Modifications to this group, such as substitution with an amino or iodo group, lead to a reduction in antiviral efficacy.[8]

  • C-5 Position of the Pyrimidine Ring: Small alkyl substitutions, such as methyl or ethyl groups, at the C-5 position generally enhance antiviral potency.[8][10] Larger alkyl groups or bromovinyl substitutions tend to decrease activity.[8]

  • Hydrophobicity: Antiviral activity against HIV-1 has been shown to be related to the hydrophobicity and steric properties of the substituent at the C-5 position of the pyrimidine ring.[10]

Host-Targeting Antivirals: Inhibiting Pyrimidine Biosynthesis

A promising broad-spectrum antiviral strategy involves targeting host cellular pathways that are essential for viral replication. RNA viruses, in particular, are highly dependent on the host cell's supply of nucleoside triphosphates for the synthesis of their genomes.[11] Inhibitors of the de novo pyrimidine biosynthesis pathway can effectively deplete the intracellular pool of pyrimidines, thereby creating an environment that is inhospitable for viral replication.[12]

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition has been shown to have broad-spectrum antiviral activity against a range of RNA and DNA viruses.[12] The antiviral effect of DHODH inhibitors can be reversed by the addition of exogenous uridine or orotic acid, confirming their mechanism of action.[12][13] Furthermore, combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogs can lead to synergistic inhibition of viral replication.[7][11]

Key Pyrimidine-Based Antiviral Drugs

The versatility of the pyrimidine scaffold is reflected in the number of approved antiviral drugs that incorporate this core structure.

Drug NameClassTarget Virus(es)Mechanism of Action
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1Chain terminator of viral DNA synthesis.[5][8]
Lamivudine Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1, Hepatitis B Virus (HBV)Chain terminator of viral DNA synthesis.[5][14]
Acyclovir Nucleoside AnalogHerpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV)Inhibits and inactivates viral DNA polymerase, and terminates the growing viral DNA chain.[5]
Molnupiravir Nucleoside AnalogSARS-CoV-2A prodrug that is metabolized to a ribonucleoside analog, which is incorporated into the viral RNA chain, causing mutations that inhibit replication.[15]
Remdesivir Nucleoside AnalogSARS-CoV-2, Ebola VirusActs as a delayed chain terminator of viral RNA synthesis.[7]

Experimental Workflow: Screening for Antiviral Activity

The identification and validation of novel pyrimidine-based antiviral agents involve a systematic experimental workflow.

Viral Replication Inhibition Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the antiviral activity of a compound.

Protocol:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Viral Infection: Remove the culture medium from the cells and infect with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until visible plaques (zones of cell death) are formed.

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to the host cells to determine its therapeutic index.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.

Visualizing Key Pathways and Workflows

Mechanism of Action of Pyrimidine Nucleoside Analogs

Mechanism of Action of Pyrimidine Nucleoside Analogs cluster_cell Host Cell Prodrug Prodrug Active Triphosphate Active Triphosphate Prodrug->Active Triphosphate Phosphorylation (Host/Viral Kinases) Viral Polymerase Viral Polymerase Active Triphosphate->Viral Polymerase Competitive Inhibition Growing Viral Nucleic Acid Growing Viral Nucleic Acid Viral Polymerase->Growing Viral Nucleic Acid Incorporation Chain Termination Chain Termination Growing Viral Nucleic Acid->Chain Termination Antiviral Compound Screening Workflow Start Start Primary Screening Primary Screening (e.g., CPE Inhibition Assay) Start->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay (EC50 Determination) Hit Identification->Dose-Response Assay Active End End Hit Identification->End Inactive Cytotoxicity Assay Cytotoxicity Assay (CC50 Determination) Dose-Response Assay->Cytotoxicity Assay Selectivity Index Calculation Selectivity Index (SI) Calculation (CC50/EC50) Cytotoxicity Assay->Selectivity Index Calculation Lead Compound Lead Compound Selectivity Index Calculation->Lead Compound High SI Selectivity Index Calculation->End Low SI Mechanism of Action Studies Mechanism of Action Studies Lead Compound->Mechanism of Action Studies Mechanism of Action Studies->End

Caption: A typical workflow for the screening and identification of antiviral compounds.

Conclusion

The pyrimidine scaffold remains a highly versatile and fruitful starting point for the design of novel antiviral agents. Its fundamental role in nucleic acid biology, coupled with its synthetic accessibility, ensures its continued prominence in the field of medicinal chemistry. From the targeted inhibition of viral enzymes by nucleoside and non-nucleoside analogs to the broad-spectrum approach of disrupting host pyrimidine biosynthesis, pyrimidine-based drugs have demonstrated remarkable success in combating a wide range of viral infections. Future research will undoubtedly continue to leverage the unique properties of this privileged scaffold to develop the next generation of antiviral therapeutics.

References

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  • Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612–617. [Link]

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  • Holý, A., et al. (1990). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 33(9), 2470–2479. [Link]

  • Basha, N. J., & Chandana, T. L. (2023). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. ChemistrySelect, 8(20). [Link]

  • Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612-617. [Link]

  • Sławiński, J., & Jaroszewicz, E. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Molecules, 26(11), 3169. [Link]

  • Hurst, B. L., et al. (2010). D282, a Non-Nucleoside Inhibitor of Influenza Virus Infection that Interferes with De Novo Pyrimidine Biosynthesis. Antimicrobial Agents and Chemotherapy, 54(1), 132-140. [Link]

  • Sangeetha, R., & Kumar, K. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1), 2-20. [Link]

  • Lee, H., et al. (2017). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 61(11), e00973-17. [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-13. [Link]

  • Seela, F. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Archiv der Pharmazie, 350(10), 1700192. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

  • Farghaly, T. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 23(7), 821-851. [Link]

  • Kaur, R., & Sharma, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(6), 3169-3211. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 3451–3471. [Link]

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  • Wang, P., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 309–316. [Link]

  • Wang, Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 214, 113218. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Methoxypyrimidine-2-carboxylic Acid: Core Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypyrimidine-2-carboxylic acid is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of a variety of biologically active compounds. Its structural motif is present in numerous pharmaceutical agents, highlighting the importance of efficient and scalable synthetic routes. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, designed to empower researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals several key disconnection points, suggesting multiple viable synthetic pathways. The primary strategies revolve around the formation of the pyrimidine ring system and the introduction or modification of the substituents at the C2 and C5 positions.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Carboxylation Carboxylation This compound->Carboxylation Oxidation Oxidation This compound->Oxidation 5-Methoxypyrimidine-2-carbonitrile 5-Methoxypyrimidine-2-carbonitrile Hydrolysis->5-Methoxypyrimidine-2-carbonitrile 5-Methoxypyrimidine 5-Methoxypyrimidine Carboxylation->5-Methoxypyrimidine 2-Methyl-5-methoxypyrimidine 2-Methyl-5-methoxypyrimidine Oxidation->2-Methyl-5-methoxypyrimidine

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three principal synthetic approaches:

  • Hydrolysis of a 2-Cyano Precursor: This is one of the most common and reliable methods. The synthesis focuses on the formation of 5-methoxypyrimidine-2-carbonitrile, which is then hydrolyzed to the desired carboxylic acid.

  • Direct Carboxylation: This approach involves the introduction of the carboxylic acid group directly onto the 5-methoxypyrimidine core.

  • Oxidation of a 2-Alkyl Precursor: This strategy relies on the oxidation of a suitable group, typically a methyl group, at the 2-position of the 5-methoxypyrimidine ring.

Strategy 1: Synthesis via Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile

This versatile strategy is often favored due to the relative ease of introducing a cyano group and its subsequent conversion to a carboxylic acid. The key intermediate is 5-methoxypyrimidine-2-carbonitrile.

Starting Materials for 5-Methoxypyrimidine-2-carbonitrile

The synthesis of the 2-cyanopyrimidine intermediate can be achieved through various routes, starting from readily available precursors.

A common and efficient method involves the conversion of a 2-methylthio group into a cyano group.[1][2] This process typically involves a two-step sequence: oxidation of the methylthio group to a better leaving group (sulfone or sulfoxide), followed by nucleophilic substitution with a cyanide salt.

G 2-(Methylthio)pyrimidine derivative 2-(Methylthio)pyrimidine derivative Oxidation Oxidation 2-(Methylthio)pyrimidine derivative->Oxidation 2-(Methylsulfonyl)pyrimidine derivative 2-(Methylsulfonyl)pyrimidine derivative Oxidation->2-(Methylsulfonyl)pyrimidine derivative Cyanation Cyanation 2-(Methylsulfonyl)pyrimidine derivative->Cyanation 2-Cyanopyrimidine derivative 2-Cyanopyrimidine derivative Cyanation->2-Cyanopyrimidine derivative

Caption: Conversion of a 2-methylthio to a 2-cyano group.

Commercially Available Starting Materials:

Starting MaterialSupplier(s)Notes
4,6-Dichloro-2-(methylthio)pyrimidineSigma-Aldrich, TCIA versatile precursor for introducing various substituents.
2-MethylthiopyrimidineVariousCan be used to synthesize the target compound through a one-pot oxidation and cyanation reaction.[3]

Experimental Protocol: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

This protocol is adapted from a known procedure for the synthesis of related 2-cyanopyrimidines.[1][2]

  • Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine: 4,6-Dichloro-2-(methylthio)pyrimidine is reacted with sodium methoxide in methanol. Elevating the reaction temperature can significantly reduce the reaction time.

  • Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: The resulting 4,6-dimethoxy-2-(methylthio)pyrimidine is oxidized using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

  • Cyanation to 4,6-Dimethoxypyrimidine-2-carbonitrile: The sulfone is then displaced by a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent like acetonitrile or DMSO to yield the desired 2-cyanopyrimidine.[1][2]

Direct displacement of a halogen at the 2-position with a cyanide salt is another viable route, although it can be more challenging than the sulfone displacement.

Commercially Available Starting Materials:

Starting MaterialSupplier(s)Notes
2,4-Dichloro-5-methoxypyrimidineVariousA key intermediate that allows for selective functionalization.
2-Chloro-5-methoxypyrimidineVariousCan be directly cyanated, though may require harsh conditions.

A patent describes the preparation of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine using a chlorinating agent like phosphorus oxychloride.[4]

Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile

The final step in this strategy is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of a 2-Cyanopyrimidine

A general procedure for the hydrolysis of a pyrimidine-2-carbonitrile is as follows:

  • The 2-cyanopyrimidine derivative is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture).

  • A strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) is added.

  • The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is neutralized with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed, and dried.

A patent for the synthesis of 5-hydroxypyrimidine-2-carboxylic acid describes the hydrolysis of 5-benzyloxy-2-cyanopyrimidine using a strong base in water.[5] This methodology is directly applicable to the 5-methoxy analog.

Strategy 2: Direct Carboxylation of 5-Methoxypyrimidine

This approach involves the direct introduction of a carboxyl group onto the 5-methoxypyrimidine ring.

Grignard-based Carboxylation

A classic method for carboxylation involves the formation of a Grignard reagent followed by quenching with carbon dioxide (dry ice).[6][7][8]

G 2-Halo-5-methoxypyrimidine 2-Halo-5-methoxypyrimidine Mg, ether Mg, ether 2-Halo-5-methoxypyrimidine->Mg, ether Grignard Reagent Grignard Reagent Mg, ether->Grignard Reagent 1. CO2\n2. H3O+ 1. CO2 2. H3O+ Grignard Reagent->1. CO2\n2. H3O+ This compound This compound 1. CO2\n2. H3O+->this compound

Sources

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 5-Methoxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, two-step experimental protocol for the synthesis of 5-Methoxypyrimidine-2-carboxylic acid, a heterocyclic building block valuable in medicinal chemistry. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of this compound

Pyrimidine derivatives are fundamental scaffolds in the development of novel therapeutic agents due to their presence in a wide array of biologically active molecules. This compound, in particular, serves as a crucial intermediate. The methoxy group at the 5-position can influence the electronic properties and metabolic stability of derivative compounds, while the carboxylic acid at the 2-position provides a versatile handle for synthetic modifications, such as amide bond formation, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The strategy hinges on the well-established chemical transformation of a nitrile group into a carboxylic acid via hydrolysis.

  • Step 1: Synthesis of the Precursor: The initial step involves the preparation of the key intermediate, 5-methoxypyrimidine-2-carbonitrile .

  • Step 2: Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under basic conditions to yield the final product, This compound .

This approach is reliable and utilizes common laboratory reagents. The overall synthetic pathway is depicted below.

Start Starting Materials Intermediate 5-Methoxypyrimidine-2-carbonitrile Start->Intermediate Nucleophilic Substitution FinalProduct This compound Intermediate->FinalProduct Basic Hydrolysis

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 5-Methoxypyrimidine-2-carbonitrile

The synthesis of the nitrile intermediate is a critical first step. While various methods exist for the synthesis of cyanopyrimidines[1][2], a common route involves the nucleophilic displacement of a suitable leaving group (e.g., a sulfinate) from the pyrimidine ring with a cyanide salt. This protocol is adapted from established procedures for similar pyrimidine derivatives[2]. The process begins with the oxidation of a methylthio- group to a methylsulfonyl- group, creating an excellent leaving group that is subsequently displaced by cyanide.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Sample Amount
5-Methoxy-2-(methylthio)pyrimidineC₆H₈N₂OS156.211.05.00 g (32.0 mmol)
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.572.212.18 g (70.6 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-200 mL
Sodium Cyanide (NaCN)NaCN49.011.52.35 g (48.0 mmol)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-100 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed
BrineNaCl58.44-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Step-by-Step Experimental Protocol
  • Oxidation of the Thioether:

    • Dissolve 5-Methoxy-2-(methylthio)pyrimidine (1.0 eq, 5.00 g) in dichloromethane (DCM, 150 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA (2.2 eq, 12.18 g) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic. Rationale: Using a slight excess of m-CPBA ensures the complete oxidation of the thioether to the sulfone, which is a better leaving group.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Methoxy-2-(methylsulfonyl)pyrimidine. This intermediate is often used in the next step without further purification.

  • Cyanation (Nucleophilic Substitution):

    • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).[3]

    • Dissolve the crude 5-Methoxy-2-(methylsulfonyl)pyrimidine from the previous step in dimethyl sulfoxide (DMSO, 100 mL).

    • Add sodium cyanide (1.5 eq, 2.35 g) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 3-5 hours. Rationale: Heating is necessary to facilitate the nucleophilic aromatic substitution, displacing the methylsulfonyl group.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (400 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts and wash with brine (2 x 100 mL) to remove residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 5-methoxypyrimidine-2-carbonitrile.

Part 2: Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile

The final step is the hydrolysis of the nitrile intermediate to the carboxylic acid. Basic hydrolysis is often preferred as it can minimize side reactions on the electron-rich pyrimidine ring.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Sample Amount
5-Methoxypyrimidine-2-carbonitrileC₆H₅N₃O135.121.03.00 g (22.2 mmol)
Sodium Hydroxide (NaOH)NaOH40.005.04.44 g (111 mmol)
Water (H₂O)H₂O18.02-50 mL
Ethanol (EtOH)C₂H₅OH46.07-50 mL
Concentrated Hydrochloric AcidHCl36.46-As needed (for pH)
Step-by-Step Experimental Protocol

cluster_hydrolysis Hydrolysis Workflow A 1. Dissolve 5-methoxypyrimidine- 2-carbonitrile in EtOH/H₂O B 2. Add NaOH solution A->B C 3. Heat mixture to reflux (e.g., 90-100 °C) B->C D 4. Monitor reaction via TLC C->D E 5. Cool to 0 °C in ice bath D->E F 6. Acidify with conc. HCl to pH ~2-3 E->F G 7. Collect precipitate by vacuum filtration F->G H 8. Wash solid with cold water G->H I 9. Dry under vacuum H->I

Caption: Detailed workflow for the hydrolysis step.

  • Reaction Setup:

    • In a round-bottom flask, suspend 5-methoxypyrimidine-2-carbonitrile (1.0 eq, 3.00 g) in a mixture of ethanol (50 mL) and water (50 mL).

    • Add sodium hydroxide (5.0 eq, 4.44 g) to the suspension. Rationale: A significant excess of a strong base is used to drive the hydrolysis of the stable nitrile group to completion.

  • Reflux:

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Maintain the reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction progress can be monitored by observing the disappearance of the nitrile spot and the appearance of a more polar spot for the carboxylate salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

    • Slowly and carefully acidify the cold solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise. A precipitate should form. Caution: This neutralization is highly exothermic.[4]

    • Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold water to remove inorganic salts.

    • Dry the collected solid under vacuum at 50 °C to a constant weight to yield this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To verify the presence of the carboxylic acid group (broad O-H stretch and C=O stretch) and the disappearance of the nitrile peak.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[5] Avoid creating dust. When preparing solutions, always add NaOH slowly to cold water to dissipate the heat generated.[3][5]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe burns. The vapors are noxious. Handle in a well-ventilated area.[4][6]

  • Sodium Cyanide (NaCN): Extremely toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas. All manipulations must be performed in a dedicated fume hood.

  • m-CPBA: An oxidizing agent and potential irritant. Avoid contact with skin and eyes.

In case of spills, neutralize acids with a weak base like sodium bicarbonate and bases with a weak acid like vinegar before cleaning with appropriate absorbent materials.[4]

References

  • IG Chemical Solutions. (n.d.). Hydrochloric Acid and Sodium Hydroxide.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
  • Benchchem. (n.d.). 5-Methoxy-2-methylpyrimidin-4-ol.
  • Chemistry Stack Exchange. (2012). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Sodium Hydroxide.
  • TN.gov. (n.d.). Sodium Hydroxide (NaOH).
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines.

Sources

Application Notes & Protocols: Strategic Incorporation of 5-Methoxypyrimidine-2-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the effective utilization of 5-Methoxypyrimidine-2-carboxylic acid as a building block in solid-phase synthesis (SPS). Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3] However, their successful incorporation on a solid support requires a nuanced understanding of their chemical properties. This document elucidates the core principles, experimental best practices, and troubleshooting strategies necessary for leveraging this valuable heterocyclic synthon. We focus on the critical aspects of resin selection, coupling agent activation, reaction monitoring, and final cleavage to empower researchers in the synthesis of novel compound libraries.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone pharmacophore, integral to a vast array of therapeutic agents.[4][5][6] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. This compound, in particular, offers a versatile entry point for creating diverse molecular architectures. The methoxy group provides a point for potential metabolic interaction or further functionalization, while the carboxylic acid at the 2-position serves as a robust handle for amide bond formation, enabling its conjugation to peptides, small molecules, or solid supports.

Solid-phase synthesis (SPPS) offers a streamlined methodology for the rapid assembly of compound libraries, simplifying purification by immobilizing the growing molecule on a polymeric resin.[7] This guide addresses the specific challenges and opportunities associated with incorporating this compound into standard Fmoc-based SPPS workflows.

Reactivity Profile and Mechanistic Considerations

The successful application of any building block in SPPS hinges on understanding its reactivity. This compound presents a distinct profile compared to standard Fmoc-amino acids.

  • Electronic Effects: The pyrimidine ring is an electron-deficient aromatic system. This electronic nature can decrease the nucleophilicity of the carboxylate anion, making the activation of the carboxylic acid more challenging than for electron-rich or aliphatic counterparts.[8][9]

  • Coupling Agent Selection: The reduced reactivity necessitates the use of potent coupling reagents to facilitate efficient amide bond formation. Standard carbodiimide reagents like DCC or EDC alone may result in sluggish or incomplete reactions.[8] Uronium/aminium or phosphonium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are strongly recommended. These reagents form highly reactive O-acylisourea intermediates or activated esters (OAt or OBt esters), which are more susceptible to nucleophilic attack by the resin-bound amine.[10][11] HATU is often preferred for challenging couplings as it generates a more reactive OAt ester.

The fundamental mechanism of activation involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby making the carbonyl carbon more electrophilic for the incoming amine nucleophile.[11][12]

Diagram: Carboxylic Acid Activation by HATU

HATU_Activation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 5-MeO-Pyr-COOH (Carboxylic Acid) Activated_Ester Activated OAt Ester (Highly Reactive) RCOOH->Activated_Ester + HATU, Base Base Base (e.g., DIPEA) Base->Activated_Ester HATU HATU HATU->Activated_Ester Amide_Bond Resin-NH-CO-Pyr-5-OMe (Stable Amide Bond) Activated_Ester->Amide_Bond + Resin-NH2 HOAt HOAt (Byproduct) Activated_Ester->HOAt Urea Tetramethylurea (Byproduct) Activated_Ester->Urea Resin_Amine Resin-NH2 (Nucleophile) Resin_Amine->Amide_Bond SPPS_Cycle Start Fmoc-NH-Resin Deprotection Deprotection (20% Piperidine) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Pyrimidine Acid, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Check Kaiser Test Washing2->Check Repeat Next Cycle or Final Cleavage Check->Repeat Negative Recouple Recouple Check->Recouple Positive Recouple->Coupling

Caption: Workflow for a single coupling cycle in solid-phase synthesis.

Protocol 2: Final Cleavage from Resin

This protocol is for cleaving the final synthesized molecule from an acid-labile resin like Rink Amide.

  • Resin Preparation: After the final synthesis step, wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective mixture is 94% TFA / 2.5% Water / 2.5% TIS / 1% 1,3-Dimethoxybenzene (DMB) . [13][14] * Causality Note: TFA is the strong acid that cleaves the molecule from the resin and removes most side-chain protecting groups. [15][13]Water and TIS act as "scavengers" to trap reactive cations generated during cleavage, preventing side reactions. DMB is specifically useful with Rink Amide resins to prevent C-terminal alkylation, a known side reaction from linker decomposition. [13][14]3. Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.25 mmol of synthesis scale). [13]Gently agitate the slurry at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin beads with a small amount of fresh TFA to recover any remaining product.

  • Precipitation: Add the collected filtrate dropwise into a large volume (8-10 times the filtrate volume) of cold diethyl ether. [16]A white precipitate of the crude product should form.

  • Purification: Centrifuge the mixture, decant the ether, and wash the crude peptide pellet with more cold ether. Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Troubleshooting and Key Considerations

ProblemPotential CauseRecommended Solution
Persistently Positive Kaiser Test 1. Inefficient activation. 2. Steric hindrance. 3. Peptide aggregation on resin.1. Use fresh, high-quality coupling reagents. 2. Increase coupling time to 4-6 hours or perform at a slightly elevated temperature (35-40°C). 3. Switch solvent to NMP or add chaotropic salts.
Low Final Yield 1. Incomplete coupling at each step. 2. Premature cleavage from resin. 3. Loss during precipitation.1. Ensure a negative Kaiser test after each coupling. [17] 2. Avoid overly acidic conditions during intermediate steps. 3. Ensure sufficient cold ether is used and allow precipitation at 4°C if necessary. [16]
Side Product Formation Cationic side reactions during cleavage.Ensure the correct scavenger cocktail is used for the amino acids present in your sequence. [13]TIS is critical for protecting Trp, Met, and Cys residues.

Conclusion

This compound is a powerful building block for constructing novel molecular entities via solid-phase synthesis. Its successful application is not complex but requires a deliberate and informed approach. By understanding its electron-deficient nature, selecting potent coupling reagents like HATU, allowing for adequate reaction times, and diligently monitoring reaction completeness, researchers can reliably incorporate this valuable scaffold. The protocols and principles outlined in this guide provide a robust framework for the efficient synthesis of pyrimidine-containing compound libraries, accelerating efforts in drug discovery and chemical biology.

References

  • Jain, K., et al. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35-68. [Link]

  • AAPPTec (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Jain, K., et al. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. PubMed, PMID: 30607935. [Link]

  • Jain, K., et al. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications. [Link]

  • OmicsLink (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • AAPPTec (1997). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTec (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Bio-protocol (n.d.). Peptide Synthesis. Bio-protocol, 12(23), e4549. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-32. [Link]

  • Journal of Chemical Reviews (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4). [Link]

  • Nowick Laboratory (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of Novel 5-Methoxypyrimidine-2-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for the design and execution of a robust screening cascade to identify and characterize novel 5-methoxypyrimidine-2-carboxylic acid derivatives as potential kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for primary high-throughput screening, secondary cell-based validation, and biophysical characterization of hits. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive screening strategy for this promising class of compounds.

Introduction: The Rationale for Targeting Kinases with Pyrimidine Derivatives

Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The pyrimidine nucleus is a key structural motif found in many FDA-approved kinase inhibitors.[2] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal scaffold for designing targeted therapies.[2] The this compound core offers a unique combination of a proven hinge-binding element with a carboxylic acid moiety that can be readily modified to explore interactions with other regions of the ATP-binding site, thereby enabling the generation of diverse chemical libraries with the potential for high potency and selectivity.

This application note will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target to illustrate the screening workflow. CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers, making it an attractive therapeutic target.[3][4]

The Screening Cascade: A Multi-tiered Approach to Hit Identification and Validation

A successful screening campaign relies on a tiered approach that efficiently filters large compound libraries to identify genuine hits with desirable biological activity. Our proposed cascade consists of three main stages:

  • Primary High-Throughput Screening (HTS): Rapidly screen a large library of this compound derivatives using a robust and cost-effective biochemical assay to identify initial "hits" that inhibit the target kinase activity.

  • Secondary Assays and Hit Validation: Confirm the activity of primary hits in a cellular context to assess cell permeability, target engagement, and cytotoxicity.

  • Biophysical Characterization: Characterize the binding kinetics and thermodynamics of validated hits to the target protein to provide a deeper understanding of the mechanism of action.

Primary High-Throughput Screening (HTS): Biochemical Kinase Assays

The goal of the primary screen is to rapidly and reliably identify compounds that inhibit the enzymatic activity of the target kinase. For this, we will describe two widely used and robust HTS-compatible biochemical assays: the ADP-Glo™ Kinase Assay and the HTRF® KinEASE™ Assay.

Principle of Biochemical Kinase Assays

Biochemical kinase assays measure the enzymatic activity of a purified kinase in vitro. The kinase catalyzes the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein). The assay quantifies either the amount of the phosphorylated substrate or the amount of ADP produced.

Assay Platform 1: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[5][6] It is a universal assay applicable to virtually any kinase. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the initial ADP concentration.[5][7]

cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: ADP to ATP Conversion & Detection cluster_3 Data Acquisition A Kinase + Substrate + ATP + Test Compound B Add ADP-Glo™ Reagent A->B Incubate C Remaining ATP is depleted B->C D Add Kinase Detection Reagent C->D Incubate E ADP is converted to ATP D->E F Luciferase reaction generates light E->F G Measure Luminescence F->G

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 substrate peptide (e.g., a peptide derived from Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Protocol:

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include positive controls (a known CDK2 inhibitor, e.g., Roscovitine) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution containing CDK2/Cyclin A2 and the substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Add the kinase/substrate solution to each well of the assay plate.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for CDK2 to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][8]

  • ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Platform 2: HTRF® KinEASE™ Assay (Revvity)

The HTRF® (Homogeneous Time-Resolved Fluorescence) KinEASE™ assay is a fluorescence-based assay that detects the phosphorylated substrate using a specific antibody.[9][10] The assay utilizes a biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorescent donor (Europium cryptate) and an acceptor (XL665) coupled to streptavidin. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and resulting in a FRET signal.[11][12]

cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Acquisition A Kinase + Biotinylated Substrate + ATP + Test Compound B Add Detection Reagents: - Eu-cryptate labeled antibody - Streptavidin-XL665 A->B Incubate C FRET signal is generated upon substrate phosphorylation B->C D Measure Time-Resolved Fluorescence C->D

Caption: Workflow of the HTRF® KinEASE™ Assay.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • HTRF® KinEASE™ STK Substrate 1 (biotinylated)

  • ATP

  • HTRF® KinEASE™ STK Antibody (Eu-cryptate labeled)

  • Streptavidin-XL665

  • Low-volume, white 384-well assay plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Plating: As described for the ADP-Glo™ assay.

  • Kinase Reaction:

    • Prepare a solution containing CDK2/Cyclin A2 enzyme and the HTRF® KinEASE™ STK Substrate 1 in enzymatic buffer.

    • Add this solution to the wells of the assay plate containing the compounds.

    • Initiate the reaction by adding ATP solution.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).[12]

  • Detection:

    • Prepare a detection mixture containing the HTRF® KinEASE™ STK Antibody and Streptavidin-XL665 in detection buffer.

    • Add the detection mixture to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.[11]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

  • Calculate the percent inhibition based on the HTRF ratio of the controls.

  • Determine IC50 values as described for the ADP-Glo™ assay.

Secondary Assays and Hit Validation

Primary hits from the biochemical screen need to be validated in a more physiologically relevant context. Secondary assays aim to confirm on-target activity in cells and to identify compounds with undesirable properties, such as cytotoxicity.

Cell-Based Target Engagement Assay

A cell-based assay is crucial to confirm that the compounds can cross the cell membrane and inhibit the target kinase inside the cell. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase. For CDK2, a key substrate is the Retinoblastoma protein (Rb).

Materials:

  • Human cancer cell line with high CDK2 activity (e.g., MCF-7 breast cancer cells)

  • Primary antibody against phospho-Rb (Ser807/811)

  • Primary antibody against total Rb or a housekeeping protein (e.g., GAPDH) for normalization

  • IR-dye labeled secondary antibodies

  • 96-well clear-bottom plates

  • In-Cell Western imaging system

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds for a defined period (e.g., 2-4 hours).

  • Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with the primary antibodies against phospho-Rb and the normalization protein.

    • Wash and incubate with the corresponding IR-dye labeled secondary antibodies.

  • Data Acquisition: Scan the plate using an In-Cell Western imaging system to quantify the fluorescence intensity for both phospho-Rb and the normalization protein.

Data Analysis:

  • Normalize the phospho-Rb signal to the total protein signal.

  • Calculate the percent inhibition of Rb phosphorylation for each compound.

  • Determine the cellular IC50 values.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the general cytotoxicity of the hit compounds to distinguish between specific inhibition of the target and non-specific toxic effects. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of compound concentrations for an extended period (e.g., 48-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percent cell viability relative to untreated control cells.

  • Determine the CC50 (50% cytotoxic concentration) for each compound.

  • A desirable hit will have a cellular IC50 for the target that is significantly lower than its CC50.

Biophysical Characterization of Validated Hits

Biophysical assays provide direct evidence of compound binding to the target protein and can elucidate the binding kinetics and thermodynamics, which are critical for lead optimization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the kinase) immobilized on a sensor chip in real-time.[14] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[15]

cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Analysis A Immobilize Kinase on Sensor Chip B Inject Compound (Analyte) A->B C Association Phase B->C D Dissociation Phase C->D Flow buffer E Determine kon, koff, and KD D->E

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

  • Immobilization: Immobilize recombinant CDK2/Cyclin A2 onto a sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the validated hit compound over the sensor surface and monitor the change in the SPR signal.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.[9] The binding of a compound typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[16]

  • Reaction Setup: In a 96- or 384-well PCR plate, mix the CDK2/Cyclin A2 protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), the test compound, and buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.

  • Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A positive shift in Tm in the presence of a compound indicates binding and stabilization.

Data Summary and Interpretation

The data from the screening cascade should be compiled and analyzed to prioritize hits for further development.

Assay TypeParameter MeasuredPurposeDesired Outcome for a Promising Hit
Primary HTS
ADP-Glo™ or HTRF®IC50Identify inhibitors of kinase activityPotent inhibition (e.g., IC50 < 1 µM)
Secondary Assays
In-Cell WesternCellular IC50Confirm on-target activity in cellsCellular potency comparable to biochemical IC50
MTT AssayCC50Assess cytotoxicityLow cytotoxicity (e.g., CC50 > 10 µM) and a good selectivity index (CC50/IC50)
Biophysical Assays
SPRKD, kon, koffCharacterize binding kineticsHigh affinity (low KD), desirable kinetic profile (e.g., slow koff for prolonged target engagement)
TSAΔTmConfirm direct binding and stabilizationPositive thermal shift (ΔTm > 2 °C)

Conclusion

The screening cascade outlined in this application note provides a comprehensive and robust strategy for the identification and characterization of novel this compound derivatives as kinase inhibitors. By employing a combination of high-throughput biochemical screening, cell-based validation, and biophysical characterization, researchers can efficiently identify promising lead compounds with the desired potency, selectivity, and cellular activity, thereby accelerating the drug discovery process.

References

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  • YouTube. Dr. Mik Rinne on the First Promising CDK2 Inhibitor in Combination to Treat HR+/HER2- Breast Cancer. [Link]

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  • PMC. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

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  • Taylor & Francis Online. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. [Link]

  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

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Synthesis of 5-Methoxypyrimidine-2-carboxamide Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methoxypyrimidine-2-carboxamide in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the vast landscape of pyrimidine derivatives, the 5-methoxypyrimidine-2-carboxamide core has emerged as a particularly privileged substructure. The strategic placement of the methoxy group at the 5-position and the carboxamide at the 2-position creates a molecule with a unique electronic and steric profile, rendering it a versatile building block for the synthesis of novel drug candidates.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] For instance, certain derivatives have shown potent inhibitory activity against key signaling proteins like STAT6, a crucial mediator in allergic responses.[3] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 5-methoxypyrimidine-2-carboxamide derivatives, aimed at researchers and scientists in the field of drug development.

Strategic Approaches to Synthesis: Navigating the Chemical Landscape

The synthesis of 5-methoxypyrimidine-2-carboxamide derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns on the pyrimidine ring, and scalability of the reaction. Two primary and effective strategies are highlighted below:

  • Amidation of a Precursor Carboxylic Acid or Ester: This is a direct and widely employed method that involves the coupling of a 5-methoxypyrimidine-2-carboxylic acid or its corresponding ester with a desired amine.[4] This approach offers the flexibility to introduce a wide variety of substituents on the amide nitrogen, allowing for extensive structure-activity relationship (SAR) studies.

  • Controlled Hydrolysis of a 2-Cyanopyrimidine Precursor: An alternative strategy involves the synthesis of a 5-methoxypyrimidine-2-carbonitrile intermediate, followed by its partial hydrolysis to the corresponding carboxamide.[5][6] This method can be advantageous when the corresponding carboxylic acid is not readily accessible or when milder reaction conditions are preferred.

The following diagram illustrates the general synthetic workflows for preparing 5-methoxypyrimidine-2-carboxamide derivatives.

Synthesis_Workflow cluster_0 Strategy 1: Amidation Route cluster_1 Strategy 2: Nitrile Hydrolysis Route A This compound/Ester C Amide Coupling A->C B Amine (R-NH2) B->C D 5-Methoxypyrimidine-2-carboxamide Derivative C->D E 5-Methoxypyrimidine-2-carbonitrile F Controlled Hydrolysis E->F G 5-Methoxypyrimidine-2-carboxamide Derivative F->G

Caption: General synthetic workflows for 5-Methoxypyrimidine-2-carboxamide derivatives.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative 5-methoxypyrimidine-2-carboxamide derivative.

Protocol 1: Synthesis via Direct Amidation of Methyl 5-methoxypyrimidine-2-carboxylate

This protocol details the synthesis of a target carboxamide through the direct amidation of a readily available ester precursor. The choice of a methyl ester is strategic as it can be synthesized efficiently from commercially available starting materials.[7][8]

Step 1: Synthesis of Methyl 5-methoxypyrimidine-2-carboxylate

A robust method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with an appropriate amidinium salt.[7][8] This approach is advantageous as it avoids substitution at the 4-position of the pyrimidine ring.[7][8]

  • Materials:

    • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

    • Formamidinium acetate

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous DMF, add formamidinium acetate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 5-methoxypyrimidine-2-carboxylate.

Step 2: Amidation of Methyl 5-methoxypyrimidine-2-carboxylate

The conversion of the ester to the desired amide can be achieved through various catalytic amidation methods.[4][9][10] Boronic acid-catalyzed amidation is an efficient method that proceeds under relatively mild conditions.[4]

  • Materials:

    • Methyl 5-methoxypyrimidine-2-carboxylate

    • Desired amine (e.g., benzylamine, 1.2 eq)

    • Boric acid (10 mol%)

    • Toluene

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add methyl 5-methoxypyrimidine-2-carboxylate (1.0 eq), the desired amine (1.2 eq), and boric acid (10 mol%) in toluene.

    • Reflux the reaction mixture for 12-24 hours, with azeotropic removal of water.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the target 5-methoxypyrimidine-2-carboxamide derivative.

Parameter Step 1: Ester Synthesis Step 2: Amidation
Key Reagents Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Formamidinium acetateMethyl 5-methoxypyrimidine-2-carboxylate, Amine, Boric acid
Solvent DMFToluene
Temperature Room TemperatureReflux
Reaction Time 12-16 hours12-24 hours
Workup Aqueous workup and extractionSolvent evaporation
Purification Column ChromatographyColumn Chromatography
Protocol 2: Synthesis via Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile

This alternative route involves the preparation of a nitrile intermediate, which is then carefully hydrolyzed to the amide. This can be a valuable strategy, particularly when exploring derivatives with functionalities that might be sensitive to the conditions of direct amidation. Pyrimidine-5-carbonitrile derivatives have been synthesized through various methods, including cyclocondensation reactions.[11][12][13]

Step 1: Synthesis of 5-Methoxypyrimidine-2-carbonitrile

The synthesis of the nitrile intermediate can be adapted from established procedures for similar pyrimidine carbonitriles.[14]

(Specific protocol for this step requires further literature precedent for this exact substitution pattern. The following is a generalized approach based on known pyrimidine syntheses.)

Step 2: Controlled Hydrolysis of 5-Methoxypyrimidine-2-carbonitrile to the Carboxamide

The partial hydrolysis of nitriles to amides can be challenging as the amide can be further hydrolyzed to the carboxylic acid.[5][6] A mild and effective method utilizes an alkaline solution of hydrogen peroxide.[5]

  • Materials:

    • 5-Methoxypyrimidine-2-carbonitrile

    • Ethanol

    • Aqueous Sodium Hydroxide (e.g., 1 M)

    • Hydrogen Peroxide (30% solution)

  • Procedure:

    • Dissolve 5-methoxypyrimidine-2-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add a pre-mixed solution of aqueous sodium hydroxide and hydrogen peroxide.

    • Stir the reaction mixture at a low temperature (e.g., 0-10 °C) and monitor the progress carefully by TLC to avoid over-hydrolysis to the carboxylic acid.

    • Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite) to decompose the excess peroxide.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain the 5-methoxypyrimidine-2-carboxamide.

Mechanism of a Key Transformation: Boronic Acid-Catalyzed Amidation

The boronic acid-catalyzed amidation of esters is a powerful tool in organic synthesis. The mechanism is believed to involve the activation of the carboxylic acid (or in this case, the ester) by the boronic acid catalyst. The concerted action of multiple boron atoms may be involved in activating the carbonyl group, making it more susceptible to nucleophilic attack by the amine.[4] This catalytic cycle avoids the use of stoichiometric coupling reagents, leading to a more atom-economical and environmentally friendly process.[10]

Amidation_Mechanism Ester R-COOR' ActivatedComplex Activated Ester-Boron Complex Ester->ActivatedComplex + B(OH)3 BoronicAcid B(OH)3 Amine R''-NH2 TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex->TetrahedralIntermediate + R''-NH2 Amide R-CONHR'' TetrahedralIntermediate->Amide Byproducts R'-OH + B(OH)3 TetrahedralIntermediate->Byproducts

Caption: Simplified mechanism of boronic acid-catalyzed amidation.

Conclusion and Future Perspectives

The synthesis of 5-methoxypyrimidine-2-carboxamide derivatives represents a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a solid foundation for researchers to access a diverse range of these valuable compounds. The direct amidation and nitrile hydrolysis routes offer complementary approaches to suit various synthetic needs. As our understanding of the biological targets of these compounds deepens, the development of more efficient, selective, and scalable synthetic methodologies will continue to be a priority in the field of medicinal chemistry.

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Application Note: Strategic Functionalization of the 5-Methoxypyrimidine-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 5-Methoxypyrimidine-2-carboxylic acid is a particularly valuable starting material, offering multiple, distinct sites for chemical modification. This guide provides an in-depth exploration of the strategic functionalization of this molecule, focusing on both the carboxylic acid moiety and the pyrimidine core. We will dissect the underlying chemical principles, present field-proven, step-by-step protocols, and offer expert insights into experimental design, enabling researchers to leverage this versatile building block for the synthesis of novel, high-value compounds.

Understanding the Core Scaffold: A Duality of Reactivity

The chemical behavior of this compound is governed by the interplay of its three key components:

  • The Pyrimidine Ring: As a diazine, the pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms.[3] This electronic characteristic makes the ring generally resistant to classical electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[1][4]

  • The 5-Methoxy Group (-OCH₃): This substituent acts as a powerful electron-donating group (EDG) through resonance. It counteracts the ring's electron deficiency, particularly at the C4 and C6 positions (ortho to the methoxy group), making these sites potential targets for directed electrophilic attack.

  • The 2-Carboxylic Acid Group (-COOH): This electron-withdrawing group (EWG) further deactivates the ring towards electrophiles but serves as an exceptionally versatile synthetic handle for elaboration through well-established condensation reactions.[5][6] It also presents an opportunity for strategic removal via decarboxylation to unmask new reactivity at the C2 position.[7][8][9]

This unique combination of features allows for a multi-pronged approach to derivatization, which we will explore in the following sections.

Pathway I: Elaboration via the Carboxylic Acid Handle

The most direct method for derivatizing the title compound is through the carboxylic acid group. Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, allowing for the rapid generation of diverse compound libraries.[5][10]

Causality of Amide Coupling

Direct condensation of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[11] To overcome this, coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.[5][11] Reagents like HATU, HBTU (aminium-based), and EDC (a carbodiimide) are staples in this process.[10]

Diagram 1: Amide Coupling Workflow

G Start 5-Methoxypyrimidine- 2-carboxylic acid Activation Activation Step: Formation of reactive O-acylisourea intermediate Start->Activation Add Coupling Reagent Reagents Amine (R-NH2) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Reagents->Activation Coupling Nucleophilic Attack: Amine attacks activated acid Activation->Coupling Product Target Amide Derivative Coupling->Product

Caption: General workflow for amide bond formation.

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative from this compound.

Materials:

  • This compound

  • Amine of interest (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl (aq), Sat. NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add the amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Coupling Reagent Full Name Class Key Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminiumHigh efficiency, fast reaction times, low racemization.[10]
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideCarbodiimideWater-soluble urea byproduct, easy workup.[11]
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideInexpensive, but produces insoluble dicyclohexylurea (DCU) byproduct.[11]

Pathway II: Functionalization of the Pyrimidine Core

Modifying the C-H bonds of the pyrimidine ring requires a more nuanced approach that leverages the electronic biases of the scaffold. A highly effective strategy is a two-step sequence: introducing a halide "handle" onto the ring, followed by a palladium-catalyzed cross-coupling reaction.

Strategy 3.1: Electrophilic Halogenation at C4/C6

Causality: While the pyrimidine ring is generally deactivated to electrophiles, the potent electron-donating 5-methoxy group provides sufficient activation for electrophilic substitution to occur at the ortho-positions (C4 and C6). These positions are electronically enriched and sterically accessible. Installing a bromine or chlorine atom at these sites transforms an unreactive C-H bond into a versatile leaving group, paving the way for modern cross-coupling chemistry.

Diagram 2: Halogenation to Cross-Coupling Strategy

G Start 5-Methoxypyrimidine- 2-carboxylic acid Step1 Step 1: Electrophilic Halogenation (NBS or NCS) Start->Step1 Intermediate 4-Halo-5-methoxypyrimidine- 2-carboxylic acid Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cross-Coupling Intermediate->Step2 Product C4-Functionalized Product Step2->Product

Caption: Two-step sequence for C4/C6 functionalization.

Protocol 3.1.1: Electrophilic Bromination with NBS

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated Na₂S₂O₃ (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any excess bromine.

  • Dilute with an appropriate organic solvent (e.g., EtOAc) and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting 4-bromo-5-methoxypyrimidine-2-carboxylic acid can often be used in the next step without further purification.

Strategy 3.2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: Palladium-catalyzed cross-coupling reactions are among the most powerful C-C bond-forming methods in modern synthesis.[12] The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is particularly robust and tolerant of a wide range of functional groups. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl-halide bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13]

Protocol 3.2.1: Suzuki Coupling of the 4-Bromo Intermediate

Materials:

  • 4-Bromo-5-methoxypyrimidine-2-carboxylic acid (from Protocol 3.1.1)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system

  • 2 M Sodium Carbonate (Na₂CO₃) (aq) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a microwave vial or Schlenk flask, add the 4-bromo intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) and the degassed aqueous base (2 M Na₂CO₃, 3.0 eq).

  • Heat the reaction mixture to 80-100 °C (or perform under microwave irradiation, e.g., 120 °C for 30 min) until the starting material is consumed (monitor by LC-MS).[14]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash chromatography to obtain the C4-arylated product.

Boronic Acid Example Product Type Potential Application
Phenylboronic acid4-Phenyl derivativeCore scaffold modification
4-Fluorophenylboronic acid4-(4-Fluorophenyl) derivativeMetabolic blocking, PET imaging
Pyridine-3-boronic acid4-(Pyridin-3-yl) derivativeImproving solubility, H-bond acceptor

Pathway III: Strategic Decarboxylation

Causality: In some synthetic routes, the carboxylic acid may not be desired in the final target. For pyrimidine-2-carboxylic acids, the carboxyl group can be removed under thermal or acidic conditions. The accepted mechanism involves protonation of a ring nitrogen, which facilitates the loss of CO₂ to form a stabilized ylide intermediate that is subsequently quenched to give the final product.[7][9] This strategy unmasks the C2 position, which can then be a target for other C-H functionalization methods like lithiation or directed metallation.

Protocol 4.1: Thermal Decarboxylation

Materials:

  • This compound

  • High-boiling point solvent (e.g., Diphenyl ether or NMP)

  • Hydrochloric acid (for workup)

Procedure:

  • Add this compound to a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 180-200 °C and monitor for the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature.

  • Carefully dilute with water and acidify with concentrated HCl.

  • Extract the product (5-methoxypyrimidine) with an organic solvent like diethyl ether or DCM.

  • Wash, dry, and concentrate the organic extracts. Purify by distillation or chromatography as needed.

Strategic Decision Framework

Choosing the correct functionalization pathway is critical for synthetic efficiency. The following flowchart provides a guide for selecting a strategy based on the desired target structure.

Diagram 3: Synthetic Strategy Selection

G Start Desired Target Structure? Q1 Modification at C2-position? Start->Q1 Q2 Modification at C4/C6-position? Q1->Q2 No P1 Use Pathway I: Amide Coupling Q1->P1 Yes (Amide, Ester, etc.) Q3 Remove -COOH group? Q2->Q3 No P2 Use Pathway II: Halogenation then Cross-Coupling Q2->P2 Yes P3 Use Pathway III: Decarboxylation Q3->P3 Yes

Caption: Decision flowchart for functionalization strategy.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481.
  • Pyrimidine - Wikipedia. (n.d.). In Wikipedia. Retrieved January 22, 2026.
  • Joule, J. A., & Mills, K. (n.d.). Pyrimidines. Heterocyclic Chemistry.
  • Dunn, G. E., & Lee, G. K. J. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Science Publishing.
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  • Pyrimidine | PPTX - Slideshare. (n.d.). Slideshare.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
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  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Growing Science.
  • Palladium-catalyzed cross-couplings in the synthesis of agrochemicals - ResearchGate. (2022, November).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Chemistry Steps.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). MDPI.

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The Strategic Application of 5-Methoxypyrimidine-2-carboxylic Acid in Fragment-Based Screening for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more targeted approach. It involves screening small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, and fewer than three hydrogen bond donors and acceptors).[4] These fragments, although often exhibiting weak binding affinities (in the millimolar to micromolar range), provide high-quality starting points for medicinal chemistry optimization.[5][6] The simpler structures of fragments allow for a more thorough exploration of chemical space and often result in lead compounds with superior physicochemical properties.[1]

This guide focuses on the strategic use of a specific, yet representative fragment, 5-Methoxypyrimidine-2-carboxylic acid , in a typical FBDD campaign. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active molecules due to its ability to form a variety of interactions with protein targets.[7][8][9][10][11] The methoxy and carboxylic acid functional groups on this particular fragment provide a valuable combination of a hydrogen bond acceptor and a hydrogen bond donor/acceptor pair, respectively, making it an excellent probe for interacting with diverse protein binding sites.

This document will provide a detailed overview of the rationale for selecting such a fragment, comprehensive protocols for its use in primary screening via Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and a workflow for hit validation and progression.

Rationale for Employing this compound

The selection of fragments for a screening library is a critical step in any FBDD program.[1] this compound represents an ideal candidate for inclusion due to several key features:

  • Privileged Scaffold: The pyrimidine ring is a common motif in biologically active compounds, including nucleic acids, and is known to interact with a wide range of protein targets.[7][12] Its inclusion in a fragment library increases the probability of identifying hits against various target classes.

  • Optimal Physicochemical Properties: With a molecular weight of 154.12 g/mol , this fragment comfortably fits within the "Rule of Three," ensuring a higher likelihood of efficient binding. Its calculated properties suggest good solubility and a balance of hydrophilicity and lipophilicity, which are crucial for reliable screening results.

  • Defined Vector for Growth: The carboxylic acid and methoxy groups provide clear vectors for chemical elaboration. Once a binding mode is confirmed, medicinal chemists can readily synthesize analogues by modifying these functional groups to improve potency and selectivity. This concept of "poised fragments" is a key advantage in accelerating the hit-to-lead process.[13]

  • Versatile Interaction Potential: The combination of the aromatic pyrimidine ring, a hydrogen-bond-accepting methoxy group, and a carboxylic acid that can act as both a hydrogen-bond donor and acceptor, allows this fragment to probe a variety of interactions within a protein's binding site.

Experimental Workflow for Fragment Screening

A typical FBDD campaign follows a multi-step process designed to identify and validate genuine fragment hits, while eliminating false positives. The workflow described below is a robust and widely adopted approach in the field.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology & Lead Generation A Fragment Library Preparation (incl. This compound) B Primary Biophysical Screen (e.g., SPR or NMR) A->B High-throughput screening C Hit Confirmation & Triage B->C Initial Hits D Orthogonal Biophysical Method (e.g., if SPR was primary, use NMR) C->D Confirmed Hits E Affinity Determination (KD) D->E Validated Hits F X-ray Crystallography or Cryo-EM E->F High-confidence Hits G Structure-Based Drug Design (SBDD) F->G Fragment-Protein Complex Structure H Hit-to-Lead Optimization G->H Iterative Design Cycles STD_NMR_Principle cluster_0 STD-NMR Principle A 1. Selective Saturation of Protein Resonances Protein Protein B 2. Saturation Transfer to Bound Fragment via NOE C 3. Dissociation of Saturated Fragment D 4. Detection of Attenuated Fragment Signals Fragment_Bound Fragment (Bound) Protein->Fragment_Bound Binding Fragment_Bound->Protein Dissociation Fragment_Free Fragment (Free) Fragment_Bound->Fragment_Free Exchange Fragment_Free->Fragment_Bound Exchange

Caption: The principle of Saturation Transfer Difference (STD) NMR for detecting ligand binding.

Hit Progression: From Fragment to Lead

Once this compound is confirmed as a binder through orthogonal biophysical techniques, the next crucial step is to determine its binding mode. [14] 1. Structural Biology:

  • X-ray Crystallography: This is the most definitive method for elucidating the binding mode of a fragment. [5][15][16][17]Co-crystallization of the protein with this compound or soaking the fragment into pre-formed protein crystals can provide a high-resolution structure of the complex. This structural information is invaluable for subsequent structure-based drug design. [18] 2. Hit-to-Lead Optimization:

  • With the 3D structure of the protein-fragment complex in hand, medicinal chemists can design and synthesize new analogues of this compound. This can be achieved through two primary strategies:

    • Fragment Growing: Adding chemical moieties to the fragment to make additional favorable interactions with the protein.

    • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a larger, more potent molecule.

The iterative cycle of design, synthesis, and testing, guided by structural biology and biophysical data, is the cornerstone of a successful FBDD campaign, ultimately leading to the development of a potent and selective lead compound.

Conclusion

This compound serves as an exemplary fragment for use in FBDD campaigns. Its favorable physicochemical properties, privileged scaffold, and clear vectors for chemical modification make it a valuable tool for probing protein binding sites and identifying high-quality starting points for drug discovery. The systematic application of sensitive biophysical techniques such as SPR for primary screening and NMR for hit validation, followed by structural biology, provides a robust and efficient pathway from a weakly binding fragment to a potent lead compound. This strategic approach significantly enhances the probability of success in tackling challenging biological targets.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening. [Link]

  • NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. [Link]

  • Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. [Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. UCL Press. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. NIH. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

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  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]

  • Fragment Hits: What do They Look Like and How do They Bind?. ACS Publications. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]

  • 2-Methoxy-pyrimidine-5-carboxylic acid. BuyersGuideChem. [Link]

  • Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Biostructures. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. PubMed. [Link]

  • Fragment Screening and Fragment-Based Drug Discovery Services. SARomics Biostructures. [Link]

  • Synthesis of pyrimidinone carboxylic acids. ResearchGate. [Link]

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Application Note: A Robust Protocol for the Esterification of 5-Methoxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

5-Methoxypyrimidine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its derivatives are integral to the synthesis of targeted therapeutics, including kinase inhibitors and other pharmacologically active agents. The conversion of the carboxylic acid moiety to an ester is a critical transformation, as it allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the ester group can serve as a versatile synthetic handle for further molecular elaboration.

This guide provides a detailed, field-proven protocol for the efficient esterification of this pyrimidine scaffold. We will delve into the rationale behind the chosen methodology, offering insights that ensure reproducibility and high yields, which are paramount in a drug development setting.

Selecting the Optimal Esterification Strategy

While several methods exist for ester formation, the unique electronic nature of the 5-methoxypyrimidine ring system necessitates a careful selection to avoid potential side reactions or degradation.

  • Fischer-Speier Esterification: This classic method involves heating a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄)[1]. While effective for simple substrates, the harsh acidic conditions and high temperatures can be detrimental to the pyrimidine core, which contains basic nitrogen atoms susceptible to non-productive protonation or degradation.

  • Mitsunobu Reaction: This redox-condensation reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to convert an alcohol into an ester with inversion of stereochemistry[2][3]. It is exceptionally mild but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification[4].

  • Steglich Esterification: This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[5]. The reaction proceeds under mild, neutral conditions at or below room temperature, making it ideal for sensitive and structurally complex substrates[5][6]. The high efficiency and operational simplicity of the Steglich esterification make it our recommended method for this specific transformation.

The Mechanism of Steglich Esterification: A Step-by-Step Rationale

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Steglich esterification is a powerful process driven by the formation of highly reactive intermediates.

  • Activation of the Carboxylic Acid: The nitrogen atom of the carbodiimide (DCC) is protonated by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.

  • Role of the DMAP Catalyst: While the O-acylisourea can be directly attacked by the alcohol, this pathway is often slow and can lead to an undesired, unreactive N-acylurea byproduct through a 1,3-rearrangement[5][7]. DMAP, a hyper-nucleophilic catalyst, rapidly intercepts the O-acylisourea intermediate[5].

  • Formation of the Activated Acylpyridinium Salt: DMAP attacks the carbonyl carbon of the O-acylisourea, displacing the dicyclohexylurea (DCU) and forming a highly electrophilic N-acylpyridinium salt. This intermediate is significantly more reactive towards nucleophiles than the parent carboxylic acid.

  • Nucleophilic Attack and Ester Formation: The alcohol (the desired nucleophile) attacks the activated carbonyl of the N-acylpyridinium salt. This step regenerates the DMAP catalyst and yields the final ester product along with the insoluble dicyclohexylurea (DCU) byproduct.

Below is a diagram illustrating this mechanistic pathway.

Steglich_Mechanism cluster_activation Step 1: Activation cluster_catalysis Step 2 & 3: Catalysis cluster_esterification Step 4: Ester Formation RCOOH 5-MeO-Pyrimidine-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DMAP DMAP (Catalyst) DCC DCC DCC->O_acylisourea Acylpyridinium N-Acylpyridinium Salt (Highly Electrophilic) O_acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_acylisourea->DCU - DCU ROH Alcohol (ROH) Ester Target Ester Acylpyridinium->Ester + ROH ROH->Ester DMAP_regen DMAP (Regenerated) Ester->DMAP_regen - DMAP

Caption: Mechanism of the DCC/DMAP-mediated Steglich Esterification.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale (0.5 to 5 mmol). All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the reactive intermediates.

Materials and Reagents
ReagentMolar Mass ( g/mol )Typical Molar Eq.Purpose
This compound154.131.0Starting Material
Alcohol (ROH)Variable1.1 - 1.5Nucleophile; forms the ester
Dicyclohexylcarbodiimide (DCC)206.331.1Coupling agent; activates the carboxylic acid
4-Dimethylaminopyridine (DMAP)122.170.1Nucleophilic catalyst
Dichloromethane (DCM), Anhydrous84.93-Reaction Solvent
0.5 M Hydrochloric Acid (HCl)--Aqueous wash to remove DMAP and unreacted DCC
Saturated Sodium Bicarbonate (NaHCO₃) Solution--Aqueous wash to remove unreacted carboxylic acid
Brine (Saturated NaCl Solution)--Aqueous wash to remove residual water from the organic phase
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying agent
Silica Gel (230-400 mesh)--Stationary phase for column chromatography
Eluent for Chromatography (e.g., Ethyl Acetate/Hexanes)--Mobile phase for purification
Experimental Workflow Diagram

Workflow A 1. Reagent Setup Dissolve acid, alcohol, & DMAP in anhydrous DCM under N₂ B 2. Cooling Cool solution to 0 °C (ice-water bath) A->B C 3. DCC Addition Add DCC solution dropwise B->C D 4. Reaction Stir at 0 °C for 30 min, then warm to RT for 3-12 h (Monitor by TLC) C->D E 5. Filtration Filter off precipitated DCU byproduct D->E F 6. Aqueous Work-up Wash filtrate sequentially with: a) 0.5 M HCl b) Sat. NaHCO₃ c) Brine E->F G 7. Drying & Concentration Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure F->G H 8. Purification Purify crude product via flash column chromatography G->H I 9. Final Product Characterize pure ester (NMR, MS, etc.) H->I

Caption: Step-by-step experimental workflow for Steglich esterification.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • DCC Addition: In a separate vial, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 5-10 minutes using a syringe.

  • Reaction Progression: Stir the reaction mixture at 0 °C for an additional 30 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form. After 30 minutes, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 0.5 M HCl (2 x volume of organic layer) to remove DMAP.

    • Saturated NaHCO₃ solution (2 x volume of organic layer) to remove any unreacted carboxylic acid.

    • Brine (1 x volume of organic layer) to initiate drying.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester product[8][9].

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves[10][11].

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood[11].

  • Reagent Handling:

    • DCC: Dicyclohexylcarbodiimide is a potent skin allergen and irritant. Avoid inhalation and skin contact[5].

    • DCM: Dichloromethane is a volatile solvent. Minimize inhalation.

    • Acids/Bases: Handle all acidic and basic solutions with care.

References

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Khan Academy. Fischer esterification. Khan Academy. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • SmartLabs. Esterification. SmartLabs. [Link]

  • ResearchGate. (2016). How to purify esterification product? ResearchGate. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

  • Wikipedia. Carbodiimide. Wikipedia. [Link]

  • Chemguide. The mechanism for the esterification reaction. Chemguide. [Link]

  • National Institutes of Health. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. PMC. [Link]

  • Filo. (2025). Name two safety measures necessary for the preparation of an ester. Filo. [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia. [Link]

  • National Institutes of Health. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Chemistry Steps. The Mitsunobu Reaction. Chemistry Steps. [Link]

Sources

Troubleshooting & Optimization

common side reactions in pyrimidine-2-carboxylic acid synthesis and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrimidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common side reactions, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide for Common Side Reactions

Issue 1: Significant Decarboxylation of the Product

Symptom: You observe the formation of pyrimidine as a major byproduct, leading to low yields of pyrimidine-2-carboxylic acid, particularly during workup or purification.

Root Cause Analysis: Pyrimidine-2-carboxylic acid is susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures. The mechanism is a Hammick-type reaction where the protonated pyrimidine ring facilitates the loss of carbon dioxide to form an ylide intermediate, which is then quenched to yield pyrimidine.[1][2] The rate of this decarboxylation increases significantly in acidic solutions.[1][2]

Preventative & Corrective Actions:

  • pH Control During Workup:

    • Problem: Acidic conditions used to protonate the carboxylate for extraction can promote decarboxylation.

    • Solution: Carefully adjust the pH of the aqueous solution to be only slightly acidic (pH 3-4), just enough to protonate the carboxylic acid without creating a harsh acidic environment. Perform extractions quickly and at low temperatures (ice bath).

  • Temperature Management:

    • Problem: Heating the reaction mixture or during purification can accelerate decarboxylation.

    • Solution: Avoid high temperatures during the final steps of the synthesis and purification. If heating is necessary for a preceding reaction, ensure the pyrimidine-2-carboxylic acid is not present in its acidic form. For purification, consider chromatography at room temperature or recrystallization from a suitable solvent system that does not require high heat.

  • Choice of Synthetic Route:

    • Problem: Some synthetic routes may generate acidic byproducts that can catalyze decarboxylation.

    • Solution: If decarboxylation is a persistent issue, consider a synthetic strategy that avoids strongly acidic conditions in the final steps. For instance, hydrolysis of a precursor ester under carefully controlled basic or neutral conditions, followed by a gentle acidification and extraction, may be preferable.

Issue 2: Incomplete Hydrolysis of 2-Cyanopyrimidine

Symptom: Your final product is contaminated with the starting material (2-cyanopyrimidine) or the intermediate amide (pyrimidine-2-carboxamide).

Root Cause Analysis: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[3][4] Incomplete hydrolysis can occur due to insufficient reaction time, inadequate temperature, or suboptimal concentrations of the acid or base catalyst. Both acidic and alkaline conditions can be employed for this transformation, each with its own set of considerations.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Detailed Protocols & Explanations:

  • Acidic Hydrolysis:

    • Protocol: Heat the 2-cyanopyrimidine under reflux with a dilute mineral acid like hydrochloric acid.[5]

    • Troubleshooting:

      • If the reaction is sluggish, you can cautiously increase the concentration of the acid. However, be mindful that highly acidic conditions can promote decarboxylation of the final product.[1][6]

      • Ensure the reaction is heated to a sufficient temperature to drive both hydrolysis steps.

  • Alkaline Hydrolysis:

    • Protocol: Heat the 2-cyanopyrimidine under reflux with an aqueous base such as sodium hydroxide or potassium hydroxide.[3][7] This will initially form the carboxylate salt.

    • Troubleshooting:

      • This method avoids the risk of acid-catalyzed decarboxylation during the hydrolysis step.

      • After the reaction is complete, the mixture must be carefully acidified to precipitate or extract the carboxylic acid.[5] Perform this acidification at low temperatures to minimize potential decarboxylation.

ConditionAdvantageDisadvantage
Acidic Hydrolysis Direct formation of the carboxylic acid.Risk of acid-catalyzed decarboxylation of the product.
Alkaline Hydrolysis Avoids decarboxylation during hydrolysis.Requires a separate, careful acidification step.
Issue 3: Pyrimidine Ring Opening

Symptom: You observe unexpected, highly polar byproducts that do not correspond to starting materials, intermediates, or expected side products. Mass spectrometry may indicate fragmentation of the pyrimidine core.

Root Cause Analysis: While the pyrimidine ring is generally stable, certain derivatives can undergo ring cleavage under specific conditions. This can be initiated by nucleophilic attack at an electron-deficient carbon of the ring, particularly if the ring is activated by electron-withdrawing groups or N-alkylation.[8] For pyrimidine-2-carboxylic acid synthesis, harsh reaction conditions, especially with strong nucleophiles, could potentially lead to ring-opening side reactions.

Preventative Measures:

  • Avoid Harsh Nucleophiles with Strong Electron-Withdrawing Groups: If your pyrimidine precursor has other strong electron-withdrawing substituents, be cautious when using potent nucleophiles (e.g., concentrated alkali at high temperatures for extended periods).

  • Protecting Groups: In multi-step syntheses, if the pyrimidine ring is susceptible to nucleophilic attack, consider the use of protecting groups on the ring nitrogens to modulate their electron density, though this adds complexity to the synthesis.

  • Milder Reaction Conditions: Opt for the mildest possible conditions that still afford a reasonable reaction rate. This includes using lower temperatures, shorter reaction times, and less concentrated reagents whenever feasible.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am performing a Biginelli-type reaction to construct the pyrimidine ring and am getting a fluorescent yellow byproduct. What is it?

A1: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[9] This side reaction occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde component, competing with the desired pyrimidine formation. To minimize this, ensure the stoichiometry of your reagents is carefully controlled, particularly the urea or amidine component. Running the reaction at a lower temperature may also favor the desired Biginelli pathway.[9]

Q2: My crude product is difficult to purify. What are some recommended purification strategies for pyrimidine-2-carboxylic acid?

A2: Purification can be challenging due to its polarity and potential for decarboxylation.

  • Recrystallization: This is often the preferred method for obtaining high-purity material. Suitable solvent systems include water, ethanol, or mixtures of polar organic solvents like ethyl acetate with a less polar co-solvent like hexanes.[7]

  • Acid-Base Extraction: You can purify the crude material by dissolving it in a dilute aqueous base (e.g., NaHCO₃ solution), washing with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[10] Remember to perform the acidification at low temperatures.

  • Chromatography: If necessary, silica gel chromatography can be used. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing, is typically required (e.g., dichloromethane/methanol/acetic acid).

Q3: Can I use an oxidizing agent to convert a 2-methylpyrimidine to pyrimidine-2-carboxylic acid?

A3: While oxidation of alkyl side chains on aromatic rings is a common transformation, it can be problematic for pyrimidine systems. The pyrimidine ring itself can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[11] Strong oxidizing agents like potassium permanganate or chromic acid may lead to low yields and complex product mixtures. A more reliable approach is often the synthesis from a precursor that already has the carbon at the correct oxidation state, such as the hydrolysis of 2-cyanopyrimidine.

Q4: What is the best way to monitor the progress of the hydrolysis of 2-cyanopyrimidine?

A4: Thin-layer chromatography (TLC) is a straightforward method. The starting nitrile will be significantly less polar than the intermediate amide, which in turn is less polar than the final carboxylic acid product. A polar eluent system (e.g., 10-20% methanol in dichloromethane) will show good separation. The carboxylic acid will likely remain at the baseline or streak without the addition of a small amount of acid to the mobile phase. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to track the disappearance of the starting material and the appearance of the intermediate and product.

Part 3: Mechanistic Insights & Visualizations

Mechanism of Acid-Catalyzed Decarboxylation

The decarboxylation of pyrimidine-2-carboxylic acid is a classic example of a reaction facilitated by the electronic properties of a heterocyclic ring. The presence of the nitrogen atoms is key to the mechanism's facility.

G cluster_0 Decarboxylation Mechanism PyrimidineCOOH Pyrimidine-2-COOH Protonated Protonated Pyrimidine-2-COOH PyrimidineCOOH->Protonated + H+ Ylide Ylide Intermediate Protonated->Ylide - CO2 CO2 CO2 Pyrimidine Pyrimidine Ylide->Pyrimidine + H+

Caption: Hammick-type mechanism for decarboxylation.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(14), 2478-2483. [Link]

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Science Publishing. [Link]

  • Dunn, G. E., & Scott, A. B. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(5), 741-748. [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]

  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Amanote Research. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia. [Link]

  • Roy, S., et al. (2014). Reactivity of damaged pyrimidines: DNA cleavage via hemiaminal formation at the C4 positions of the saturated thymine of spore photoproduct and dihydrouridine. PubMed. [Link]

  • StudySmarter. (2023, October 21). Pyrimidine: Definition, Structure & Synthesis. StudySmarter. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications [Video]. YouTube. [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Ready Ring-opening of Some Pyrimidine Derivatives. RSC Publishing. [Link]

  • El-Kashef, H. S. (n.d.). Synthesis of Pyrimidine Derivatives. Mansoura University. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

  • Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 104(3), 686–694. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • Chem-Impex. (n.d.). Pyrimidine-2-carboxylic acid. Chem-Impex. [Link]

  • Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

  • PubMed Central. (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. [Link]

  • Nimc. (2025, December 4). Pyrimidine Structure: Unlocking The Secrets Of This Key Molecule. Nimc. [Link]

  • DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. DAV University. [Link]

  • NIH. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. NIH. [Link]

  • ACS Publications. (n.d.). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. ACS Publications. [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Semantic Scholar. [Link]

  • PubMed Central. (n.d.). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PubMed Central. [Link]

  • AK LECTURES. (2017, June 22). Pyrimidine Synthesis [Video]. YouTube. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of Crude 5-Methoxypyrimidine-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Methoxypyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve high purity and yield.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The purity of this starting material is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures.[1] By carefully selecting the solvent and controlling the cooling process, it is possible to obtain highly pure crystalline material.

This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during the recrystallization of crude this compound. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[2] For this compound, a polar protic solvent is a good starting point due to the presence of the carboxylic acid and methoxy groups. Based on the solubility of similar pyrimidine derivatives, good candidate solvents include:

  • Water: Carboxylic acids often have good solubility in hot water and poor solubility in cold water, making it a primary candidate.

  • Ethanol/Water mixture: A mixed solvent system can be highly effective. The compound is likely more soluble in ethanol, and water can be used as an anti-solvent to induce crystallization.[3]

  • Methanol: Similar to ethanol, methanol can be a suitable solvent, often used in a mixture with water.

  • Ethyl Acetate: This is a moderately polar solvent and could be effective, potentially in a solvent pair with a non-polar solvent like hexanes.

The choice of solvent should always be confirmed with small-scale solubility tests before committing to a large-scale recrystallization.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in the crude product typically stem from the synthetic route used. Common synthesis methods for pyrimidine carboxylic esters involve the condensation of amidinium salts with substituted propenoates.[4][5][6] Therefore, potential impurities could include:

  • Unreacted starting materials: Such as the corresponding amidine and propenoate precursors.

  • Byproducts of the condensation reaction: These can be structurally related to the desired product.

  • Reagents from the workup: For example, residual acid or base used for pH adjustment.

  • Solvents used in the synthesis and workup.

Understanding the potential impurities is crucial for selecting an appropriate recrystallization solvent, as the impurities should ideally remain in the mother liquor.

Q3: How can I assess the purity of my recrystallized this compound?

A3: Several analytical techniques can be employed to determine the purity of the final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. Impurities typically broaden and depress the melting point range.[7]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the compound and detecting any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired compound and identify the presence of any proton- or carbon-containing impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and compare the recrystallized product to the crude material.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound.

Problem Probable Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent: Not enough solvent has been added to dissolve the compound at its boiling point. 2. Inappropriate solvent: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.1. Add more solvent in small portions until the solid dissolves. Be cautious not to add a large excess, as this will reduce the yield.[2] 2. If a significant amount of solvent has been added without dissolution, the solvent is likely unsuitable. Recover the solid by evaporating the solvent and select a different solvent or solvent system based on solubility tests.
The compound "oils out" instead of crystallizing. 1. The solution is supersaturated at a temperature above the melting point of the compound. 2. High concentration of impurities: Impurities can lower the melting point of the mixture.1. Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.[8] 2. Consider a pre-purification step like a charcoal treatment if colored impurities are present. If the problem persists, a different purification technique like column chromatography might be necessary.
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated at the lower temperature.[8] 2. Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.1. Boil off some of the solvent to concentrate the solution. Allow it to cool again.[8] 2. Induce crystallization by: a) Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[8] b) Seeding: Add a tiny crystal of the pure compound to the solution. c) Cooling to a lower temperature: Place the flask in an ice bath.
Crystallization happens too quickly, forming a fine powder. The solution was cooled too rapidly: This leads to the rapid formation of many small crystals, which can trap impurities.[8]Reheat the solution to redissolve the solid. Allow it to cool more slowly at room temperature, undisturbed. Insulating the flask can help slow the cooling process.
The final yield is very low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[8] 2. Premature crystallization during hot filtration: The product crystallized on the filter paper or in the funnel. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Before filtration, cool the solution in an ice bath to maximize crystal formation. To check for product in the mother liquor, evaporate a small amount; if a significant residue remains, you can try to recover more product by concentrating the mother liquor and cooling again. 2. During hot filtration, use a pre-heated funnel and flask. Add a small excess of solvent before filtering to prevent premature crystallization. The excess solvent can be boiled off after filtration. 3. Ensure the solution is cooled in an ice bath for at least 30 minutes before filtering.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials. Here, we will use a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir and gently heat the mixture on a hotplate.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation Crude_Solid Crude Solid Add_Solvent Add Minimum Hot Solvent Crude_Solid->Add_Solvent Dissolved_Solution Clear Hot Solution Add_Solvent->Dissolved_Solution Hot_Filtration Hot Filtration (Optional) Dissolved_Solution->Hot_Filtration Filtered_Solution Purified Hot Solution Hot_Filtration->Filtered_Solution Slow_Cooling Slow Cooling to RT Filtered_Solution->Slow_Cooling Ice_Bath Cool in Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Too_Much_Solvent Too much solvent? No_Crystals->Too_Much_Solvent Check Cooling_Too_Fast Cooling too fast? Oiling_Out->Cooling_Too_Fast Check Excess_Solvent_Used Excess solvent used? Low_Yield->Excess_Solvent_Used Premature_Crystallization Premature crystallization? Low_Yield->Premature_Crystallization Induce_Crystallization Induce Crystallization (Scratch/Seed) Too_Much_Solvent->Induce_Crystallization No Boil_Off_Solvent Boil off some solvent Too_Much_Solvent->Boil_Off_Solvent Yes Reheat_Add_Solvent Reheat, add more solvent, cool slowly Cooling_Too_Fast->Reheat_Add_Solvent Yes Impurity_Issue High impurity level? Cooling_Too_Fast->Impurity_Issue No Concentrate_Mother_Liquor Concentrate mother liquor Excess_Solvent_Used->Concentrate_Mother_Liquor Yes Preheat_Funnel Preheat filtration apparatus Premature_Crystallization->Preheat_Funnel Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Methoxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxypyrimidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Introduction: The Importance of a Robust Synthesis

This compound is a key intermediate in the development of pharmacologically active molecules. Its structural motifs are present in a range of therapeutic candidates, making a reliable and high-yielding synthetic route essential for advancing drug discovery programs.[1] This guide focuses on troubleshooting two primary and effective synthetic strategies: Direct C-H Lithiation/Carboxylation and Oxidation of a Methyl Precursor .

Choosing Your Synthetic Path

The optimal synthetic route depends on the availability of starting materials and the scale of the reaction. The following decision tree outlines the primary considerations for selecting a pathway.

G start Starting Material Availability sm1 Is 5-Methoxypyrimidine readily available? start->sm1 sm2 Is 2-Methyl-5-methoxypyrimidine readily available? sm1->sm2 No route1 Route 1: Directed Lithiation & Carboxylation sm1->route1 Yes route2 Route 2: Oxidation of 2-Methyl Group sm2->route2 Yes end Re-evaluate Starting Materials sm2->end No (Consider de novo synthesis or alternative precursors) G cluster_0 Workflow: Lithiation & Carboxylation A 5-Methoxypyrimidine B Lithiation (LDA or n-BuLi, THF, -78 °C) A->B C 2-Lithio-5-methoxypyrimidine (Unstable Intermediate) B->C D Carboxylation (Dry CO2 gas or solid) C->D E Lithium Carboxylate Salt D->E F Aqueous Acidic Workup (e.g., 1N HCl) E->F G 5-Methoxypyrimidine- 2-carboxylic acid F->G

Caption: Experimental workflow for the lithiation-carboxylation route.

Frequently Asked Questions (Lithiation Route)

Q1: My lithiation reaction is giving very low conversion, confirmed by a D₂O quench. What is causing this and how can I fix it?

A1: This is a common issue stemming from several potential factors:

  • Insufficiently Strong Base: While n-BuLi can work, pyrimidine protons are less acidic than those on more electron-rich aromatics. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often more effective as they are stronger, non-nucleophilic bases. [2]LiTMP is particularly useful for achieving high regioselectivity. [2]* Reagent Quality: Both n-BuLi and LDA degrade over time. It is critical to titrate your organolithium reagent before use to determine its exact molarity.

  • Trace Water: Organolithium reagents are extremely potent bases and are quenched instantly by water. [3]Ensure all glassware is oven-dried or flame-dried under vacuum and that your solvent (THF) is anhydrous.

  • Temperature Control: These reactions must be maintained at low temperatures (typically -78 °C) to prevent base decomposition and unwanted side reactions. [4]A sudden rise in temperature can lead to loss of the lithiated intermediate.

Troubleshooting Table: Lithiation Conditions

ParameterStandard ConditionOptimization StrategyRationale
Base n-BuLi (1.1 eq)Switch to LDA or LiTMP (1.2 - 1.5 eq)Increases deprotonation efficiency for less acidic protons. [2]
Solvent Anhydrous THFAdd a co-solvent like bis(2-dimethylaminoethyl)etherThe additive can chelate the lithium ion, increasing the stability and reactivity of the lithiated intermediate. [4]
Temperature -78 °C (Dry Ice/Acetone)Maintain strictly at -78 °CPrevents thermal decomposition of the organometallic intermediate. [4]
Addition Time 10-15 minutesSlow, dropwise addition over 30-60 minutesMinimizes localized heating and potential side reactions.

Q2: After adding CO₂, my yield is still low and I isolate mostly the starting material. Why did the carboxylation fail?

A2: This suggests that while lithiation may have occurred, the subsequent electrophilic quench was inefficient.

  • Cause 1: Inefficient CO₂ Quench: Bubbling CO₂ gas through the solution can be inefficient. The gas may not have sufficient residence time or solubility at -78 °C. A more reliable method is to pour the reaction mixture onto a freshly crushed slurry of dry ice in anhydrous THF or ether. This provides a massive excess of the electrophile. [5]* Cause 2: Proton Scrambling: The lithiated intermediate can be reprotonated by trace acidic sources before it reacts with CO₂. The diisopropylamine byproduct from an LDA reaction can, in some cases, act as a proton source during workup if not properly managed. [4]The key is to ensure the reaction with CO₂ is rapid and complete before any aqueous workup begins.

  • Cause 3: Reversibility: Deprotonation can be reversible, especially if the temperature is not kept sufficiently low. [4]The equilibrium may shift back towards the starting material if the lithiated species is not trapped quickly.

Q3: I am observing dark, tar-like byproducts. What are these and how can I avoid them?

A3: Dark coloration often points to decomposition pathways. The 2-lithiated pyrimidine is an electron-rich species attached to an electron-deficient ring, a combination that can be unstable.

  • Mechanism of Decomposition: The intermediate can undergo ring-opening or polymerization, especially if the temperature rises above -40 °C.

  • Prevention: The most critical factor is strict temperature control throughout the process, from base addition to the CO₂ quench. Additionally, minimizing the time the lithiated intermediate exists in solution before quenching is crucial. Prepare your CO₂ slurry or gas source before starting the lithiation so you can quench the reaction immediately upon completion.

Route 2: Troubleshooting Oxidation of 2-Methyl-5-methoxypyrimidine

This classical approach involves the oxidation of a methyl group to a carboxylic acid. While seemingly straightforward, the choice of oxidant and reaction conditions are critical to avoid over-oxidation or low yields. [6]

G cluster_1 Workflow: Methyl Group Oxidation A 2-Methyl-5- methoxypyrimidine B Oxidation (e.g., KMnO4, Heat) A->B C Intermediate Aldehyde/Alcohol (Often not isolated) B->C D Potassium Carboxylate Salt + MnO2 precipitate C->D E Filtration & Acidification (Filter MnO2, then add HCl) D->E F 5-Methoxypyrimidine- 2-carboxylic acid E->F

Caption: Experimental workflow for the oxidation of a methyl precursor.

Frequently Asked Questions (Oxidation Route)

Q1: My oxidation with potassium permanganate (KMnO₄) is messy, and the yield is poor. What are the best practices?

A1: Potassium permanganate is a powerful but often blunt oxidant. Success hinges on controlling its reactivity.

  • Control of Stoichiometry and Temperature: Use a slight excess of KMnO₄ (approx. 2.1-2.5 equivalents for a methyl-to-acid conversion). The reaction is highly exothermic; add the KMnO₄ portion-wise to a heated solution of the substrate (e.g., in aqueous pyridine or water/t-butanol) to maintain a controlled reflux. A runaway reaction will lead to decomposition.

  • pH Control: The reaction is typically run under neutral or slightly alkaline conditions. Adding a base like sodium carbonate can sometimes improve yields by ensuring the product carboxylate is soluble and protecting it from further oxidation.

  • Workup is Critical: The primary byproduct is manganese dioxide (MnO₂), a fine brown precipitate. After the reaction is complete (the purple permanganate color disappears), the hot solution must be filtered to remove the MnO₂. A pad of Celite® can aid this filtration. The filtrate containing the potassium carboxylate salt is then cooled and acidified to precipitate the final carboxylic acid product.

Q2: Are there alternative, milder oxidizing agents I can use to avoid the issues with KMnO₄?

A2: Yes, several other reagents can be effective and offer better control.

  • Potassium Dichromate (K₂Cr₂O₇) in Acid: Refluxing with potassium dichromate in sulfuric acid is a classic method for converting aryl methyl groups to carboxylic acids. [6][7]However, this involves hexavalent chromium, which requires careful handling and waste disposal.

  • Selenium Dioxide (SeO₂): This reagent can be effective for oxidizing methyl groups on heterocyclic rings. The reaction is often run in solvents like dioxane or pyridine at elevated temperatures. The stoichiometry must be carefully controlled as it can sometimes stop at the aldehyde stage.

  • Catalytic Oxidation: More modern methods might involve catalytic oxidation using a transition metal catalyst (e.g., based on ruthenium or cobalt) with a terminal oxidant like oxygen or hydrogen peroxide. These methods are often milder but require more development to optimize for a specific substrate.

Q3: How do I effectively remove the MnO₂ byproduct during workup? It keeps clogging my filter paper.

A3: This is a very common physical problem.

  • Hot Filtration: Always filter the reaction mixture while it is still hot. The MnO₂ particles are less likely to form a fine, gelatinous precipitate at higher temperatures.

  • Use a Filter Aid: As mentioned, a 1-2 cm pad of Celite® or diatomaceous earth on top of your filter paper (in a Büchner funnel) is highly effective. It creates a porous bed that prevents the fine MnO₂ particles from blinding the filter paper surface.

  • Quenching Excess Permanganate: Before filtering, ensure all the permanganate is consumed. You can add a small amount of a reducing agent like sodium bisulfite or ethanol until the purple color disappears. This prevents the remaining oxidant from reacting with your filter paper.

General FAQs and Purification

Q1: My final product has low solubility. What is the best way to purify this compound?

A1: The product is an amphoteric molecule with both a basic pyrimidine ring and an acidic carboxylic acid group. Its solubility is highly pH-dependent.

  • Recrystallization: The most common method. Ideal solvents are often polar protics like ethanol/water mixtures or acetic acid. Experiment with different solvent systems to find one that provides good solubility at high temperature and poor solubility at room temperature or below.

  • Acid-Base Extraction: You can exploit the pH-dependent solubility. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to form the soluble carboxylate salt. Wash this basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral organic impurities. Then, re-acidify the aqueous layer with cold 1-2M HCl to a pH of ~3-4, causing the pure carboxylic acid to precipitate. [8]The solid can then be collected by filtration.

Q2: What analytical techniques are best for monitoring reaction progress and confirming product identity?

A2: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Excellent for monitoring the disappearance of starting material and the appearance of the product. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes with 1% Acetic Acid) to get good separation. The carboxylic acid product will often streak unless a small amount of acid is added to the eluent.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid confirmation of the molecular weight of the product and can help identify byproducts.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The definitive method for structural confirmation. You should see the disappearance of the C2-H proton (from the lithiation route) or the methyl protons (from the oxidation route) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm), along with the characteristic pyrimidine and methoxy signals.

Detailed Protocols

Protocol 1: Synthesis via Directed Lithiation and Carboxylation

This protocol is a representative example and may require optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a low-temperature thermometer, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) to the THF. Then, add a solution of diisopropylamine (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to pre-form the LDA.

  • Deprotonation: Add a solution of 5-methoxypyrimidine (1.0 eq) in anhydrous THF dropwise to the LDA solution. The rate of addition should be controlled to keep the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flask, create a slurry of freshly crushed dry ice in ~15 mL of anhydrous THF. Rapidly transfer the lithiated pyrimidine solution via cannula into the dry ice slurry with vigorous stirring.

  • Workup: Allow the reaction mixture to slowly warm to room temperature. Quench with 20 mL of water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2N HCl. A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

References

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767
  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a course material PDF, specific university source not listed.
  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry.
  • Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

  • Walborsky, H. M., & Aronoff, M. S. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 11(5), 161-167. (Note: Abstract from a different source, full text may be paywalled).
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Narasimhan, N. S., et al. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-634.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Asian Journal of Chemistry. (n.d.). General chemistry journal article. (Note: Specific article on pyrimidine synthesis used for context).
  • National Institutes of Health (NIH). (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. Retrieved from [Link]

  • Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help. Retrieved from [Link]

  • ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

  • Google Patents. (1973). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Clark, J. (n.d.). Making carboxylic acids. Chemguide. Retrieved from [Link]

  • O'Shea, D. F., et al. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. The Journal of Organic Chemistry, 72(3), 1031-1034. DOI: 10.1021/jo062024f

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-methoxypyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we will address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

The 5-methoxypyrimidine scaffold is a key structural motif in numerous pharmacologically active molecules. However, its synthesis can be hampered by issues such as low yields, challenging purification, and unexpected side reactions. This guide aims to provide a robust framework for diagnosing and resolving these issues, enabling more efficient and reproducible synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems that may arise during the synthesis of 5-methoxypyrimidine derivatives, particularly through common methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and classical cyclocondensations.

Q1: My Suzuki-Miyaura cross-coupling reaction is resulting in a low yield of the desired 5-methoxypyrimidine product. What are the likely causes and how can I improve it?

Low conversion is a frequent challenge, especially when dealing with the electron-deficient pyrimidine core. The issue can typically be traced back to one of several key areas: the catalyst system, reaction conditions, or the stability of the starting materials.

Causality Analysis: The pyrimidine ring's nitrogen atoms can coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1] Furthermore, the methoxy group can influence the electronic properties of the ring, affecting the rates of oxidative addition and reductive elimination. Steric hindrance from substituents on either coupling partner can also significantly impede the reaction.[1]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues in Suzuki-Miyaura couplings.

G start Low Yield Observed catalyst Step 1: Evaluate Catalyst & Ligand start->catalyst conditions Step 2: Optimize Base & Solvent catalyst->conditions No improvement sub_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading (2-5 mol%). Ensure active Pd(0) is present. catalyst->sub_catalyst reagents Step 3: Check Reagent Quality conditions->reagents No improvement sub_conditions Screen different bases (K3PO4, Cs2CO3). Ensure anhydrous conditions. Test solvents like dioxane, toluene, or 2-MeTHF. Increase temperature incrementally. conditions->sub_conditions success Yield Improved reagents->success Issue resolved sub_reagents Check for boronic acid decomposition (protodeboronation). Ensure rigorous degassing of solvent to remove oxygen. reagents->sub_reagents sub_catalyst->success Improvement sub_conditions->success Improvement

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Recommendations:

  • Catalyst & Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient heterocycles.[1][2]

    • Action: Switch to bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that facilitates oxidative addition.[1]

    • Rationale: The electron-rich nature of these ligands enhances the electron density on the palladium center, making the oxidative addition step more favorable. The steric bulk helps prevent the formation of inactive palladium dimers.[3]

  • Base and Solvent Optimization: The choice of base and solvent is critical and interdependent.

    • Action: Screen a panel of bases. While Na₂CO₃ is common, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for pyrimidine substrates.[2][4] Ensure the solvent is anhydrous and thoroughly degassed, as oxygen can lead to boronic acid homocoupling and water can cause protodeboronation.[1][2] Common solvents include 1,4-dioxane, toluene, or THF.[2][4]

    • Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The solvent must solubilize all components, including the inorganic base, to ensure an efficient reaction.[2]

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Ligand PPh₃ (Standard)XPhos (Buchwald)SPhos (Buchwald)Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst deactivation.[1]
Base Na₂CO₃K₃PO₄Cs₂CO₃Stronger, moderately soluble bases are often required for activating the boronic acid with pyrimidine substrates.[4]
Solvent Toluene1,4-Dioxane2-MeTHFAprotic solvents that can dissolve the reactants and have a suitable boiling point for the reaction temperature.[2]
  • Reagent Stability: Boronic acids, especially heteroaryl boronic acids, can be unstable.

    • Action: Use fresh, high-purity boronic acid. If protodeboronation (replacement of the C-B bond with C-H) is suspected, confirm by LC-MS analysis of your starting material. Running the reaction under strictly anhydrous conditions can minimize this side reaction.[1]

    • Rationale: Protodeboronation is a common side reaction catalyzed by trace acid or water, especially at elevated temperatures, leading to the formation of a byproduct and consumption of the starting material.[1]

Q2: My Buchwald-Hartwig amination on a 5-bromo- or 5-chloropyrimidine is failing or giving complex mixtures. What should I do?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with pyrimidine substrates depends heavily on fine-tuning the catalytic system to match the reactivity of the halide.[5][6]

Causality Analysis: The reactivity of aryl halides in palladium-catalyzed couplings follows the general trend I > Br > Cl.[5] The C-Br bond at the 5-position is significantly more reactive than a C-Cl bond.[5] Attempting to couple less reactive chlorides often requires more active catalyst systems. Furthermore, the amine substrate itself can act as a ligand for the palladium center, potentially inhibiting the catalytic cycle if not properly managed.

Troubleshooting Recommendations:

  • For 5-Bromopyrimidines: These are generally more reactive.

    • Catalyst System: A standard combination like Pd₂(dba)₃ with a ligand such as BINAP or a first-generation Buchwald ligand may be sufficient.

    • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5]

    • Temperature: Reactions typically run well between 80-110 °C.

  • For 5-Chloropyrimidines: These are more challenging substrates.

    • Catalyst System: The oxidative addition to a C-Cl bond is the rate-limiting step. This requires a more potent catalyst system.

    • Action: Employ highly active, bulky, and electron-rich ligands like XPhos, SPhos, or newly developed N-heterocyclic carbene (NHC) ligands.[1][2] These ligands are specifically designed to facilitate the difficult oxidative addition of aryl chlorides.

    • Rationale: The enhanced electron-donating ability and steric profile of these advanced ligands stabilize the palladium center and lower the activation energy for the C-Cl bond cleavage.[2]

  • General Troubleshooting:

    • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure the reaction is set up and run under a rigorously inert atmosphere (Nitrogen or Argon).[5]

    • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may inhibit the catalyst.

    • Solvent: Anhydrous toluene or dioxane are standard solvents. Ensure they are freshly distilled or from a sealed bottle.

Q3: I am having difficulty purifying my final 5-methoxypyrimidine product. It streaks on silica gel or is difficult to crystallize. How can I improve the purification?

The basic nitrogen atoms on the pyrimidine ring often cause issues during purification, particularly with normal-phase chromatography.

Troubleshooting Purification:

  • Column Chromatography:

    • Problem: The product streaks badly on silica gel, leading to poor separation and low recovery.

    • Cause: The basic nitrogens on the pyrimidine ring interact strongly with the acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a basic modifier to the mobile phase. Typically, adding 0.1-1% triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica and lead to sharp, well-defined peaks.[7]

    • Alternative: For very polar compounds, consider using reverse-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.[8]

  • Recrystallization:

    • Problem: The compound oils out or fails to crystallize from solution.

    • Cause: The compound may be too soluble in the chosen solvent, or impurities are inhibiting crystal lattice formation.

    • Solution:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).

      • Anti-Solvent Method: Dissolve the compound in a minimum amount of a good solvent (in which it is highly soluble) and slowly add an anti-solvent (in which it is poorly soluble) until turbidity persists. Allow the solution to slowly cool to promote crystallization.[8]

      • Seeding: If a small amount of pure crystalline material is available, add a seed crystal to the supersaturated solution to initiate crystallization.

Purification MethodIssueRecommended Solution
Normal-Phase Chromatography Tailing/Streaking on silicaAdd 0.1-1% Triethylamine to the mobile phase.[7]
Reverse-Phase Chromatography Poor retention (for polar compounds)Use a polar-endcapped column or consider Hydrophilic Interaction Liquid Chromatography (HILIC).[8]
Recrystallization Compound "oils out" or won't crashUse a two-solvent system (solvent/anti-solvent) or try scratching the inside of the flask to induce nucleation.[8]

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to a 5-methoxypyrimidine core? A: The most common strategies include:

  • Cyclocondensation: Building the ring from acyclic precursors. A classic method is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[9] For 5-methoxypyrimidines, a key starting material is often 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil), which is then chlorinated with agents like POCl₃ to yield 2,4-dichloro-5-methoxypyrimidine, a versatile intermediate for cross-coupling.[10][11]

  • Cross-Coupling Reactions: Starting with a pre-functionalized pyrimidine ring (e.g., a bromo- or chloro-pyrimidine) and using palladium-catalyzed reactions like Suzuki-Miyaura (for C-C bonds) or Buchwald-Hartwig (for C-N bonds) to install desired substituents.[4][6]

Q: In a dichlorinated pyrimidine, such as 2,4-dichloro-5-methoxypyrimidine, which position is more reactive for substitution? A: In general, for 2,4-dihalopyrimidines, the C4 position is significantly more reactive than the C2 position towards both nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions.[12][13] This allows for selective, sequential functionalization. By carefully controlling stoichiometry and reaction conditions, one can first substitute the C4 position, leaving the C2 chloride available for a subsequent, different transformation.[11]

Q: What safety precautions should be taken when working with reagents like POCl₃ and sodium tert-butoxide? A:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive reagent. It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles/face shield. It reacts violently with water to release HCl gas. Quenching should be done slowly and carefully by adding the reaction mixture to ice.[10]

  • Sodium tert-butoxide (NaOtBu): This is a strong base that is also corrosive and highly moisture-sensitive. It should be handled under an inert atmosphere if possible and stored in a desiccator. Always wear gloves and safety glasses when handling this reagent.[5]

Example Protocol: Suzuki-Miyaura Coupling of 2,4-dichloro-5-methoxypyrimidine

This generalized protocol illustrates a typical setup for the selective Suzuki-Miyaura coupling at the more reactive C4 position.

Materials:

  • 2,4-dichloro-5-methoxypyrimidine (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Pd(PPh₃)₄ or another suitable Pd(0) catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-methoxypyrimidine, the arylboronic acid, and the base under a nitrogen atmosphere.

  • Add the palladium catalyst to the flask.

  • Via cannula or syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water). The mixture should be thoroughly sparged with nitrogen or argon for 15-20 minutes to ensure all oxygen is removed.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude residue by flash column chromatography on silica gel (with 0.5% triethylamine in the eluent if needed) or by recrystallization to obtain the pure 2-chloro-4-aryl-5-methoxypyrimidine product.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2. Benchchem.
  • Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions. Benchchem.
  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. ScienceDirect.
  • Buchwald-Hartwig Amin
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances (RSC Publishing).
  • Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products. Benchchem.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Process for the preparation of 4, 6- dihydroxypyrimidine.
  • Optimization of the Suzuki-Miyaura Cross-coupling.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2). Benchchem.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI.
  • Base Catalyzed Pyrimidine Synthesis Using Microwave.
  • “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering.
  • Palladium-catalysed methylene C(sp 3)
  • 2,4-Dichloro-5-methoxypyrimidine 97 19646-07-2. Sigma-Aldrich.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.

Sources

Technical Support Center: Synthesis of Substituted Pyrimidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted pyrimidine-2-carboxylic acids. These heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of biologically active molecules. However, their synthesis is not without significant challenges, from recalcitrant starting materials to product instability.

This guide is structured to provide direct, experience-driven solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust understanding for future synthetic design.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific, frequently encountered issues in a question-and-answer format.

Question 1: My hydrolysis of 2-cyanopyrimidine to the carboxylic acid is failing or giving very low yields. What's going wrong?

This is a very common challenge. The electron-withdrawing nature of the pyrimidine ring deactivates the nitrile group towards nucleophilic attack by water or hydroxide, often necessitating harsh reaction conditions.[1]

Possible Causes & Solutions:

  • Insufficiently Forcing Conditions: Standard hydrolysis conditions (e.g., refluxing in 1M NaOH or HCl) are often too mild. The nitrile requires activation via strong protonation or attack by a potent nucleophile.[1][2]

    • Acid-Catalyzed Solution: Attempt hydrolysis with concentrated (70-95%) sulfuric acid.[1] The strong acid protonates the nitrile nitrogen, making the carbon significantly more electrophilic and susceptible to attack by water.[2] The reaction may require elevated temperatures (e.g., 100-120 °C) for several hours.

    • Base-Catalyzed Solution: Use a high concentration of a strong base like KOH or NaOH (e.g., 6-12M) and consider a co-solvent like ethanol or ethylene glycol to increase the reaction temperature.[3] The reaction proceeds via direct nucleophilic attack of hydroxide on the nitrile carbon.[4]

  • Incomplete Reaction: The reaction may stall at the intermediate amide stage.[4] Amide hydrolysis also requires forcing conditions.

    • Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress. Look for the disappearance of the starting nitrile and the appearance of both the intermediate amide and the final carboxylic acid product.

    • Action: If the amide is the major product, re-subject the isolated intermediate to the harsh hydrolysis conditions for an extended period.

  • Product Degradation: The desired pyrimidine-2-carboxylic acid can undergo decarboxylation under the harsh heating conditions required for hydrolysis, especially in acidic media.[5]

    • Action: Carefully control the reaction temperature and time. Aim for the minimum required to consume the starting material. Consider running a time-course study on a small scale to find the optimal balance between conversion and degradation.

Here is a logical workflow for diagnosing and solving issues with nitrile hydrolysis.

G start Low Yield in Nitrile Hydrolysis check_conditions Are reaction conditions harsh enough? (e.g., conc. H2SO4 or >6M KOH, >100°C) start->check_conditions increase_severity ACTION: Increase acid/base concentration and/or temperature. check_conditions->increase_severity No monitor_progress Is the reaction going to completion? (Monitor by TLC/HPLC) check_conditions->monitor_progress Yes increase_severity->start extend_time ACTION: Extend reaction time. monitor_progress->extend_time Slow conversion check_amide Is the primary product the amide intermediate? monitor_progress->check_amide No extend_time->monitor_progress re_subject ACTION: Isolate amide and re-subject to hydrolysis conditions. check_amide->re_subject Yes check_degradation Is there evidence of decarboxylation? (e.g., formation of parent pyrimidine) check_amide->check_degradation No success Yield Improved re_subject->success optimize_conditions ACTION: Reduce temperature and/or time. Find optimal balance. check_degradation->optimize_conditions Yes check_degradation->success No optimize_conditions->success

Caption: Troubleshooting workflow for nitrile hydrolysis.

Question 2: I'm trying to oxidize a 2-methylpyrimidine to the carboxylic acid, but the reaction is messy and gives no desired product.

Oxidizing a methyl group on an electron-deficient pyrimidine ring is challenging. The C-H bonds of the methyl group are less activated than in electron-rich systems. Standard, powerful oxidizing agents can often lead to ring degradation.

Possible Causes & Solutions:

  • Incorrect Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (CrO₃) often fail or destroy the pyrimidine ring.[5]

    • Recommended Reagent: Selenium dioxide (SeO₂) is the reagent of choice for this transformation.[5] It operates via a mechanism suited for oxidizing activated methyl groups adjacent to heteroaromatic rings.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical for SeO₂ oxidations.

    • Proven Protocol: A reliable method involves refluxing the 2-methylpyrimidine with a stoichiometric excess of SeO₂ in a high-boiling solvent like pyridine or dioxane.[5] Pyridine can act as both a solvent and a mild base to mediate the reaction. The reaction typically requires several hours at reflux.

This protocol is adapted from a reported successful synthesis.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylpyrimidine (1.0 eq) and selenium dioxide (2.0-2.5 eq).

  • Solvent: Add anhydrous pyridine (approx. 20 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 115 °C) for 2.5-4 hours. The solution will typically turn deep red.

  • Workup: Cool the mixture and filter it while hot to remove the black selenium byproduct. Wash the residue with fresh hot pyridine.

  • Isolation: Combine the filtrates and remove the pyridine via steam distillation or under reduced pressure. The crude pyrimidine-2-carboxylic acid can then be purified.

Question 3: My attempts at direct carboxylation via lithiation of a 2-halopyrimidine followed by quenching with CO₂ are failing.

This is an advanced and often problematic route. The 2-position of pyrimidine is highly electron-deficient, making it susceptible to nucleophilic attack. Formation of a 2-lithiopyrimidine is difficult and the resulting species can be highly unstable and reactive.

Possible Causes & Solutions:

  • Instability of 2-Lithiopyrimidine: The 2-lithiopyrimidine intermediate can be unstable even at low temperatures (-78 °C). It may polymerize or engage in self-condensation reactions.[6] One user reported that a lithium-halogen exchange attempt on 2-bromopyrimidine resulted in polymerization, likely from the newly formed 2-lithiopyrimidine attacking another molecule of the starting material.[6]

    • Action: Use extremely low temperatures (e.g., -90 to -100 °C if possible). Ensure strictly anhydrous and inert conditions (argon or nitrogen atmosphere). Add the organolithium reagent slowly and quench the reaction with CO₂ (as dry ice or gas) as soon as the lithiation is judged to be complete.

  • Incorrect Organometallic Reagent: Standard reagents like n-BuLi may be too reactive.

    • Alternative: Consider using a Knochel-type turbo Grignard reagent (e.g., iPrMgCl·LiCl) for a magnesium-halogen exchange.[6] This can sometimes generate a more stable organometallic intermediate. However, success is not guaranteed, as reports indicate this can also fail for the 2-position.[6]

  • Side Reactions: The highly basic organolithium reagent can potentially add to the pyrimidine ring as a nucleophile rather than performing the intended halogen-metal exchange.

Given these difficulties, this route is generally not recommended unless other methods have failed. Hydrolysis of the corresponding nitrile is almost always a more reliable approach.

Question 4: How do I effectively purify my crude pyrimidine-2-carboxylic acid? The material is soluble in everything and difficult to crystallize.

The amphoteric nature of the molecule (containing both a basic pyrimidine ring and an acidic carboxylic acid group) can make purification challenging.

Recommended Method: Acid-Base Extraction

This technique leverages the pH-dependent solubility of your product to separate it from neutral or non-amphoteric impurities.[7]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble. Neutral organic impurities will remain in the ethyl acetate layer.

  • Separate Layers: Separate the aqueous layer (containing your product as the sodium salt) from the organic layer (containing impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with cold 2N HCl until the pH is around 2-3.[7] This will protonate the carboxylate, causing the neutral pyrimidine-2-carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

Crystallization: If further purification is needed, try crystallization from polar solvents like ethanol/water mixtures or isopropanol.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes to substituted pyrimidine-2-carboxylic acids?

The three most common strategies are:

  • Hydrolysis of a Pyrimidine-2-carbonitrile: This is often the most reliable and scalable method. The nitrile precursor can be synthesized through various standard pyrimidine construction methods.[1][3]

  • Oxidation of a 2-Alkylpyrimidine: This is effective if the corresponding 2-alkylpyrimidine is readily available. The oxidation of a 2-methyl group using SeO₂ is a well-established, albeit sometimes low-yielding, method.[5]

  • Direct Carboxylation: This involves forming an organometallic species at the 2-position (e.g., via lithiation) and quenching with carbon dioxide. This is the most challenging and least reliable route due to intermediate instability.[6]

G A 2-Cyanopyrimidine D Substituted Pyrimidine-2-Carboxylic Acid A->D Hydrolysis (Conc. Acid or Base) B 2-Methylpyrimidine B->D Oxidation (SeO2) C 2-Halopyrimidine C->D Lithiation -> CO2 (Challenging)

Sources

preventing decarboxylation of pyrimidine-2-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with pyrimidine-2-carboxylic acids. This guide is designed to provide in-depth, actionable advice to help you navigate and overcome the common challenge of unintended decarboxylation during your synthetic campaigns. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve reaction outcomes and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine-2-carboxylic acid decarboxylating so easily?

This inherent instability is a direct consequence of the pyrimidine ring's electronic properties. The two nitrogen atoms in the ring are strongly electron-withdrawing, which stabilizes the transient carbanion or ylide intermediate that forms upon the loss of carbon dioxide (CO₂).[1] This stabilization provides a lower energy pathway for decarboxylation compared to many other aromatic carboxylic acids.

The most accepted pathway is a Hammick-type mechanism, especially under acidic conditions. In this process, the pyrimidine-2-carboxylic acid becomes monoprotonated, which then loses CO₂ to form a highly stabilized ylide intermediate.[1][2][3] This intermediate is then rapidly quenched to form the unsubstituted pyrimidine.

Mechanism of Decarboxylation

The diagram below illustrates the mechanistic pathway leading to the decarboxylation of pyrimidine-2-carboxylic acid, highlighting the formation of the stabilized ylide intermediate.

Caption: Decarboxylation via a stabilized ylide intermediate.

Q2: What are the primary factors that accelerate decarboxylation?

Several factors can significantly increase the rate of decarboxylation. Being aware of these can help you design more robust reaction protocols.

  • Temperature: Heat is the most significant driver of decarboxylation for these substrates.[4][5] Many standard reaction conditions, especially those requiring reflux, can lead to complete loss of the carboxyl group.

  • pH / Acidity: The rate of decarboxylation is highly pH-dependent. Studies have shown that the reaction rate increases dramatically in acidic solutions (from pH 2 down to H₀ = -3), where the pyrimidine ring is protonated, facilitating the Hammick mechanism.[1][2][3]

  • Metal Catalysts: While useful in many transformations, certain transition metals can catalyze decarboxylation.[6][7] Silver (Ag) and copper (Cu) salts, in particular, have been used to intentionally promote protodecarboxylation of heteroaromatic carboxylic acids.[8][9] It is crucial to be mindful of any potential metal contaminants or reagents in your reaction mixture.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving the issue.

Troubleshooting Workflow

Use this decision tree to systematically address unexpected decarboxylation in your experiments.

G start Problem: Significant Decarboxylation Observed temp Is the reaction temperature > 25°C? start->temp temp_yes Yes temp->temp_yes High Temp temp_no No temp->temp_no Ambient/Low Temp solution_temp Action: Lower the reaction temperature. - Run at 0°C or -20°C. - Use a coupling reagent active at low temps. temp_yes->solution_temp ph Is the reaction run under acidic conditions or with strong base? temp_no->ph ph_yes Yes ph->ph_yes Extreme pH ph_no No ph->ph_no Neutral pH solution_ph Action: Modify pH. - For amide coupling, use non-acidic activators. - Use hindered non-nucleophilic bases (e.g., DIPEA) sparingly. ph_yes->solution_ph reagent Are you using coupling reagents known for harsh activation? (e.g., DCC without additives, high temps) ph_no->reagent reagent_yes Yes reagent->reagent_yes Harsh Reagents reagent_no No reagent->reagent_no Mild Reagents solution_reagent Action: Change coupling strategy. - Switch to HATU, HBTU, or COMU. - Consider converting to a more stable intermediate first (e.g., acyl fluoride). reagent_yes->solution_reagent metal Is there a possibility of transition metal contamination or catalysis? (e.g., Cu, Ag, Pd salts) reagent_no->metal metal_yes Yes metal->metal_yes Metals Present metal_no No metal->metal_no No Obvious Metals solution_metal Action: Purify reagents and use metal-free conditions. - Use high-purity solvents and reagents. - Avoid catalysts known to promote decarboxylation. metal_yes->solution_metal reassess Re-evaluate reaction with optimized conditions. solution_temp->reassess solution_ph->reassess solution_reagent->reassess solution_metal->reassess

Caption: A logical workflow for troubleshooting decarboxylation.

Scenario 1: Decarboxylation during Amide Coupling

Problem: "I am trying to form an amide bond using my pyrimidine-2-carboxylic acid, but I am only isolating the decarboxylated pyrimidine and unreacted amine."

This is the most common failure mode. The conditions required to activate the carboxylic acid are often harsh enough to promote simultaneous decarboxylation.

Solutions & Protocols:

  • Lower the Temperature: This is your first and most effective line of defense. Activation and coupling should be performed at 0°C or lower if possible.

  • Choose the Right Coupling Reagent: Standard carbodiimide reagents like DCC or EDC can be sluggish at low temperatures. Opt for modern uronium/aminium or phosphonium salt-based reagents that are highly efficient at low temperatures.[10]

Coupling ReagentClassOptimal TemperatureKey Advantages
HATU / HBTU Uronium/Aminium Salt0°C to RTFast reaction times, low epimerization, highly effective.[11]
COMU Uronium Salt0°C to RTExcellent performance with hindered substrates, soluble byproducts.
BOP Phosphonium Salt0°C to RTDoes not react with the free amine component.[10]
Ynamides (e.g., MYTsA) YnamideRoom TemperatureForms a stable active ester intermediate, minimal racemization.[12]
EDC / HOBt Carbodiimide0°C to RTClassic, cost-effective method. Requires an additive like HOBt to suppress side reactions. Can be slow at low temps.

Recommended Low-Temperature Amide Coupling Protocol:

  • Dissolve the pyrimidine-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM) and cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at 0°C for 15-30 minutes to allow for pre-activation.

  • Add the amine (1.1 eq) as a solution in the reaction solvent.

  • Allow the reaction to stir at 0°C and monitor by TLC or LC-MS. If the reaction is slow, let it warm gradually to room temperature over several hours.

  • Upon completion, proceed with standard aqueous workup and purification.

Scenario 2: Conversion to an Acyl Chloride Leads to Decarboxylation

Problem: "I attempted to make the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, but the reaction mixture decomposed, and I isolated the decarboxylated product."

Explanation: The generation of HCl as a byproduct of these reactions creates a highly acidic environment, which, especially when combined with the heat often used, is a perfect recipe for decarboxylation.[1][2][3]

Solutions:

  • Use Milder Acyl Halide Reagents: Cyanuric chloride or fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) can convert carboxylic acids to acyl chlorides or fluorides under much milder, neutral conditions. A protocol using TFFH or similar reagents at low temperatures can be effective for even challenging substrates.[13]

  • Bypass the Acyl Chloride: In most cases, it is preferable to use a one-pot amide coupling protocol (see Scenario 1) that avoids the isolation of a highly reactive and potentially unstable intermediate.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2482. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved January 22, 2026, from [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved January 22, 2026, from [Link]

  • Canadian Science Publishing. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (2019). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. [Link]

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-assisted Cu-catalyzed protodecarboxylation of aromatic carboxylic acids. Journal of Organic Chemistry, 74(6), 2620-2623. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 22, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 22, 2026, from [Link]

  • YouTube. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. [Link]

  • Wang, X., et al. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 51(9), 2038-2047. [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid?[Link]

  • YouTube. (2018). Decarboxylation of Carboxylic Acid. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

Sources

Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize column chromatography for the purification of these vital heterocyclic compounds. Pyrimidine derivatives, central to numerous pharmaceuticals, often present unique purification challenges due to their polarity and basicity.

This center provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles. Our goal is to empower you to diagnose issues, optimize your separations, and achieve high-purity compounds efficiently.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Issue 1: My basic pyrimidine derivative is showing severe peak tailing on a silica gel column.

Question: I'm purifying a pyrimidine analogue, and my TLC plate shows a comet-like streak instead of a round spot. On the column, this translates to broad, tailing peaks, leading to poor separation and mixed fractions. Why is this happening, and how can I fix it?

Answer: This is a classic and highly common problem when purifying nitrogen-containing heterocycles like pyrimidines on standard silica gel.[1]

  • Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[2][3] The basic nitrogen atoms in your pyrimidine ring engage in a strong acid-base interaction with these acidic sites.[1] This secondary interaction, separate from the desired normal-phase partitioning, causes a portion of your compound molecules to "stick" too strongly to the stationary phase, resulting in a slow, uneven release during elution. This delayed elution is observed as peak tailing.[2][4]

  • Solutions & Protocols: The strategy is to suppress the unwanted Si-OH interaction.

    • Mobile Phase Modification (Recommended First Step): The most effective solution is to add a small amount of a volatile competing base to your mobile phase.[1][5] This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyrimidine derivative.[3][4]

      • Recommended Additive: Triethylamine (TEA) is the most common choice.[1][5][6] Ammonium hydroxide can also be used.[1]

      • Protocol: Start by adding 0.1-1% (v/v) of TEA to your pre-optimized eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1][7] Re-run the TLC with the modified eluent. You should observe a significant improvement in spot shape. Equilibrate your column with this new mobile phase before loading your sample.[1]

      • Post-Purification: TEA is volatile and can typically be removed from your purified fractions by evaporation under reduced pressure (rotary evaporation).[1]

    • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., if TEA interferes with a subsequent reaction step), consider a different stationary phase.

      • Neutral Alumina: Alumina is available in acidic, basic, or neutral forms. Neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the strong acidic sites that cause tailing.[8][9]

      • Base-Deactivated Silica: Some commercial suppliers offer silica gels that have been "end-capped" or treated to reduce the number of free silanol groups, making them more suitable for basic compounds.[2][10]

Issue 2: My highly polar pyrimidine derivative won't move off the baseline (Rf = 0) on TLC, even with 100% ethyl acetate.

Question: My pyrimidine derivative has several polar functional groups (e.g., -OH, -NH2). On a silica TLC plate, it remains at the origin even when I use highly polar solvents like ethyl acetate or acetone. How can I get it to elute from a column?

Answer: This indicates a very strong interaction between your polar analyte and the polar silica gel stationary phase. Your mobile phase is not strong (polar) enough to displace the compound and move it up the plate.

  • Root Cause Analysis: The separation mechanism in normal-phase chromatography relies on a competition for the stationary phase binding sites between your compound and the mobile phase molecules. If your compound is significantly more polar than your mobile phase, it will remain adsorbed to the silica.

  • Solutions & Protocols: You need to dramatically increase the polarity of your mobile phase.

    • Introduce a Stronger Polar Solvent: The next step is to add a highly polar solvent like methanol (MeOH) or ethanol to your eluent system.

      • Protocol: Start by preparing a mobile phase of Dichloromethane (DCM) with a small percentage of Methanol (e.g., 98:2 DCM/MeOH). Run a TLC. Gradually increase the percentage of methanol (e.g., 95:5, 90:10) until you achieve an Rf value for your target compound in the ideal range of 0.2-0.4.[8][11]

      • Caution: Adding more than 10-15% methanol to DCM can sometimes lead to the dissolution of silica gel, which can contaminate your final product.[12] Always use high-quality solvents.

    • Consider Reversed-Phase Chromatography: If your compound is extremely polar, normal-phase chromatography may not be the best approach.

      • Technique: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[8][13] This is often the preferred method for highly polar compounds.[14]

      • Optimization: For pyrimidine derivatives, buffered mobile phases (e.g., phosphate or acetate buffers) are often used in reversed-phase HPLC to control ionization and improve peak shape.[13]

Issue 3: My compound appears to be decomposing on the column, leading to low recovery.

Question: I've successfully purified my pyrimidine derivative before, but with this new batch, I'm getting a very low yield. I see new, unwanted spots on the TLCs of my collected fractions. Is my compound degrading?

Answer: It's highly possible. The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[9][11] Imidazo[1,2-a]pyrimidine derivatives, for example, can be particularly sensitive.[11]

  • Root Cause Analysis: The Lewis and Brønsted acid sites on the silica surface can promote hydrolysis, rearrangement, or polymerization of acid-labile functional groups on your molecule.

  • Solutions & Protocols:

    • Confirm Instability with a 2D TLC: Before running a column, it's crucial to test for stability.

      • Protocol: Spot your crude material on a TLC plate. Develop the plate in your chosen solvent system. Remove the plate and allow it to dry completely. Then, rotate the plate 90 degrees and re-develop it in the same solvent system.[9][11]

      • Interpretation: If the compound is stable, you will see a single spot that has moved diagonally. If new spots appear along the second elution path, your compound is degrading on the silica.[11]

    • Mitigation Strategies:

      • Deactivate the Silica: As with peak tailing, adding a base like triethylamine (0.1-1%) to the eluent can neutralize the acidic sites and prevent degradation.[9][15]

      • Switch to a Neutral Stationary Phase: Use neutral alumina or Florisil as an alternative to silica gel.[9]

      • Work Quickly: Do not let the compound sit on the column for extended periods. Flash chromatography, which uses pressure to speed up elution, is preferable to slower gravity chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the best stationary and mobile phases to start with? A1: The process should always begin with Thin-Layer Chromatography (TLC).[8][16]

  • Stationary Phase: For most pyrimidine derivatives, standard silica gel (60 Å, 230-400 mesh) is the default starting point due to its versatility and cost-effectiveness.[7][8]

  • Mobile Phase (Eluent):

    • TLC First: Use TLC to screen different solvent systems.[17] Start with a moderately polar system like 4:1 Hexane/Ethyl Acetate and adjust the ratio. If the compound doesn't move, switch to a more polar system like DCM/Methanol.[8]

    • Target Rf: For optimal separation on a flash column, aim for a target compound Rf (Retention Factor) of approximately 0.2-0.4 on your TLC plate.[8][11][18] This provides the best balance between separation from impurities and a reasonable elution time.[8] The relationship between Rf and column volumes (CV) needed for elution is CV ≈ 1/Rf.[17]

Q2: How much silica gel should I use for my column? A2: The ratio of silica gel to crude sample mass is critical for achieving good separation. A general guideline is a weight ratio between 30:1 and 100:1 (silica:crude material).[8]

  • Easy Separations (ΔRf > 0.2): A ratio of 30-40:1 may be sufficient.

  • Difficult Separations (ΔRf < 0.1): You may need a ratio of 100:1 or even higher.[19]

Q3: What is the difference between "wet loading" and "dry loading," and when should I use each? A3: This refers to how you apply your sample to the column.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the packed column.[7][20] This is the most common method.

    • Best For: Samples that are readily soluble in the initial mobile phase.[9]

  • Dry Loading: The crude sample is dissolved in a suitable solvent, then adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder, which is then carefully added to the top of the column.[7][20]

    • Best For: Samples that have poor solubility in the starting eluent.[11][20] This technique prevents the sample from precipitating at the top of the column, which would lead to poor separation.[11]

Q4: My separation looks great on TLC, but on the column, all the spots elute together. What went wrong? A4: This is a frustrating but common issue, often related to overloading the column or improper sample loading.

  • Overloading: You may have loaded too much crude material for the amount of silica used. This saturates the stationary phase, and individual components cannot interact with it effectively, causing them to travel together. Reduce the sample load relative to the silica amount.[21]

  • Initial Band Broadening: If you dissolved your sample in too much solvent or a solvent that is much stronger (more polar) than your mobile phase, the initial band of your sample on the column will be too wide.[14][20] This wide band prevents proper separation as it travels down the column. Always use the minimum volume of the least polar solvent possible to dissolve your sample for loading.[20]

  • Column Packing Issues: A poorly packed column with cracks, channels, or air bubbles will cause the solvent to flow unevenly, ruining the separation.[11][22] Ensure your column is packed uniformly as a consistent slurry.[19]

Data & Protocol Section

Table 1: Recommended Starting Solvent Systems (Normal Phase)
Compound PolarityPrimary SystemSecondary System (if needed)Modifier (for basic pyrimidines)
Low to Medium Hexane / Ethyl AcetateToluene / Acetone0.1 - 1% Triethylamine (TEA)
Medium to High Dichloromethane / MethanolEthyl Acetate / Methanol0.1 - 1% Triethylamine (TEA)
Very High / Polar Dichloromethane / MeOH / NH₄OHConsider Reversed-Phase(Ammonium Hydroxide is the base)
Diagram 1: Workflow for Method Development

This diagram outlines the logical steps from initial analysis to a successful column separation.

MethodDevelopment cluster_0 Phase 1: Initial Analysis & Optimization cluster_1 Phase 2: Column Execution TLC_Analysis 1. Run TLC in various solvent systems Check_Rf 2. Is Target Rf ~0.2-0.4? TLC_Analysis->Check_Rf Adjust_Polarity 3. Adjust Solvent Polarity Check_Rf->Adjust_Polarity No Check_Spot_Shape 4. Check Spot Shape (Tailing?) Check_Rf->Check_Spot_Shape Yes Adjust_Polarity->TLC_Analysis Add_Modifier 5. Add Modifier (e.g., 0.5% TEA) Check_Spot_Shape->Add_Modifier Yes Final_System 6. Final Solvent System Selected Check_Spot_Shape->Final_System No Add_Modifier->TLC_Analysis Prepare_Column 7. Prepare & Pack Column (30-100x silica) Final_System->Prepare_Column Load_Sample 8. Load Sample (Wet or Dry) Prepare_Column->Load_Sample Elute_Collect 9. Elute & Collect Fractions Load_Sample->Elute_Collect Monitor_Fractions 10. Monitor Fractions by TLC Elute_Collect->Monitor_Fractions Combine_Evaporate 11. Combine Pure Fractions & Evaporate Monitor_Fractions->Combine_Evaporate

Caption: Logical workflow for column chromatography method development.

Diagram 2: Troubleshooting Poor Separation

This flowchart helps diagnose and solve common separation failures.

Troubleshooting Start Problem: Poor Separation on Column Check_Loading Was sample dissolved in MINIMUM volume of LEAST polar solvent? Start->Check_Loading Overloading Was silica:crude ratio > 30:1? Check_Loading->Overloading Yes Sol_High_Volume Solution: Use less solvent for loading. Consider dry loading. Check_Loading->Sol_High_Volume No TLC_Check Did optimized TLC show clear separation (ΔRf > 0.1)? Overloading->TLC_Check Yes Sol_Increase_Silica Solution: Increase silica ratio (e.g., to 60:1 or 100:1). Overloading->Sol_Increase_Silica No Sol_Reoptimize_TLC Solution: Re-optimize TLC. Try different solvent system. TLC_Check->Sol_Reoptimize_TLC No

Caption: A flowchart for troubleshooting poor column separation.

Standard Protocol: Flash Column Chromatography of a Pyrimidine Derivative

This protocol assumes TLC optimization has been completed.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of silica gel determined (e.g., 40:1 ratio of silica:crude).

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a ~1 cm layer of sand.[15]

    • In a separate beaker, prepare a slurry of the silica gel in your chosen starting eluent. Stir well to remove air bubbles.[19]

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column. Tap the column gently to help the silica pack evenly.

    • Use gentle air pressure to push the excess solvent through until the solvent level is just at the top of the silica bed. Do not let the column run dry.[19]

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[20]

  • Sample Loading (Wet Loading):

    • Dissolve the crude pyrimidine derivative in the absolute minimum volume of the eluent.[20] If solubility is low, use a minimal amount of a slightly more polar solvent (like DCM).

    • Carefully pipette the dissolved sample onto the center of the top sand layer, taking care not to disturb the packed bed.[20]

    • Open the stopcock and allow the sample to absorb fully into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add fresh eluent to the top of the column.

    • Apply gentle, steady pressure (using a pump or house air) to achieve a solvent flow rate of approximately 2 inches per minute.[15]

    • Begin collecting fractions immediately. The size of the fractions depends on the column size and separation difficulty.[15]

    • If a gradient elution is required, start with the less polar solvent system and gradually increase the percentage of the more polar solvent as the column runs.[23]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure compound.[17]

    • Combine the pure fractions, and remove the solvent under reduced pressure.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122.
  • PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Sepuxianyun. (n.d.). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • BenchChem. (n.d.). Technical Support Center: Purifying Basic Amines via Column Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2022, February 18). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?
  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.
  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube.
  • BenchChem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.

Sources

Technical Support Center: Strategies to Avoid Common Byproducts in Biginelli and Pinner Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for two of the most powerful methods in a chemist's toolbox: the Biginelli and Pinner pyrimidine syntheses. Here, we move beyond simple protocols to explore the causality behind common issues, offering field-proven insights to help you optimize your reactions, minimize byproducts, and improve overall yields.

Biginelli Reaction: Navigating the Three-Component Condensation

The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] While elegant in its simplicity, this multicomponent reaction is not without its challenges. Low yields and difficult purifications are common hurdles that can often be traced to the formation of specific byproducts.

Troubleshooting Guide: Biginelli Reaction

Question 1: My Biginelli reaction has a low yield, and I've isolated a significant amount of a byproduct that appears to be the result of the aldehyde and β-ketoester reacting without the urea. What is this byproduct and how can I prevent its formation?

Answer: You are likely observing the Knoevenagel condensation product .[3] This side reaction competes with the main Biginelli pathway, consuming your starting materials and reducing the yield of the desired DHPM.[3]

  • Causality: The Knoevenagel condensation is an acid-catalyzed reaction between the aldehyde and the active methylene group of the β-ketoester. If the rate of this reaction is comparable to or faster than the formation of the key N-acyliminium ion intermediate (from the aldehyde and urea), the Knoevenagel adduct will become a major byproduct.[3]

  • Mitigation Strategies:

    • Optimize Catalyst: The choice of catalyst is crucial. While traditional Brønsted acids like HCl can be effective, they can also promote Knoevenagel condensation.[3][4] Consider screening a variety of Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) which have been shown to improve DHPM yields, sometimes under milder conditions.[5][6][7] Polyphosphate ester (PPE) is another excellent option as it specifically stabilizes the iminium ion intermediate, favoring the Biginelli pathway.[8]

    • Adjust Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, effectively outcompeting the Knoevenagel pathway.[3][9]

    • Solvent Selection: The polarity of the solvent can significantly impact the reaction. While ethanol is common, polar aprotic solvents like acetonitrile have been shown to improve yields in some cases.[5] Experimenting with solvent-free conditions, such as ball milling, can also be highly effective and environmentally friendly.[10][11]

Question 2: My reaction mixture is fluorescent, and purification is challenging. What is the likely cause?

Answer: The fluorescence is a strong indicator of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[12]

  • Causality: This byproduct arises when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia source is often the decomposition of urea, especially at elevated temperatures.[5][12]

  • Mitigation Strategies:

    • Temperature Control: Carefully control the reaction temperature. Excessively high temperatures can accelerate urea decomposition.[5]

    • Catalyst Choice: Certain catalysts can selectively promote one pathway over the other. For instance, sulfated zirconia's catalytic activity can be tuned by temperature to favor either the Biginelli or Hantzsch product.[1]

    • "Atwal Modification": For troublesome substrates, particularly aliphatic aldehydes, consider the "Atwal modification."[8] This involves pre-forming the enone intermediate from the aldehyde and β-ketoester, which is then reacted with the urea or thiourea derivative under nearly neutral conditions.[8]

Question 3: I'm observing unreacted starting materials and an intermediate that hasn't cyclized. How can I drive the reaction to completion?

Answer: The presence of an open-chain ureide intermediate indicates that the final cyclization and dehydration steps are sluggish.[3]

  • Causality: This often occurs due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen. This can be particularly problematic with sterically hindered substrates.[3]

  • Mitigation Strategies:

    • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[3]

    • Increase Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux) can help overcome the activation barrier for ring closure.[3]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction rate and improve yields by promoting efficient heating.[3][8]

Biginelli Reaction Workflow and Byproduct Formation

Biginelli_Byproducts Reactants Aldehyde + β-Ketoester + Urea Iminium N-Acyliminium Ion (Key Intermediate) Reactants->Iminium + Urea Knoevenagel Knoevenagel Adduct (Byproduct) Reactants->Knoevenagel + β-Ketoester (Side Reaction 1) Ammonia Ammonia (from Urea Decomposition) Reactants->Ammonia High Temp. OpenChain Open-Chain Ureide Iminium->OpenChain + β-Ketoester DHPM Desired DHPM Product OpenChain->DHPM Cyclization & Dehydration Hantzsch Hantzsch DHP (Byproduct) Ammonia->Hantzsch + Aldehyde + 2x β-Ketoester (Side Reaction 2) Pinner_Reaction cluster_0 Pinner Salt Formation (Step 1) cluster_1 Pyrimidine Synthesis (Step 2) Nitrile Nitrile + Alcohol PinnerSalt Pinner Salt (Imidate) Nitrile->PinnerSalt Dry HCl, Anhydrous, Low Temp Ester Ester (Byproduct) PinnerSalt->Ester Hydrolysis (H₂O present) Amide N-Alkyl Amide (Byproduct) PinnerSalt->Amide Thermal Rearrangement (High Temp) Amidine Amidine PinnerSalt->Amidine + NH₃ or Amine Pyrimidine Desired Pyrimidine Amidine->Pyrimidine + 1,3-Dicarbonyl, Base Dicarbonyl 1,3-Dicarbonyl SelfCondensation Self-Condensation Byproduct Dicarbonyl->SelfCondensation Incorrect Base/Conditions

Caption: Critical control points in the Pinner synthesis pathway.

General Protocol for a Pinner-type Pyrimidine Synthesis

This protocol is a general guideline and requires optimization for specific substrates.

  • Amidine Formation (if starting from nitrile):

    • Dissolve the nitrile in anhydrous alcohol (e.g., ethanol) and cool to 0 °C in an ice bath.

    • Bubble dry HCl gas through the solution while maintaining the low temperature.

    • Allow the reaction to proceed until the Pinner salt precipitates. Isolate the salt under anhydrous conditions.

    • React the Pinner salt with anhydrous ammonia or an amine in a suitable solvent to form the amidine hydrochloride.

  • Pyrimidine Cyclization:

    • In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere. [3] * Add the amidine hydrochloride to the stirred solution and allow it to convert to the free amidine (typically 30 minutes at room temperature). [3] * Add the 1,3-dicarbonyl compound dropwise to the reaction mixture. [3] * Heat the mixture to reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC). [3] * Upon completion, cool the mixture to room temperature and neutralize with an acidic aqueous solution (e.g., 1M HCl). [3] * Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [3] * Purify the crude product by column chromatography or recrystallization. [3]

Frequently Asked Questions (FAQs)

Q1: Can I use aliphatic aldehydes in the Biginelli reaction? A1: Yes, but yields are often lower compared to aromatic aldehydes because aliphatic aldehydes are more prone to self-condensation and other side reactions. [3]The "Atwal modification" can be an effective strategy to improve yields with these substrates. [3][8] Q2: How do I purify my crude DHPM product from a Biginelli reaction? A2: Recrystallization is often the most effective method for purifying DHPMs, which are typically crystalline solids. [12][13]Washing the crude solid with cold ethanol can also help remove unreacted starting materials and some byproducts. [13]If recrystallization is insufficient, column chromatography on silica gel is a viable alternative.

Q3: What is the role of the acid catalyst in the Biginelli reaction? A3: The acid catalyst plays a crucial role in several steps. It activates the aldehyde for nucleophilic attack by the urea, facilitates the formation of the N-acyliminium ion intermediate, and catalyzes the final dehydration step to yield the DHPM. [2][4] Q4: Why are anhydrous conditions so critical for the Pinner reaction? A4: The key intermediate in the Pinner reaction, the imino ester salt (Pinner salt), is highly reactive towards water. [3]Any moisture present will lead to hydrolysis, forming a carboxylic ester as a major byproduct instead of the desired pyrimidine precursor. [3][14] By understanding the mechanisms of these side reactions and implementing the targeted strategies outlined in this guide, you can significantly improve the outcome of your Biginelli and Pinner pyrimidine syntheses, leading to higher yields, purer products, and more efficient workflows.

References
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
  • Preprints.org. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process.
  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Ask this paper | Bohrium. (2018). mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts.
  • Wikipedia. (n.d.). Biginelli reaction.
  • ResearchGate. (2020). Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System.
  • ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction.
  • Benchchem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • NIH. (n.d.). Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction.
  • J. Synth. Chem. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • Wikipedia. (n.d.). Pinner reaction.
  • ResearchGate. (n.d.). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability | Request PDF.
  • NROChemistry. (n.d.). Pinner Reaction.
  • MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
  • J&K Scientific. (n.d.). Pinner Reaction.
  • University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield.
  • Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Grokipedia. (n.d.). Pinner reaction.
  • PPT. (n.d.). BIGINELLI REACTION.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Purity Determination of 5-Methoxypyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 5-Methoxypyrimidine-2-carboxylic acid, a heterocyclic compound featuring a pyrimidine core, is a valuable building block in medicinal chemistry. Its purity directly impacts the downstream synthetic steps and the pharmacological profile of the final drug substance. Consequently, the rigorous and accurate determination of its purity is a non-negotiable aspect of quality control.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol functions as a self-validating system. The discussion is grounded in established principles and regulatory expectations, providing researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most appropriate analytical strategy.

The Strategic Imperative: Developing a Stability-Indicating Method

Before delving into specific techniques, it is crucial to establish the goal of a comprehensive purity analysis: the development of a stability-indicating method (SIM) . A SIM is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation.[1][2][3] This is achieved by demonstrating that the method can separate the main compound from its potential degradation products, process impurities, and synthetic intermediates.

Forced degradation studies are the cornerstone of developing a SIM.[4][5] By subjecting this compound to harsh conditions (acidic and basic hydrolysis, oxidation, heat, and light), we intentionally generate degradation products.[2][4] An effective analytical method must be able to resolve the intact drug from these newly formed impurities. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[1][4]

General Protocol for Forced Degradation Studies
  • Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a set period.

  • Oxidative Degradation : Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation : Expose the solid compound to dry heat (e.g., 105°C) for 24-48 hours.

  • Photolytic Degradation : Expose the solution to a light source providing combined visible and UV outputs, as specified in ICH Q1B guidelines.[4]

  • Analysis : After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using the developed method (typically HPLC) alongside an untreated control sample. The goal is to achieve 5-20% degradation of the parent compound.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as it effectively separates moderately polar compounds.

Causality of Method Design:

  • Column Choice : A C18 column is selected for its hydrophobic stationary phase, which will retain the pyrimidine compound based on its overall polarity.

  • Mobile Phase : A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The carboxylic acid moiety on the target molecule means its retention will be highly sensitive to pH. An acidic mobile phase (e.g., pH 2.5-3.5) is chosen to suppress the ionization of the carboxylic acid group (-COOH -> -COO⁻).[8] This ensures the molecule is in its less polar, protonated form, leading to better retention, sharper peak shape, and improved reproducibility.

  • Detector : A UV detector is ideal as the pyrimidine ring is a strong chromophore, providing excellent sensitivity.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample in Diluent inject Inject Sample onto RP-HPLC System prep_sample->inject prep_std Prepare Reference Standard (Known Purity) prep_std->inject for system suitability & peak identification prep_mobile Prepare & Degas Mobile Phase separate Isocratic/Gradient Elution (C18 Column) prep_mobile->separate inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report: Purity, Impurity Profile calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: RP-HPLC Method
  • Chromatographic System :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Phosphoric Acid in Water (pH ~2.5).[8]

    • Mobile Phase B : Acetonitrile.

    • Elution : Isocratic, e.g., 60:40 (A:B) or a shallow gradient for resolving closely eluting impurities.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

  • Preparation of Solutions :

    • Diluent : Acetonitrile/Water (50:50).

    • Sample Solution : Accurately weigh and dissolve ~10 mg of this compound in 10 mL of diluent to get a 1 mg/mL solution.

  • Procedure :

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Inject the sample solution.

    • Run the chromatogram for a sufficient time (e.g., 20-30 minutes) to ensure all late-eluting impurities are detected.

  • Data Analysis :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all compounds (the main component and impurities) have a similar response factor at the detection wavelength. For higher accuracy, a reference standard for each impurity is needed to calculate relative response factors.

Method Validation : This HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[9][10] The validation process provides documented evidence that the method is reliable, repeatable, and accurate for its intended use.[9][11]

Validation Parameter Purpose & Methodology
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[12][13] This is proven by analyzing forced degradation samples and ensuring the main peak is resolved from all impurity peaks.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a specified range.[12] Prepare solutions at 5-6 concentrations (e.g., 50% to 150% of the target concentration) and plot peak area vs. concentration. A correlation coefficient (R²) > 0.999 is typically required.
Accuracy To determine the closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of impurities or by comparing results to a second, well-characterized analytical procedure.[12]
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (multiple injections of the same sample) and Intermediate Precision (analysis on different days, by different analysts, or on different equipment). Results are expressed as Relative Standard Deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12] Often determined based on a signal-to-noise ratio of 10:1. This is critical for quantifying impurities.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for purity determination. Unlike chromatography, which provides a relative purity (area %), qNMR can determine the absolute purity of a substance without requiring a reference standard of the analyte itself.[14] It relies on an internal standard of known, high purity.

Causality of Method Design: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal. By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a known amount of a high-purity internal standard, the absolute amount of the analyte can be calculated.[14][15]

Workflow for qNMR Absolute Purity Assay

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte (ms) dissolve Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Calibrant (mIC) weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum: Phasing, Baseline Correction acquire->process integrate Integrate Analyte & Calibrant Signals process->integrate calculate Calculate Absolute Purity using Formula integrate->calculate report Report Mass Fraction Purity (%) calculate->report

Caption: Workflow for absolute purity determination by quantitative ¹H NMR.

Experimental Protocol: ¹H qNMR Purity Assay
  • Materials :

    • Analyte : this compound.

    • Internal Calibrant : A high-purity (>99.5%), stable compound with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

    • Solvent : A deuterated solvent that dissolves both analyte and calibrant (e.g., DMSO-d₆, MeOD-d₄).

  • Sample Preparation :

    • Accurately weigh (~10 mg) the analyte (ms) and the internal calibrant (mIC) into a vial.[15]

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition :

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial Parameters : Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This ensures complete relaxation and accurate integration. Use a 90° pulse angle.

  • Data Processing & Calculation :

    • Carefully phase the spectrum and apply a high-order polynomial baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (Int_s) and a signal from the internal calibrant (Int_IC).

    • Calculate the purity (P_s) using the following formula:

      P_s [%] = (Int_s / Int_IC) * (N_IC / N_s) * (MW_s / MW_IC) * (m_IC / m_s) * P_IC [%]

      Where:

      • N : Number of protons for the integrated signal (s = sample, IC = internal calibrant).

      • MW : Molecular weight.

      • m : Mass.

      • P_IC : Purity of the internal calibrant.

Acid-Base Titrimetry: A Classic Assay Method

Titrimetry is a classic, robust, and cost-effective method for determining the purity of an acidic or basic substance.[16][17] For this compound, an acid-base titration can be used to provide an assay value, which is a measure of the total acidic content. This method is highly precise but lacks specificity; it cannot distinguish between the target acid and any other acidic impurities.

Causality of Method Design: The method relies on the neutralization reaction between the carboxylic acid group of the analyte and a strong base of a precisely known concentration (the titrant).[18][19] The equivalence point, where moles of base equal moles of acid, can be detected using a colorimetric indicator or, more accurately, with a pH meter (potentiometric titration).

Experimental Protocol: Potentiometric Titration
  • Apparatus : Calibrated pH meter, magnetic stirrer, and a 10 mL or 25 mL burette.

  • Reagents :

    • Titrant : Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Solvent : A mixture of water and ethanol may be required to ensure the solubility of the analyte.

  • Procedure :

    • Accurately weigh a suitable amount of this compound (e.g., 150-200 mg) and dissolve it in the chosen solvent (e.g., 50 mL of 50% ethanol).

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the 0.1 M NaOH titrant from the burette in small increments.

    • Record the pH value after each addition of titrant.

  • Data Analysis :

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve, which can be determined from the inflection point or by calculating the first or second derivative of the curve.

    • Calculate the purity using the following formula:

      **% Purity = (V * M * MW) / (W * 10) **

      Where:

      • V : Volume of NaOH at the equivalence point (mL).

      • M : Molarity of the NaOH solution.

      • MW : Molecular weight of this compound (154.13 g/mol ).

      • W : Weight of the sample (g).

Comparison of Analytical Methods

Method Principle Specificity Sensitivity Precision Primary Use Case
RP-HPLC Chromatographic SeparationHigh (can separate isomers and related impurities)High (ppm or ng level)High (%RSD <1%)Purity, impurity profiling, stability testing
qNMR Nuclear Magnetic ResonanceModerate to High (distinguishes structurally different molecules)Low (mg level)High (%RSD <1%)Absolute purity assignment, reference standard characterization
Titrimetry Acid-Base NeutralizationLow (quantifies total acidity, not specific impurities)Low (mg level)Very High (%RSD <0.2%)Assay of bulk material, confirmation of acidic content
GC-MS Gas Chromatography Separation & Mass Spectrometry DetectionVery High (separates and identifies volatile compounds)Very High (ppb or pg level)High (%RSD <2%)Analysis of volatile impurities (requires derivatization for the analyte)[20][21]
DSC Differential Scanning CalorimetryLow (based on melting point depression)Low (requires >98% purity)[]ModerateQuick purity screen for high-purity crystalline solids

Conclusion

The determination of purity for this compound requires a multi-faceted analytical approach. Reversed-Phase HPLC stands out as the most versatile and essential tool, providing detailed information on the impurity profile, which is critical for regulatory compliance and ensuring product safety. Its power is fully realized when developed as a stability-indicating method, validated through rigorous forced degradation studies.

Quantitative NMR serves as an orthogonal and absolute method, invaluable for characterizing reference standards and providing a purity value that is independent of chromatographic response factors. Acid-Base Titration , while lacking specificity, offers a highly precise and accurate assay of the total acidic content, serving as a simple and robust quality control check.

Ultimately, a comprehensive purity assessment strategy will leverage the strengths of each technique. HPLC provides the detailed impurity landscape, qNMR assigns an absolute purity value to the reference material, and titrimetry confirms the overall assay. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of this compound throughout the drug development lifecycle.

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A Multi-dimensional Approach to Certainty: Validating 5-Methoxypyrimidine-2-carboxylic Acid Derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the discovery pipeline. In the realm of medicinal chemistry, pyrimidine derivatives are a critical class of heterocycles, forming the scaffold of numerous therapeutic agents.[1][2][3][4] The introduction of substituents, such as a methoxy and a carboxylic acid group, creates isomeric possibilities where incorrect structural assignment can lead to misinterpreted biological data and wasted resources. While 1D NMR provides a foundational overview, 2D NMR spectroscopy offers a robust, multi-faceted toolkit to definitively piece together the molecular puzzle.

This guide provides an in-depth comparison of 2D NMR techniques for the structural validation of 5-Methoxypyrimidine-2-carboxylic acid derivatives, presenting a self-validating workflow that ensures scientific integrity. We will explore the causality behind experimental choices, provide detailed protocols, and compare the technique against other analytical alternatives.

The Power of Correlation: Why 2D NMR is Essential

One-dimensional ¹H and ¹³C NMR spectra provide essential information about the chemical environment and number of unique nuclei, but they do not explicitly detail the connectivity of the molecular framework.[1][5] 2D NMR experiments overcome this limitation by plotting correlations between nuclei, revealing through-bond and through-space relationships that are critical for unambiguous structure elucidation. For a molecule like a this compound derivative, where proton signals may be subtle and long-range interactions define the substitution pattern, 2D NMR is indispensable.

The core suite of experiments for this purpose includes:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons (¹J-coupling).[9][10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds (ⁿJ-coupling), crucial for connecting molecular fragments across non-protonated atoms.[9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, regardless of their bonding, which is vital for confirming conformation and distinguishing between spatial isomers.[12][13][14][15]

A Self-Validating Experimental Workflow

The strength of the 2D NMR approach lies in using these experiments in concert to build a web of interlocking evidence. Each correlation provides a piece of the puzzle, and together they create a single, validated structural solution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_val Structure Validation Prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) Acq_1D 1. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) Prep->Acq_1D Acq_2D 2. Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) Acq_1D->Acq_2D Proc_HSQC 3. Assign ¹J C-H (HSQC) Acq_2D->Proc_HSQC Proc_COSY 4. Identify Spin Systems (COSY) Proc_HSQC->Proc_COSY Proc_HMBC 5. Connect Fragments (HMBC) Proc_COSY->Proc_HMBC Proc_NOESY 6. Confirm Spatial Proximity (NOESY) Proc_HMBC->Proc_NOESY Validation 7. Assemble & Validate Final Structure Proc_NOESY->Validation

Caption: 2D NMR Structure Validation Workflow.

Case Study: Interpreting the Spectra of a Hypothetical Derivative

Let's consider a hypothetical derivative: Methyl 5-methoxypyrimidine-2-carboxylate . The key to validation is confirming the precise location of the methoxy group at C5 and the methyl ester at C2.

Atom ¹H δ (ppm) ¹³C δ (ppm) Key 2D Correlations
H4/H6~8.8~158HSQC: Correlates to C4/C6. COSY: No correlation (isolated protons). HMBC: Correlates to C2, C5. NOESY: Correlates to 5-OCH₃.
C2-~160HMBC: Correlates to H4/H6 and 2-COOCH₃.
C4/C6-~158HMBC: Correlates to H4/H6.
C5-~145HMBC: Correlates to H4/H6 and 5-OCH₃.
5-OCH₃~4.0~56HSQC: Correlates to its carbon. HMBC: Correlates to C5. NOESY: Correlates to H4/H6.
2-COOCH₃~3.9~53HSQC: Correlates to its carbon. HMBC: Correlates to the ester C=O (~165 ppm).
Causality in Spectral Interpretation:
  • HSQC as the Anchor: The HSQC experiment is the starting point. It unambiguously links every proton to its directly attached carbon.[9][10] This immediately assigns the proton and carbon signals for both methoxy groups.

  • HMBC for Connectivity: The HMBC spectrum is the most critical for this structure. The observation of a 3-bond correlation from the methoxy protons at ~4.0 ppm to the pyrimidine carbon at ~145 ppm (C5) is definitive proof of the 5-methoxy substitution. Similarly, a correlation from the other methoxy protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm) confirms the methyl ester group. Crucially, correlations from the pyrimidine protons (H4/H6) to the ester carbonyl carbon (C2) and the methoxy-bearing carbon (C5) lock in the entire framework.

  • NOESY for Spatial Confirmation: The NOESY experiment provides the final layer of validation. A through-space correlation between the protons of the 5-methoxy group and the adjacent H4/H6 protons confirms their spatial proximity.[13][14] This is particularly powerful for ruling out alternative isomers where such proximity would not exist.

Caption: Key 2D NMR correlations for structure confirmation.

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Filter the sample through a glass wool plug into a high-quality NMR tube to remove any particulate matter.[16]

2. Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths.

  • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • Acquire 2D spectra using standard instrument parameters. Key experiments include:

    • gCOSY: To establish ¹H-¹H coupling networks.

    • gHSQCAD: For one-bond ¹H-¹³C correlations.

    • gHMBCAD: Set the long-range coupling delay to optimize for ⁿJCH correlations (typically optimized for 8 Hz).

    • NOESY: Use a mixing time appropriate for small molecules (typically 300-800 ms).[16]

3. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions.

  • Perform Fourier transformation, followed by phase and baseline correction.[5]

  • Reference the spectra using the residual solvent signal.[17]

Comparison with Alternative Techniques

While 2D NMR is exceptionally powerful, it's valuable to understand its place among other analytical methods.

Technique Strengths Limitations Role in Validation
2D NMR Provides unambiguous connectivity and stereochemical information in solution. Non-destructive.Requires slightly more sample and instrument time than 1D NMR. Can be complex for very large molecules.The gold standard for complete structural elucidation in solution, mirroring the biological environment.
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues.Does not directly reveal connectivity or stereochemistry. Isomers are often indistinguishable.Essential for confirming the molecular formula. Complements NMR by providing an orthogonal piece of evidence.
X-ray Crystallography Gives an absolute, high-resolution 3D structure of the molecule in the solid state.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution state.The ultimate confirmation of structure and stereochemistry if a crystal can be obtained. Often used to validate a lead compound.
Infrared (IR) Spectroscopy Quickly identifies the presence of key functional groups (e.g., C=O of the acid/ester, C-O stretches).[5]Provides limited information on the overall molecular skeleton and cannot distinguish isomers.A rapid, complementary check for the presence of expected functional groups.[5]

Conclusion

For the structural validation of this compound derivatives, a multi-technique 2D NMR approach is not merely an option but a necessity for ensuring scientific rigor. The synergistic use of COSY, HSQC, HMBC, and NOESY creates a self-validating dataset that allows for the confident and unambiguous assignment of molecular structure and conformation in solution. By integrating this workflow, researchers can build a trustworthy foundation for subsequent stages of drug development, ensuring that biological activity is correctly attributed to a precisely known chemical entity.

References

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comparing the reactivity of 5-Methoxypyrimidine-2-carboxylic acid with other pyrimidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Reactivity of Methoxypyrimidine Carboxylic Acids

Introduction: Beyond the Scaffold - Predicting Reactivity in Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antivirals to anticancer drugs.[1][2] However, the success of any synthetic campaign or drug development program hinges not just on the scaffold itself, but on the nuanced influence of its substituents. The placement of functional groups dictates the molecule's electronic landscape, thereby governing its reactivity, metabolic stability, and pharmacological interactions.

This guide provides an in-depth comparison of the chemical reactivity of 5-Methoxypyrimidine-2-carboxylic acid and its key positional isomers. We will move beyond simple cataloging of properties to dissect the underlying electronic and steric factors that drive their behavior in common synthetic transformations. For researchers and drug development professionals, understanding these principles is paramount for rational reaction design, troubleshooting synthetic hurdles, and ultimately, accelerating the discovery pipeline.

The Electronic Architecture of Substituted Pyrimidines

The pyrimidine ring is a six-membered diazine with nitrogen atoms at positions 1 and 3. This arrangement makes it inherently electron-deficient (π-deficient) compared to benzene, a crucial factor governing its reactivity.[3] The two nitrogen atoms act as strong electron-withdrawing groups by induction, significantly lowering the electron density at the C-2, C-4, and C-6 positions. Conversely, the C-5 position is the most electron-rich and behaves more like a carbon in an aromatic hydrocarbon.[3][4]

Our analysis focuses on two key substituents:

  • Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. It is strongly electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, but moderately electron-withdrawing through induction (-I effect) owing to oxygen's electronegativity.[5]

  • Carboxylic Acid Group (-COOH): This is a classic electron-withdrawing group, operating through both a strong inductive effect (-I) and a moderate resonance-withdrawing effect (-R).[6]

The interplay between the π-deficient pyrimidine core and the conflicting or reinforcing electronic effects of these substituents creates a unique reactivity profile for each isomer.

Caption: General electronic landscape of the pyrimidine ring.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient heterocycles like pyrimidine.[7] The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step typically being the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this complex is the single most important factor determining the reaction rate. Consequently, SNAr is fastest when powerful electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively delocalize the negative charge of the intermediate.[8][9]

Let's consider the reactivity of various isomers where a leaving group (e.g., a chlorine atom) is present at the C-4 position.

Isomer with Leaving Group at C-4Key Electronic FactorsPredicted Relative SNAr Rate
2-COOH-5-Methoxy-4-Cl-pyrimidine - -COOH at C-2 (ortho): Strong -I and -R effects provide excellent stabilization for the negative charge on N1 and N3 in the Meisenheimer complex. - -OMe at C-5 (meta): Weak -I effect; +R effect does not stabilize the intermediate.Highest
2-Methoxy-5-COOH-4-Cl-pyrimidine - -COOH at C-5 (meta): Only a weak -I effect contributes to stabilization. - -OMe at C-2 (ortho): The +R effect destabilizes the anionic intermediate by pushing electron density toward the ring.Lowest
6-Methoxy-4-Cl-pyrimidine-X-COOH *- -OMe at C-6 (para): The strong +R effect directly opposes the charge delocalization needed for the Meisenheimer complex, significantly destabilizing it.Very Low

Note: The position of the -COOH group would have a secondary effect, but the para -OMe is the dominant deactivating factor.

Causality: The 2-carboxylic acid isomer is predicted to be the most reactive toward SNAr at the C-4 position because the powerful electron-withdrawing -COOH group is perfectly positioned (ortho) to stabilize the anionic Meisenheimer intermediate through resonance. Conversely, placing an electron-donating methoxy group ortho or para to the reaction site will significantly retard the reaction by destabilizing this key intermediate.

Caption: Workflow of SₙAr reactivity based on Meisenheimer complex stability.

Reactivity of the Carboxylic Acid Moiety

The primary reactions of the carboxylic acid group involve nucleophilic attack at the carbonyl carbon, as seen in esterification and amide bond formation. The reactivity of the carboxyl group is directly proportional to its acidity (pKa). A lower pKa signifies a more acidic proton and a more electron-deficient, electrophilic carbonyl carbon.[10]

The pKa of the carboxylic acid is modulated by the electronic effects of the other ring substituents. Electron-withdrawing groups on the pyrimidine ring will stabilize the resulting carboxylate anion, lowering the pKa and increasing the acidity (and reactivity) of the carboxylic acid.

Predicted Acidity (pKa) and Reactivity of Isomers:

IsomerInfluencing Factors on -COOH AcidityPredicted pKaPredicted Reactivity in Amide Coupling
4-Methoxy-pyrimidine-2-carboxylic acid - -COOH at C-2: Flanked by two electron-withdrawing ring nitrogens. - -OMe at C-4 (para): Electron-donating +R effect slightly reduces the overall electron deficiency of the ring.Low High
5-Methoxy-pyrimidine-2-carboxylic acid - -COOH at C-2: Flanked by two ring nitrogens. - -OMe at C-5 (meta): The +R effect has minimal influence on the nitrogens adjacent to the carboxyl group.Lowest Highest
2-Methoxy-pyrimidine-5-carboxylic acid - -COOH at C-5: Not directly adjacent to ring nitrogens. - -OMe at C-2: Strong +R effect increases electron density on the ring, destabilizing the carboxylate.Highest Lowest

Causality: this compound is predicted to be one of the most acidic and reactive isomers. The carboxylic acid at the C-2 position experiences the powerful inductive pull of both adjacent ring nitrogens. The methoxy group at C-5 is too distant to exert a significant counteracting resonance effect on the carboxyl group's immediate environment. In contrast, the 2-methoxy-5-carboxylic acid isomer will be the least reactive, as the carboxyl group is at the most electron-rich C-5 position and the electron-donating methoxy group further deactivates it.

Experimental Protocol: Standard Amide Coupling

This protocol is a self-validating system for assessing the relative reactivity of pyrimidine carboxylic acid isomers in amide bond formation.

Objective: To synthesize the corresponding N-benzylamide from a pyrimidine carboxylic acid isomer. The rate of consumption of the starting acid can be monitored by LC-MS or TLC to provide a qualitative measure of reactivity.

Materials:

  • Pyrimidine carboxylic acid isomer (e.g., this compound) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Benzylamine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimidine carboxylic acid (e.g., 100 mg).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 2 mL).

  • Activation: Add HATU, followed by DIPEA. Stir the mixture at room temperature for 15-20 minutes. Causality: This step forms a highly reactive activated ester intermediate. The reaction should remain clear. The formation of a precipitate may indicate salt formation or low solubility.

  • Nucleophilic Addition: Add benzylamine to the activated mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 30 minutes. The disappearance of the starting carboxylic acid indicates reaction completion. Trustworthiness: Comparing the time to completion for different isomers under identical conditions provides a reliable, semi-quantitative measure of their relative reactivity.

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Causality: The aqueous washes remove excess reagents, DMF, and salts.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Electrophilic Aromatic Substitution (EAS)

EAS on the pyrimidine ring is generally difficult due to its π-deficient nature.[11][12] However, if the reaction is forced, it will occur at the most electron-rich C-5 position.[3] For EAS to proceed, the presence of a strong electron-donating (activating) group is highly beneficial.

Comparative Analysis for EAS at C-5:

  • Most Reactive Isomer: An isomer where the activating -OMe group is at C-2 or C-4 would be most favorable. The resonance effect of the methoxy group at these positions directly increases the electron density at C-5, facilitating electrophilic attack. The deactivating -COOH group should ideally be absent or positioned where its withdrawing effect on C-5 is minimized.

  • Our Target Molecule (5-Methoxy-pyrimidine-2-carboxylic acid): In this case, the C-5 position is already occupied by the methoxy group. Therefore, EAS is not a relevant reaction for direct comparison at this position. Any electrophilic attack would have to target the methoxy group itself or occur under conditions that displace it, which is unlikely. For isomers with an open C-5 position, the one with the most activating substituent pattern will be most reactive.

Conclusion

The reactivity of substituted pyrimidines is a predictable interplay of the ring's inherent electronic properties and the specific nature and position of its substituents. For this compound, its architecture suggests:

  • High Acidity and Carboxyl Reactivity: The C-2 position of the carboxylic acid, influenced by both ring nitrogens, makes it highly electrophilic and amenable to amide coupling and esterification.

  • Moderate SNAr Potential: If a leaving group were present at C-4 or C-6, the C-2 carboxylic acid would strongly activate the ring toward SNAr. The C-5 methoxy group has a minimal electronic impact in this context.

This guide demonstrates that by applying fundamental principles of physical organic chemistry, researchers can make robust, evidence-based predictions about the reactivity of complex heterocyclic systems. This rational approach is indispensable for designing efficient synthetic routes and selecting the optimal isomers for drug discovery programs.

References

  • Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63, 5394-5405. [11]

  • Stanovnik, B., & Svete, J. (2012). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution: A Rebuttal. ResearchGate. [13]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [14]

  • Furrer, S., Gfeller, F., & Gschwind, L. (1979). Effect of substitution on pyrimidine. The crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33a, 715-724.

  • Wikipedia contributors. (2023). Pyrimidine. Wikipedia. [3]

  • Pochon, S., Tiholova, K., et al. (2007). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry, 15(22), 7073-7086. [10]

  • Deng, H., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. [15]

  • Swamy, K. (2016). Pyrimidine. Slideshare.

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [9]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [1]

  • Jaffe, H. H. (1952). Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 20(9), 1554-1555. [16]

  • La Salle University. (n.d.). Substituent Effects. [5]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [6]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. [17]

  • Benali, T., Bou-Salah, L., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-388. [2]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia. [18]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [7]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [19][20]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [8]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Methoxypyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 5-methoxypyrimidine analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will explore the causal relationships behind experimental design and present supporting data to illuminate the path toward developing more potent and selective therapeutic agents.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1] Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutics.[3] The pyrimidine core can effectively mimic the purine base of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain.

The 5-position of the pyrimidine ring is a critical site for modification, influencing potency, selectivity, and pharmacokinetic properties. The introduction of a methoxy group at this position can have profound effects on the molecule's biological activity, often enhancing its inhibitory potential. This guide will dissect the SAR of 5-methoxypyrimidine analogs and compare their performance against various kinase targets.

Deciphering the Structure-Activity Relationship: Key Modifications and Their Impact

The biological activity of 5-methoxypyrimidine analogs is dictated by the interplay of various structural features. Understanding the SAR is paramount for rational drug design.

The Significance of the 5-Methoxy Group

The 5-methoxy group, while seemingly simple, imparts several crucial properties to the pyrimidine scaffold:

  • Electron-Donating Nature: The methoxy group is electron-donating, which can influence the electron density of the pyrimidine ring and modulate its interaction with the target kinase.

  • Steric Influence: The size and orientation of the methoxy group can affect the overall conformation of the molecule, potentially enforcing a bioactive conformation that fits optimally into the ATP-binding pocket.

  • Metabolic Stability: The methoxy group can influence the metabolic stability of the compound, a critical parameter in drug development.

Comparative Analysis of Substitutions at Other Positions

The potency and selectivity of 5-methoxypyrimidine analogs are further tuned by substitutions at other positions of the pyrimidine ring, most notably the 2- and 4-positions.

A study on 4-anilinopyrimidine-5-carboxamides as Spleen Tyrosine Kinase (Syk) inhibitors revealed the importance of an aminoethylamino moiety at the 2-position for Syk inhibitory activity.[4] Furthermore, a meta-substituted anilino group at the 4-position was found to be preferred.[4] These findings highlight the synergistic effect of substitutions at different positions in conjunction with the 5-position modification.

In another study focusing on pyrimidine derivatives as anticancer agents, substitutions at the 6-position of the pyrimidine core and on the 2-aniline ring were explored.[5] The results indicated that N-benzylated derivatives demonstrated significantly higher potency compared to the parent compound, with EC50 values in the low micromolar range against various cancer cell lines.[5][6]

The following Graphviz diagram illustrates the key positions on the pyrimidine ring that are critical for SAR in kinase inhibition.

SAR_Pyrimidine pyrimidine Pyrimidine Core pos2 Position 2 (e.g., Aminoethylamino) pyrimidine->pos2 Selectivity & Potency pos4 Position 4 (e.g., Substituted Anilino) pyrimidine->pos4 Potency & H-bonding pos5 Position 5 (e.g., Methoxy) pyrimidine->pos5 Potency & Conformation pos6 Position 6 (e.g., N-alkylation) pyrimidine->pos6 Solubility & Potency

Key positions for SAR on the pyrimidine core.

Comparative Performance Data of Pyrimidine Analogs

To provide a clear comparison, the following table summarizes the in vitro activity of various pyrimidine analogs against different biological targets. The data is compiled from multiple studies and highlights the impact of different substitution patterns.

Compound IDCore ScaffoldR2-SubstituentR4-SubstituentR5-SubstituentTargetIC50/EC50 (µM)Cancer Cell Line(s)Reference
Series 1 4-Anilinopyrimidine-5-carboxamideAminoethylaminom-substituted anilinoCarboxamideSykVaries-[4]
Compound 9a 4-Anilinopyrimidine-5-carboxamideAminoethylaminom-substituted anilinoCarboxamideSyk-RBL-cells (5-HT release)[4]
Series 2 (2a) Aminopyrimidine-2-Anilino--5-8Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancer[5][7]
Compound 11e Pyrimidine-5-carbonitrile--Benzylidene & Hydrazone moietiesVEGFR-20.61HCT-116, MCF-7[8]
Compound 12b Pyrimidine-5-carbonitrile--Benzylidene & Hydrazone moietiesVEGFR-20.53HCT-116, MCF-7[8]
MMUdR Pyrimidine nucleoside--MethoxymethylHerpes Simplex Virus-12-4 µg/ml-[9][10]

Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Evaluation

The evaluation of novel kinase inhibitors requires robust and reproducible experimental protocols. Here, we provide detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced.[11]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (5-methoxypyrimidine analogs and controls)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microtiter plates (e.g., 96-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and substrate peptide in Kinase Assay Buffer.

  • Reaction Initiation: Add the enzyme solution to the wells of a microtiter plate containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature.[12] Initiate the kinase reaction by adding ATP.[12]

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[11]

  • Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[11]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Compound Dilutions C Add Kinase/Substrate to Compounds A->C B Prepare Kinase/Substrate Mix B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent F->G H Measure Luminescence G->H

Workflow for a luminescence-based kinase assay.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Conclusion and Future Directions

The 5-methoxypyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies discussed in this guide underscore the importance of systematic modifications at various positions of the pyrimidine ring to optimize potency and selectivity. The compiled data and detailed experimental protocols provide a solid foundation for researchers to design and evaluate new analogs.[16]

Future efforts should focus on:

  • Exploring a wider range of substitutions at the 5-position: While the methoxy group has shown promise, other small, electron-donating groups could be investigated to fine-tune the electronic and steric properties of the inhibitors.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.[17][18][19]

  • Selectivity profiling: Comprehensive kinase profiling is essential to ensure the selectivity of the developed inhibitors and minimize off-target effects.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of 5-methoxypyrimidine-based therapeutics for a variety of diseases.

References

  • Ohemeng, K. A., et al. (2006). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 16(1), 158-161. [Link]

  • Ialongo, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Meldrum, J. B., et al. (1976). Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside. Antimicrobial Agents and Chemotherapy, 9(2), 327-332. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • El-Gamal, M. I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Manzoor, S., et al. (2021). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules, 26(23), 7247. [Link]

  • El-Gamal, M. I., et al. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 15(11), 1362. [Link]

  • Reynisson, J., et al. (2016). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm, 7(5), 963-973. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Ialongo, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]

  • Meldrum, J. B., et al. (1976). Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. PubMed. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Ialongo, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Antonov, A. S., et al. (2021). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 19(11), 606. [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

  • Ubelis, F., et al. (2015). The influence of 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines on lipophilicity and in vitro cytotoxicity of novel malonate platinum(II) complexes. ResearchGate. [Link]

  • Johnson, G. L., et al. (2018). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2881-2886. [Link]

  • Ialongo, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. I.R.I.S. Institutional Research Information System. [Link]

  • El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(52), 32937-32958. [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6649. [Link]

  • Kanashiro, T., et al. (2016). In vitro and in vivo studies of the antineoplastic activity of copper (II) compounds against human leukemia THP-1 and murine melanoma B16-F10 cell lines. European Journal of Medicinal Chemistry, 122, 23-35. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Ferguson, F. M., et al. (2018). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][4][9]diazepin-6-one scaffold. MedChemComm, 9(11), 1888-1901. [Link]

  • Jiao, Q., et al. (2018). Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. Journal of Medicinal Chemistry, 61(13), 5593-5623. [Link]

  • Wang, C., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. European Journal of Medicinal Chemistry, 245, 114911. [Link]

  • Haveli, S. D., et al. (2011). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Tropical Journal of Pharmaceutical Research, 10(5), 627-634. [Link]

Sources

A Comparative Analysis of 5-Hydroxy and 5-Methoxy Pyrimidine Derivatives: Unveiling the Impact of a Subtle Structural Change on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents.[1] The strategic modification of this heterocyclic ring can dramatically alter a molecule's biological profile. This guide provides an in-depth technical comparison of two closely related classes of pyrimidine derivatives: those bearing a 5-hydroxy substituent and those with a 5-methoxy group. We will explore how this seemingly minor difference—the presence of a hydroxyl group versus its methylated ether—profoundly influences their antiviral, cytotoxic, and potential anti-inflammatory and anticancer activities, supported by experimental data and detailed protocols.

The Decisive Role of the 5-Position Substituent: A Structural-Activity Relationship (SAR) Overview

The substituent at the 5-position of the pyrimidine ring plays a critical role in the molecule's interaction with biological targets. The key difference between a hydroxyl (-OH) and a methoxy (-OCH₃) group lies in their hydrogen bonding capabilities and steric bulk.

  • 5-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capacity allows for potentially strong and specific interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

  • 5-Methoxy Group: The methoxy group, due to the methylation of the hydroxyl's hydrogen, can only act as a hydrogen bond acceptor. This limitation, combined with its slightly larger size, can alter the binding orientation and affinity of the molecule for its target compared to its 5-hydroxy counterpart.

This fundamental difference is a recurring theme in the structure-activity relationships of these compounds and often dictates their biological efficacy.

Comparative Biological Activity: Experimental Evidence

A direct comparison of antiviral and cytotoxic activities between 5-hydroxy and 5-methoxy pyrimidine derivatives has been demonstrated in studies on 2'-deoxyuridine analogs.

Antiviral Activity

In a comparative study, the 5-(1-hydroxy-2,2-dihaloethyl)-2'-deoxyuridine series was found to be generally more active against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr virus (EBV), when compared to the corresponding 5-(1-methoxy-2,2-dihaloethyl) series.[2] This suggests that the hydrogen-donating ability of the hydroxyl group is crucial for potent antiviral activity in this class of compounds.

Cytotoxic Activity

The same study also revealed that the inhibitory effect on cell proliferation was diminished when the 5-(1-hydroxy-2,2-dihaloethyl) substituents were replaced with the corresponding 5-(1-methoxy-2,2-dihaloethyl) groups.[2] This indicates that 5-hydroxypyrimidine derivatives may possess greater cytotoxic potential against cancer cell lines. Further research on 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (SNK-411) and its hydrochloride salt (SNK-578) has shown significant tumor growth inhibition in mouse models of cervical cancer and melanoma.[3][4] For instance, SNK-578 demonstrated an 87% tumor growth inhibition in a cervical cancer model.[4]

Table 1: Comparative Antiviral and Cytotoxic Activity of 5-Hydroxy vs. 5-Methoxy Pyrimidine Derivatives

Compound ClassBiological ActivityObservationReference
5-(1-hydroxy-2,2-dihaloethyl)-2'-deoxyuridinesAntiviral (HSV-1, HSV-2, VZV, EBV)Generally more active than the 5-methoxy series.[2]
5-(1-methoxy-2,2-dihaloethyl)-2'-deoxyuridinesAntiviral (HSV-1, HSV-2, VZV, EBV)Generally less active than the 5-hydroxy series.[2]
5-(1-hydroxy-2,2-dihaloethyl)-2'-deoxyuridinesCytotoxicity (L1210 cells)Stronger inhibition of cell proliferation.[2]
5-(1-methoxy-2,2-dihaloethyl)-2'-deoxyuridinesCytotoxicity (L1210 cells)Diminished inhibition of cell proliferation.[2]
2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine hydrochloride (SNK-578)Anticancer (Cervical Cancer)87% tumor growth inhibition in a mouse model.[4]

Potential as Kinase and Inflammatory Pathway Inhibitors

Pyrimidine derivatives are well-documented as inhibitors of various kinases and enzymes involved in inflammation, such as PIM-1 kinase and Cyclooxygenase-2 (COX-2). While direct comparative studies between 5-hydroxy and 5-methoxy derivatives in these specific contexts are limited, the known mechanisms provide a basis for hypothesizing their differential activities.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that is a key regulator of cell survival and proliferation, making it an attractive target for cancer therapy.[5] Its expression is often induced by cytokines and growth factors via the JAK/STAT signaling pathway.[6] PIM-1 inhibitors can disrupt this pathway, leading to cell cycle arrest and apoptosis.[7] The hydrogen bonding potential of a 5-hydroxy group could facilitate stronger interactions within the ATP-binding pocket of PIM-1, potentially leading to more potent inhibition compared to a 5-methoxy analog.

graph PIM1_Pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Cytokines [label="Cytokines/Growth Factors", fillcolor="#4285F4"]; JAK [label="JAK", fillcolor="#4285F4"]; STAT [label="STAT", fillcolor="#4285F4"]; PIM1 [label="PIM-1 Kinase", fillcolor="#EA4335"]; BAD [label="BAD", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21", fillcolor="#FBBC05"]; CellCycle [label="Cell Cycle Progression", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SOCS [label="SOCS1/SOCS3", fillcolor="#34A853"];

// Edge Definitions Cytokines -> JAK [label="activate"]; JAK -> STAT [label="activate"]; STAT -> PIM1 [label="induce expression"]; PIM1 -> BAD [label="inhibits (via phosphorylation)", color="#EA4335"]; BAD -> Apoptosis [label="promotes"]; PIM1 -> p21 [label="inhibits", color="#EA4335"]; p21 -> CellCycle [label="arrests"]; PIM1 -> SOCS [label="stabilizes", color="#34A853"]; SOCS -> JAK [label="inhibits (negative feedback)", style=dashed, color="#34A853"]; }

Caption: PIM-1 Kinase Signaling Pathway.
COX-2 Inhibition

COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins.[8] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[8] The active site of COX-2 contains specific residues where hydrogen bonding is critical for inhibitor binding. The ability of a 5-hydroxy pyrimidine to form these bonds might confer higher inhibitory potency compared to a 5-methoxy derivative.

graph COX2_Pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#4285F4"]; CellMembrane [label="Cell Membrane Phospholipids", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", fillcolor="#4285F4"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins (PGE2, etc.)", fillcolor="#34A853"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions InflammatoryStimuli -> PLA2 [label="activates"]; PLA2 -> CellMembrane [label="acts on"]; CellMembrane -> ArachidonicAcid [label="releases"]; InflammatoryStimuli -> COX2 [label="induces expression"]; ArachidonicAcid -> PGH2 [label="catalyzed by COX-2", color="#EA4335"]; PGH2 -> Prostaglandins [label="converted by synthases"]; Prostaglandins -> Inflammation [label="mediate"]; }

Caption: COX-2 Inflammatory Pathway.

Experimental Protocols for Biological Evaluation

To empower researchers to conduct their own comparative studies, we provide the following detailed protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of compounds on cell viability.

Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: MTT Assay Experimental Workflow.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare stock solutions of the 5-hydroxy and 5-methoxy pyrimidine derivatives in DMSO. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies ADP produced from a kinase reaction.[9]

Methodology:

  • Reagent Preparation: Dilute PIM-1 kinase, substrate (e.g., S6Ktide), ATP, and test compounds in the provided kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO for control), 2 µL of PIM-1 enzyme, and 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value.[9]

Protocol 3: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2.[8]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of Hematin, human recombinant COX-2 enzyme, the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and the substrate arachidonic acid. Prepare serial dilutions of the test compounds and a positive control (e.g., Celecoxib).[8]

  • Reaction Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of Hematin, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound or control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rate for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.[8]

Conclusion and Future Directions

The available experimental data, particularly in the context of antiviral and cytotoxic activity, strongly suggests that 5-hydroxypyrimidine derivatives are often more potent than their 5-methoxy counterparts. This enhanced activity is likely attributable to the hydrogen bond donating capability of the hydroxyl group, which allows for more robust interactions with biological targets.

While direct comparative data for anticancer and anti-inflammatory enzyme inhibition is still emerging, the foundational principles of structure-activity relationships suggest that this trend may hold true for targets like PIM-1 kinase and COX-2. The detailed protocols provided in this guide offer a framework for researchers to systematically investigate these hypotheses and expand our understanding of this important class of compounds.

Future research should focus on synthesizing and testing matched pairs of 5-hydroxy and 5-methoxy pyrimidine derivatives against a broader range of biological targets to build a comprehensive SAR database. Such studies will be invaluable for the rational design of next-generation pyrimidine-based therapeutics with improved potency and selectivity.

References

Click to expand
  • Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Available at: [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC. Available at: [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers. Available at: [Link]

  • PIM1. Wikipedia. Available at: [Link]

  • COX 2 pathway: Significance and symbolism. Wisdomlib. Available at: [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways. PMC. Available at: [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers. Available at: [Link]

  • Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity. PubMed. Available at: [Link]

  • Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. PubMed. Available at: [Link]

  • Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside. PMC. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. PMC. Available at: [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Available at: [Link]

  • Pim pathway | Pim inhibitors. Adooq Bioscience. Available at: [Link]

  • Synthesis and Antitumor and Antimetastatic Activity of 5-hydroxypyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Effect of 5-hydroxypyrimidine derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5). Biomeditsinskaya Khimiya. Available at: [Link]

  • Correction of serum prooncogenic cytokines and metastases by 5-hydroxypyrimidine derivatives and doxorubicin after removal of a primary tumor node in mice with the Lewis lung epidermoid carcinoma. PubMed. Available at: [Link]

  • Synthesis and Antitumor and Antimetastatic Activity of 5-hydroxypyrimidine Derivatives. ResearchGate. Available at: [Link]

Sources

assessing the stability of 5-Methoxypyrimidine-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Assessing the Stability of 5-Methoxypyrimidine-2-carboxylic Acid

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful research and development. This compound, a heterocyclic building block with significant potential in medicinal chemistry, is no exception. Its utility as a synthetic intermediate hinges on its robustness under various chemical and physical conditions encountered during synthesis, formulation, and storage.

This guide provides a comprehensive framework for assessing the stability of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind each experimental choice. The protocols described herein are designed as a self-validating system, grounded in internationally recognized standards such as the ICH guidelines, to ensure the generation of reliable and meaningful data.[1] Our objective is to equip you with the necessary tools and insights to thoroughly characterize the stability profile of this compound, comparing its performance under hydrolytic, oxidative, thermal, and photolytic stress.

The Rationale for Forced Degradation Studies

Before embarking on any experimental work, it is crucial to understand why we perform these assessments. Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than it would typically encounter during its shelf life.[2] The goals are multifaceted and critical for development:[3]

  • Elucidation of Degradation Pathways: By intentionally degrading the molecule, we can identify the resulting products, providing a roadmap of its potential chemical liabilities.[4] This knowledge is invaluable for designing stable formulations and for predicting potential impurities.

  • Development of Stability-Indicating Methods: The degradation samples are used to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can resolve the parent compound from all its degradation products. This ensures that the method is "stability-indicating."[4]

  • Insight into Molecular Structure: The susceptibility of certain functional groups to specific stress conditions (e.g., esters to hydrolysis, alkenes to oxidation) confirms aspects of the molecule's intrinsic stability.[5]

  • Informing Storage and Handling: The data generated helps establish appropriate storage conditions, packaging requirements, and re-test periods or shelf life.[1]

The entire process is guided by regulatory frameworks like the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing) and Q1B (Photostability Testing), which provide a systematic approach to stability evaluation.[1]

G cluster_setup Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Stressing cluster_analysis Phase 3: Analysis & Characterization cluster_output Phase 4: Outcome prep Prepare Stock Solutions (Solid & Solvent) hplc_dev Develop Stability-Indicating HPLC Method prep->hplc_dev Initial Analysis hydrolysis Hydrolytic (Acid, Base, Neutral) hplc_dev->hydrolysis Expose Compound to Stress Conditions oxidation Oxidative (H₂O₂) hplc_dev->oxidation Expose Compound to Stress Conditions thermal Thermal (Heat, Solid & Solution) hplc_dev->thermal Expose Compound to Stress Conditions photo Photolytic (UV/Vis Light) hplc_dev->photo Expose Compound to Stress Conditions hplc_analysis Analyze Samples at Time Intervals via HPLC hydrolysis->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis mass_spec Characterize Degradants (LC-MS/MS) hplc_analysis->mass_spec Peak Identification pathway Elucidate Degradation Pathways mass_spec->pathway report Comprehensive Stability Profile: - Intrinsic Stability - Degradation Products - Storage Recommendations pathway->report

Fig 1. Experimental workflow for forced degradation studies.

Experimental Protocols for Stability Assessment

The following protocols outline a systematic approach to evaluating the stability of this compound. The central analytical technique is a stability-indicating HPLC method with UV detection, capable of separating the parent compound from any potential degradants.

Analytical Method (Prerequisite)

A reverse-phase HPLC method should be developed and validated. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength should be set at the UV maximum of this compound. The method must demonstrate specificity, linearity, accuracy, and precision.

Hydrolytic Stability

Hydrolysis is one of the most common degradation pathways.[2] Testing across a wide pH range is essential to understand the compound's susceptibility to acid- and base-catalyzed degradation.

Protocol:

  • Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl) for acidic conditions.[3]

    • Purified Water for neutral conditions.

    • 0.1 M Sodium Hydroxide (NaOH) for basic conditions.[6]

  • Incubation: Divide each solution into two sets. Store one set at room temperature (25°C) and the other at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Analysis: For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution and injection into the HPLC system.

  • Causality: The pyrimidine ring, while aromatic, can be susceptible to hydrolytic attack, especially under harsh pH conditions. The methoxy group (-OCH₃) could undergo hydrolysis to a hydroxyl group, and the carboxylic acid group (-COOH) could potentially undergo decarboxylation, particularly at elevated temperatures.

Oxidative Stability

Oxidation can be a significant degradation pathway, especially for molecules with electron-rich moieties. Hydrogen peroxide is a commonly used oxidizing agent for these studies.[2]

Protocol:

  • Preparation: Prepare a solution of the compound (~1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light to prevent photolytic effects from confounding the results.[6]

  • Sampling: Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Inject the samples directly (or after appropriate dilution) into the HPLC system.

  • Causality: The methoxy group and the pyrimidine ring itself can be susceptible to oxidation. Potential reactions include N-oxidation of the ring nitrogens or oxidative degradation of the ring system.

Thermal Stability

This test evaluates the stability of the compound, in both solid and solution states, when exposed to heat.

Protocol:

  • Solid State: Place a small amount of the solid compound in a vial and store it in a controlled-temperature oven (e.g., 80°C).[3] Analyze the sample at an initial time point and after a set period (e.g., 7 days) by dissolving it in a suitable solvent and analyzing via HPLC.

  • Solution State: Prepare a solution of the compound (~1 mg/mL) in a suitable inert solvent (e.g., a 50:50 mixture of acetonitrile and water). Store the solution in a sealed vial in a controlled-temperature oven (e.g., 60-80°C).

  • Sampling & Analysis: Withdraw and analyze aliquots at specified time points via HPLC.

  • Causality: High temperatures can provide the energy needed to overcome activation barriers for various reactions. For this molecule, thermal stress could induce decarboxylation (loss of CO₂) from the carboxylic acid group, a common thermal degradation pathway for carboxylic acids.

Photostability

Photostability testing is crucial as light exposure can catalyze degradation, leading to loss of potency or the formation of toxic photoproducts.[7] This protocol should be performed in accordance with ICH guideline Q1B.[1]

Protocol:

  • Preparation:

    • Solid State: Spread a thin layer of the solid compound in a shallow dish.

    • Solution State: Prepare a solution of the compound (~1 mg/mL) in a suitable inert solvent and place it in a quartz cuvette or other UV-transparent container.

  • Control: Prepare identical "dark" control samples for both solid and solution, wrapped in aluminum foil to protect them from light. Store these alongside the exposed samples.

  • Exposure: Place the samples and controls in a photostability chamber equipped with a light source that provides both UV and visible light (e.g., a xenon lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Causality: The aromatic pyrimidine ring contains π-electrons that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it more reactive and susceptible to photodegradation reactions such as ring cleavage, rearrangement, or photo-oxidation.[7][8]

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different stress conditions. The primary metric for comparison is the percentage of the parent compound remaining at each time point.

Table 1: Hypothetical Stability Data for this compound

Stress ConditionTime (hours)% Parent Compound Remaining (Hypothetical)Major Degradants Observed (Hypothetical)
0.1 M HCl (60°C) 2485.2%D1 (Hydrolysis of -OCH₃)
Water (60°C) 2499.1%None significant
0.1 M NaOH (60°C) 2476.5%D2 (Ring opening), D1
3% H₂O₂ (25°C) 2492.7%D3 (N-oxide)
Heat (80°C, solid) 16898.5%D4 (Decarboxylation)
Light (ICH Q1B) -94.3%D5, D6

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Anticipated Degradation Pathways

Based on the chemical structure, we can anticipate several potential degradation pathways. Characterization of the degradation products, typically using LC-MS/MS, is essential to confirm these hypotheses.

G cluster_path Hypothetical Acid-Catalyzed Degradation parent This compound degradant1 5-Hydroxy-pyrimidine-2-carboxylic acid (Degradant D1) parent->degradant1 H₃O⁺ Hydrolysis of Methoxy Group degradant4 5-Methoxypyrimidine (Degradant D4) parent->degradant4 Δ (Heat) Decarboxylation

Fig 2. Potential degradation pathways for the title compound.

Under acidic conditions, the ether linkage of the methoxy group is a likely target for hydrolysis, yielding 5-hydroxypyrimidine-2-carboxylic acid.[5] Under strong basic conditions, the electron-deficient pyrimidine ring may be susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening products. Thermal stress, as mentioned, could induce decarboxylation.

Conclusion and Forward Outlook

This guide presents a robust and scientifically grounded framework for the comprehensive stability assessment of this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress conditions and employing a validated stability-indicating analytical method, researchers can build a detailed profile of the molecule's liabilities.

The resulting data is not merely a procedural output; it is a critical dataset that informs every subsequent stage of development. It enables the rational design of synthetic routes, the creation of stable formulations, and the establishment of appropriate storage and handling procedures, ultimately ensuring the quality, safety, and efficacy of any final product derived from this versatile chemical building block.

References

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
  • Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • J&K Scientific LLC. (n.d.). This compound. J&K Scientific LLC. Available at: [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]

  • Gisin, M., et al. (2019). Photostability and Photostabilization of Drugs and Drug Products. ISRN Pharmaceutics. Available at: [Link]

  • Białk-Bielińska, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. Available at: [Link]

  • Gutorov, L. A., & Ovcharova, I. M. (1998). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Singh, S., & Kumar, V. (2019). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Hisada, N., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics. Available at: [Link]

Sources

A Practical Guide to Quantitative NMR (qNMR) for the Purity Assessment of Pyrimidine-Based Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of pharmaceutical development and quality control. For pyrimidine-based compounds, which form the structural core of numerous antiviral and anticancer drugs, this necessity is paramount. While High-Performance Liquid Chromatography (HPLC) has traditionally dominated purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages.[1][2] This guide provides an in-depth comparison of qNMR and HPLC, details a robust workflow for method development, and explains the validation framework for the purity assessment of pyrimidine compounds.

Part 1: The Principle of qNMR – A Primary Ratio Method

At its core, qNMR operates on a simple, powerful principle: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This fundamental relationship allows qNMR to be a primary ratio method, meaning the purity of an analyte can be determined by relating its signal integral to that of a certified reference material (internal standard) of known purity, without needing a structurally identical standard for the analyte itself.[2][5] This is a significant departure from chromatographic techniques that rely on the response factor of a specific analyte against a dedicated reference standard.[6]

The purity of the analyte is calculated using the following universally recognized equation[3][7]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral of the NMR signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Weighed mass

  • Purity : Purity of the standard

  • analyte : Refers to the pyrimidine compound of interest

  • std : Refers to the internal standard

This direct, first-principles measurement capability is what positions qNMR as a compelling alternative to traditional methods.[1]

Caption: Fundamental Principle of qNMR Purity Calculation.

Part 2: Head-to-Head Comparison: qNMR vs. HPLC for Pyrimidine Analysis

The choice between qNMR and HPLC depends on the specific requirements of the analysis, from early-stage development to final quality control. While HPLC is a workhorse for purity analysis, qNMR offers orthogonal data and can serve as a primary method for reference standard characterization and purity assignment.[1][8]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei (molar concentration).[9]Based on the differential partitioning of analytes between a mobile and stationary phase, with detection typically by UV absorbance.
Reference Standard Requires a certified internal standard of known purity, but not structurally identical to the analyte.[4]Requires a well-characterized reference standard that is structurally identical to the analyte.
Selectivity High. Depends on resolving specific proton signals. Can be challenging in complex mixtures with overlapping signals.[10]High. Depends on chromatographic separation. Co-eluting impurities can interfere.
Accuracy & Precision Excellent. Can achieve precision with RSD <1% under optimal conditions.[9] Considered a primary ratio method.[5]Excellent, but dependent on the purity of the reference standard.
LOD & LOQ Generally higher (less sensitive) than HPLC.[11]Generally lower (more sensitive) than qNMR.[12]
Analysis Time Rapid acquisition (minutes), but method development (e.g., T1 relaxation measurement) can be time-consuming.[13]Longer run times per sample, but automated systems allow high throughput. Method development can be extensive.
Sample Consumption Non-destructive. The sample can be recovered after analysis.[4][14]Destructive. The sample is consumed during the analysis.
Cost High initial instrument cost. Lower consumable costs (solvents, columns).Lower initial instrument cost. Higher ongoing costs for columns, solvents, and reference standards.
Regulatory Acceptance Increasingly accepted and included in major pharmacopeias like USP and Ph. Eur. for purity determination.[2][15][16]Well-established and universally accepted by all regulatory agencies for purity and impurity analysis.

Part 3: A Practical Guide to qNMR Method Development for Pyrimidine Compounds

A successful qNMR experiment is built on careful planning, precise execution, and correct data processing.[3] The following steps outline a robust workflow for the purity assessment of a pyrimidine API.

qNMR_Workflow cluster_planning 1. Method Planning cluster_prep 2. Sample Preparation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Calculation A Select Analyte Signal(s) (Non-overlapping, good lineshape) B Select Internal Standard (IS) (Purity ≥99%, soluble, stable, non-overlapping signals) A->B C Accurately weigh Analyte & IS (Calibrated microbalance) B->C D Dissolve in deuterated solvent (e.g., DMSO-d6, D2O) C->D E Ensure complete dissolution (Vortex/sonicate) D->E F Determine T1 Relaxation Time (Inversion-recovery experiment) E->F G Set Acquisition Parameters (D1 ≥ 5 x longest T1, NS for S/N > 250:1, 90° pulse) F->G H Acquire FID G->H I Apply Zero-filling & Apodization H->I J Fourier Transform I->J K Manual Phase & Baseline Correction J->K L Integrate Analyte & IS Signals K->L M Calculate Purity using Equation L->M

Caption: Step-by-step workflow for qNMR purity determination.

Experimental Protocol

Step 1: Selection of a Suitable Internal Standard (IS) The choice of the internal standard is critical for accuracy.[10]

  • Causality: The IS serves as the anchor for quantification.[13] Its signals must be sharp, well-resolved from any analyte or impurity signals, and located in a relatively uncongested region of the spectrum.[10]

  • Criteria:

    • High Purity: Certified purity of ≥99.5%.

    • Stability: Must not react with the analyte, solvent, or air.

    • Solubility: Must be fully soluble in the same deuterated solvent as the pyrimidine analyte.[10]

    • Spectral Simplicity: Ideally, it should have one or more sharp singlet peaks in a clear spectral region (e.g., 0-2 ppm or 8-10 ppm).[10]

  • Common Standards for Pyrimidines:

    • For polar pyrimidines (e.g., 5-Fluorouracil) in D₂O or DMSO-d₆: Maleic acid, Dimethyl sulfone, 1,4-Dioxane.

    • For non-polar pyrimidines in CDCl₃: 1,2,4,5-Tetrachloro-3-nitrobenzene, Benzyl benzoate.[15]

Step 2: Sample and Standard Preparation

  • Causality: Gravimetric accuracy is a primary source of uncertainty. Any error in weighing will directly propagate into the final purity calculation.[17]

  • Protocol:

    • Using a calibrated analytical microbalance (readability of at least 0.01 mg), accurately weigh approximately 5-10 mg of the pyrimidine analyte into a clean, dry NMR tube.[17]

    • Accurately weigh an appropriate amount of the internal standard to achieve a near 1:1 molar ratio with the analyte. This helps to minimize integration errors.[3]

    • Add a precise volume (e.g., 600 µL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆).[17]

    • Cap the tube and ensure complete dissolution by vortexing or brief sonication. A homogenous solution is critical for acquiring high-quality, shimmed spectra.[3]

Step 3: NMR Data Acquisition Parameters

  • Causality: Acquisition parameters must be set to ensure that the resulting spectrum is truly quantitative, meaning all signals have been allowed to fully relax before the next scan.[3] Failure to do so is a common source of systematic error.[13]

  • Key Parameters:

    • Pulse Angle (P1): Use a 90° pulse to maximize signal intensity per scan.[3]

    • Relaxation Delay (D1): This is the most critical parameter for accuracy.[18] The delay must be at least 5 times (ideally 7 times) the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and standard).[3] The T1 value should be experimentally determined using an inversion-recovery pulse sequence.

    • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration precision of <1%.[3][19]

    • Receiver Gain (RG): Set the gain automatically, then check to ensure the Free Induction Decay (FID) is not clipped, which would invalidate quantitation.

Step 4: Data Processing and Purity Calculation

  • Causality: Inaccurate phase and baseline correction can significantly distort integral values, leading to erroneous results. Manual correction by a trained analyst is highly recommended over automated routines.[3][18]

  • Protocol:

    • Apply a small line broadening factor (e.g., LB = 0.1-0.3 Hz) to improve S/N without sacrificing resolution.[17][19]

    • Perform Fourier transformation.

    • Manually and carefully phase the spectrum to achieve a pure absorption signal shape for all peaks.

    • Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[17]

    • Integrate the selected, well-resolved signal for the analyte and the signal for the internal standard. The integration range should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be consistently included for both peaks.[3]

    • Use the integral values and the weights from Step 2 to calculate the purity using the equation provided in Part 1.

Part 4: Method Validation According to ICH Q2(R1) Guidelines

A qNMR method intended for regulatory submissions must be validated to demonstrate its suitability for purpose, in line with ICH Q2(R1) guidelines.[20][21]

Validation ParameterPurposeTypical Acceptance Criteria for Pyrimidine Purity Assay
Specificity To ensure the signal used for quantification of the pyrimidine is free from interference from impurities, degradants, or the internal standard.Peak purity assessment; no interfering signals at the chemical shift of the quantitative proton.
Linearity To demonstrate that the method's response is directly proportional to the analyte concentration over the specified range.Prepare 5 concentrations (e.g., 50-150% of target). Plot calculated purity vs. theoretical purity. R² ≥ 0.99.
Accuracy To assess the closeness of the test results to the true value.Analyze a pyrimidine sample of known, certified purity (if available). Recovery should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate)To measure the method's variability with repeated measurements under the same and different conditions (different days, analysts).Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the nominal concentration used in the assay.
Robustness To show the method's reliability with respect to deliberate, minor variations in parameters (e.g., relaxation delay, pulse angle).The purity result should not be significantly affected by small changes in method parameters.

Conclusion

Quantitative NMR has matured into a robust, reliable, and regulatory-accepted technique for the purity assessment of pyrimidine-based APIs.[5][9] Its status as a primary ratio method, which obviates the need for compound-specific reference materials, offers a significant advantage in early development and for the certification of in-house primary standards.[2][14] While HPLC remains an indispensable tool for impurity profiling due to its superior sensitivity, qNMR provides an orthogonal, highly accurate, and non-destructive method for definitive purity assignment.[1][11] By understanding the fundamental principles and meticulously developing and validating the methodology, researchers and drug development professionals can confidently deploy qNMR as a cornerstone of their analytical quality control strategy.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

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  • Purity Calculation. Mestrelab Resources.

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.

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  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed.

  • Purity by Absolute qNMR Instructions.

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.

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  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.

  • Updates and Future Vision of qNMR at U.S. Pharmacopeia. PMDA.

  • Pharmacopeial Applications of qNMR: A Selection of Vignettes (On-Demand).

  • GUIDELINE FOR qNMR ANALYSIS. ENFSI.

  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. ResearchGate.

  • Quantitative NMR Spectroscopy.docx 11/2017.

  • Let's try doing quantitative NMR. JEOL Ltd.

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy - gmp-compliance.org.

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.

  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare.

  • Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. European Directorate for the Quality of Medicines & HealthCare.

  • Purity comparison by NMR and HPLC. ResearchGate.

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing.

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.

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A Senior Application Scientist's Guide to Coupling Reagents for Pyrimidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Challenges of Electron-Deficient Heterocyclic Amide Bond Formation

For researchers and professionals in drug development, the formation of amide bonds is a cornerstone of molecular synthesis.[1] However, not all amide couplings are created equal. The synthesis of amides from pyrimidine-2-carboxylic acids presents a unique set of challenges stemming from the inherent electronic properties of the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the ring deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine. This guide provides a comparative analysis of common coupling reagents, offering insights and experimental data to aid in the selection of the most effective reagent for this specific and often difficult transformation.

The Underlying Challenge: Reactivity of Pyrimidine-2-Carboxylic Acids

The primary obstacle in the amide coupling of pyrimidine-2-carboxylic acids is the reduced nucleophilicity of the carboxylate and the increased susceptibility to side reactions. The adjacent nitrogen atom in the pyrimidine ring significantly influences the electronic environment of the carboxylic acid, making it a more challenging substrate compared to simple alkyl or aryl carboxylic acids. This often necessitates the use of more potent coupling reagents and carefully optimized reaction conditions to achieve high yields and purity.[2][3]

Comparative Efficacy of Coupling Reagents

The choice of coupling reagent is critical and can dramatically impact the success of the reaction.[4] Below is a comparative overview of several classes of commonly used coupling reagents, with a focus on their performance with pyrimidine-2-carboxylic acids.

Uronium/Aminium Salts: The High-Activity Workhorses

Uronium and aminium salts, such as HATU, HBTU, and HCTU, are among the most effective coupling reagents for difficult amide bond formations.[5][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is often considered the gold standard for challenging couplings due to its high reactivity and ability to suppress racemization.[7][8][9][10] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with amines.[7][9][11] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial for its enhanced reactivity.[7] For pyrimidine-2-carboxylic acids, HATU's potency can overcome the deactivating effect of the pyrimidine ring, leading to excellent yields where other reagents may fail.[8][12]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HBTU and HCTU are also highly efficient. HCTU, a chlorinated analog, is reported to have enhanced stability and may be less allergenic.[6] While effective, they may exhibit slightly lower performance than HATU in particularly stubborn couplings.

Mechanism of Action for Uronium Reagents:

The general mechanism involves the activation of the carboxylic acid by the uronium salt to form a reactive intermediate, which is then attacked by the amine.

Uronium Reagent Mechanism CarboxylicAcid Pyrimidine-2-COOH ActivatedEster Reactive OAt/OBt Ester CarboxylicAcid->ActivatedEster Activation UroniumReagent HATU/HBTU UroniumReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster AmideProduct Pyrimidine-2-CONH-R ActivatedEster->AmideProduct Nucleophilic Attack Byproduct Byproducts ActivatedEster->Byproduct Amine R-NH2 Amine->AmideProduct T3P Mechanism PyrimidineCOOH Pyrimidine-2-COOH MixedAnhydride Mixed Anhydride Intermediate PyrimidineCOOH->MixedAnhydride Activation T3P T3P® T3P->MixedAnhydride Base Base Base->MixedAnhydride AmideProduct Pyrimidine-2-CONH-R MixedAnhydride->AmideProduct Aminolysis PhosByproducts Phosphonic Acid Byproducts MixedAnhydride->PhosByproducts Amine R-NH2 Amine->AmideProduct

Caption: Mechanism of amide bond formation using T3P®.

Quantitative Data Summary

The following table summarizes the general performance of these coupling reagents for challenging amide couplings, which can be extrapolated to pyrimidine-2-carboxylic acids.

Coupling ReagentRelative ReactivityRacemization RiskByproduct RemovalTypical Yields (Difficult Couplings)
HATU Very HighVery LowChromatographyExcellent (>90%) [12]
HBTU/HCTU HighLowChromatographyVery Good (80-95%)
PyBOP HighLowChromatographyVery Good (80-95%)
EDC/HOBt Moderate to HighLow to ModerateAqueous Wash/ChromatographyGood (70-90%)
T3P® HighVery LowAqueous WashVery Good to Excellent (85-98%) [13]

Experimental Protocols

Model Reaction: Coupling of Pyrimidine-2-carboxylic Acid with Benzylamine

This protocol provides a general framework for comparing the efficacy of different coupling reagents.

Materials:

  • Pyrimidine-2-carboxylic acid

  • Benzylamine

  • Coupling Reagent (e.g., HATU, T3P®, EDC/HOBt)

  • Base (e.g., DIPEA, Triethylamine)

  • Anhydrous Solvent (e.g., DMF, DCM)

General Procedure using HATU:

  • To a solution of pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure using T3P®:

  • To a solution of pyrimidine-2-carboxylic acid (1.0 eq) and benzylamine (1.05 eq) in anhydrous ethyl acetate, add a suitable base such as triethylamine (2.5 eq).

  • Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water or saturated aqueous NaHCO3.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure using EDC/HOBt:

  • Dissolve pyrimidine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. [14]

  • Cool the solution to 0 °C and add EDC.HCl (1.2 eq). [15]

  • Stir the mixture at 0 °C for 15 minutes, then add benzylamine (1.05 eq) followed by DIPEA (2.0 eq). [14]

  • Allow the reaction to warm to room temperature and stir overnight. [14]

  • Workup and purification are similar to the HATU protocol.

Conclusion and Recommendations

For the challenging amide coupling of pyrimidine-2-carboxylic acids, high-activity reagents are generally recommended.

  • For Maximum Efficacy and Speed: HATU is often the best choice, providing high yields and minimizing reaction times, especially for sterically hindered or electronically demanding substrates. [8][12]

  • For a Balance of Performance and Cost-Effectiveness: T3P® offers an excellent alternative, with the significant advantage of easy, non-chromatographic byproduct removal and a strong performance profile with low epimerization risk. [13][16]

  • For Routine Couplings: The EDC/HOBt system remains a viable and economical option, though it may require longer reaction times and more careful optimization to achieve high yields with deactivated substrates like pyrimidine-2-carboxylic acids. [17]

Ultimately, the optimal choice of coupling reagent will depend on the specific substrates, scale of the reaction, and the desired balance of reactivity, cost, and ease of purification. [4]It is always advisable to perform small-scale test reactions to identify the most suitable conditions for a particular transformation.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016, February 5). Organic Process Research & Development.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). Synlett.
  • Xu, S., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Epimerisation in Peptide Synthesis. (2022). Molecules.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia.
  • amide coupling help. (2022, March 24). Reddit.
  • What are good peptide coupling reagents when epimerization is not a concern? (2021, January 8). ResearchGate.
  • HATU/PyBOP coupling procedure question. (2023, May 9). Reddit.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic & Biomolecular Chemistry.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2004). Tetrahedron Letters.
  • Coupling Reagents. (n.d.). ResearchGate.
  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Methoxypyrimidine-2-carboxylic Acid Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating novel small molecules, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous biological testing. The 5-methoxypyrimidine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, frequently associated with kinase and metabolic enzyme inhibition. This guide provides a comprehensive, in-depth comparison of essential in vitro assays to elucidate and validate the biological activity of its derivatives, with a focus on two high-probability target classes: Janus kinases (JAKs) and dihydroorotate dehydrogenase (DHODH).

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, enabling researchers to design a robust validation cascade. We will explore both direct biochemical assays and mechanism-based cellular assays, offering a multi-faceted approach to understanding a compound's mechanism of action.

Section 1: Initial Hypothesis - Targeting Proliferation through Kinase or Metabolic Pathways

The pyrimidine ring is a cornerstone of many clinically successful drugs, particularly in oncology and immunology.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against enzymes that are critical for cell proliferation and survival.[1][2] Based on structure-activity relationship (SAR) studies of similar heterocyclic compounds, two of the most likely targets for this compound derivatives are:

  • Janus Kinases (JAKs): A family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are central to cytokine signaling pathways, regulating immune responses and cell growth.[4][5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous inflammatory diseases and cancers.[4]

  • Dihydroorotate Dehydrogenase (DHODH): A key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] Rapidly dividing cells, such as cancer cells and activated lymphocytes, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors.[6][8]

Our experimental strategy will therefore focus on a tiered approach, beginning with broad assessments of anti-proliferative activity, followed by specific enzymatic and cell-based assays to pinpoint the molecular target and elucidate the mechanism of inhibition.

Section 2: Foundational Assays - Gauging Anti-Proliferative and Cytotoxic Effects

Before diving into specific mechanistic assays, it is crucial to establish the fundamental effect of the this compound derivatives on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

Comparative Analysis of Foundational Assays
Assay Principle Advantages Limitations Typical Readout
MTT Assay Measures the metabolic activity of living cells via the reduction of a tetrazolium salt to formazan.[9][10]Inexpensive, high-throughput, well-established.Can be influenced by changes in cellular metabolism not related to viability; requires solubilization of formazan crystals.[10]Absorbance at 570-590 nm.
CellTiter-Glo® Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.Highly sensitive, rapid, homogeneous ("add-mix-read").More expensive than MTT; signal can be affected by compounds that interfere with luciferase.Luminescence.

For initial screening, the MTT assay provides a cost-effective and reliable method to determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines relevant to the suspected targets (e.g., hematopoietic cell lines for JAK inhibitors, or rapidly proliferating cancer cell lines for DHODH inhibitors).

Experimental Protocol: MTT Cell Proliferation Assay[9][11][12][13]
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Section 3: Target Validation - A Dual-Pronged Investigation

With anti-proliferative activity confirmed, the next crucial step is to determine if this effect is mediated through the inhibition of our hypothesized targets: JAKs or DHODH. This requires a combination of direct enzyme inhibition assays and cell-based assays that probe the functional consequences of target engagement.

Workflow for Target Identification and Validation

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Mechanistic Assays cluster_2 Initial Finding A Biochemical JAK Kinase Assay (e.g., Transcreener® ADP²) C JAK-STAT Pathway Assay (pSTAT5 Western Blot/ELISA) A->C Confirm cellular target engagement B Biochemical DHODH Assay (e.g., DCIP Reduction) D DHODH Cellular Assay (Uridine Rescue) B->D Confirm cellular target engagement Start Anti-proliferative Activity (MTT Assay) Start->A Hypothesis 1: JAK Inhibition Start->B Hypothesis 2: DHODH Inhibition

Caption: Tiered approach for target validation.

Investigating Janus Kinase (JAK) Inhibition

If the SAR of the this compound derivatives suggests a potential interaction with the ATP-binding pocket of kinases, a direct biochemical assay against the JAK family is the logical next step.

Comparative Analysis of JAK Inhibition Assays
Assay Type Principle Advantages Disadvantages Typical Readout
Biochemical Kinase Assay (e.g., Transcreener® ADP²) Directly measures the production of ADP, a universal product of kinase reactions.[12]Universal for any ADP-producing enzyme, highly sensitive, amenable to HTS.Requires purified enzyme; does not provide information on cellular activity.Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or Fluorescence Intensity (FI).[12]
Cell-Based Phospho-STAT Assay (ELISA or Western Blot) Measures the phosphorylation of STAT proteins, a direct downstream event of JAK activation, in whole cells.[13]Physiologically relevant, confirms target engagement in a cellular context.Lower throughput, more complex protocol, semi-quantitative (Western Blot).Colorimetric/Chemiluminescent signal.
Reporter Gene Assay Measures the activity of a STAT-responsive promoter linked to a reporter gene (e.g., luciferase).[13]Functional readout of the entire signaling pathway, amenable to HTS.Indirect measure of JAK activity; can be affected by off-target effects on the reporter system.Luminescence or fluorescence.
Experimental Protocol: Biochemical JAK1 Kinase Inhibition Assay (Transcreener® ADP² TR-FRET)

This assay directly quantifies enzymatic activity by measuring the ADP produced by JAK1.[12]

  • Reaction Setup: In a 384-well plate, combine the test compound, a peptide substrate (e.g., IRS1 peptide), and ATP at a concentration near its Km.[12]

  • Enzyme Initiation: Add purified recombinant human JAK1 enzyme to initiate the kinase reaction.[12] Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and add the Transcreener® ADP² TR-FRET detection mix, which contains an ADP-antibody conjugated to Terbium and a far-red ADP tracer.

  • Signal Measurement: After a brief incubation, measure the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Experimental Protocol: Cell-Based pSTAT5 Inhibition Assay

This assay validates that the compound inhibits the JAK-STAT pathway within a cellular environment.

  • Cell Culture and Starvation: Culture a cytokine-dependent cell line (e.g., TF-1) and starve them of growth factors to reduce basal STAT phosphorylation.

  • Compound Pre-incubation: Pre-treat the starved cells with various concentrations of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that signals through the JAK pathway (e.g., IL-3 or GM-CSF) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • pSTAT5 Detection: Quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using a sandwich ELISA kit or by Western blotting with specific antibodies.

  • Analysis: Normalize the pSTAT5 signal to the total STAT5 signal. Determine the IC50 of the compound by plotting the inhibition of STAT5 phosphorylation against the compound concentration.

JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes DNA DNA Dimer->DNA translocates to nucleus & binds Transcription Gene Transcription DNA->Transcription Compound 5-Methoxypyrimidine- 2-carboxylic acid derivative Compound->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway.

Investigating Dihydroorotate Dehydrogenase (DHODH) Inhibition

If the initial cell proliferation data shows potent activity in rapidly dividing cell lines, and the compound scaffold is reminiscent of known metabolic inhibitors, DHODH becomes a prime suspect.

Comparative Analysis of DHODH Inhibition Assays
Assay Type Principle Advantages Disadvantages Typical Readout
Biochemical DHODH Assay Measures the reduction of an electron acceptor dye (DCIP) coupled to the oxidation of dihydroorotate by DHODH.[8][9][14]Direct measure of enzyme activity, relatively simple and cost-effective.Can be prone to interference from compounds that interact with the dye.[15]Decrease in absorbance at 600 nm.
Cell Proliferation with Uridine Rescue Assesses if the anti-proliferative effect of the compound can be reversed by supplying uridine, which bypasses the de novo pyrimidine synthesis pathway.Confirms the mechanism of action is on-target DHODH inhibition in a cellular context.Indirect; does not measure enzyme inhibition directly.Cell viability (MTT, CellTiter-Glo®).
Metabolite Analysis Directly measures the accumulation of the DHODH substrate (dihydroorotate) in compound-treated cells using mass spectrometry.Provides definitive evidence of target engagement and pathway inhibition.Requires specialized equipment (LC-MS/MS), lower throughput, and is technically demanding.Quantitation of dihydroorotate levels.
Experimental Protocol: Biochemical DHODH Inhibition Assay[8][16]
  • Assay Buffer Preparation: Prepare a buffer containing Tris-HCl, KCl, Triton X-100, and coenzyme Q10.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the chromogenic substrate 2,6-dichloroindophenol (DCIP), and serial dilutions of the test compound.

  • Enzyme Incubation: Pre-incubate the mixture with recombinant human DHODH for a short period (e.g., 30 minutes) at 25°C.

  • Reaction Initiation: Add the substrate, dihydroorotic acid, to start the reaction.

  • Kinetic Reading: Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader in kinetic mode.[8]

  • Data Analysis: Determine the initial reaction rate (V₀) from the linear portion of the curve. Calculate the percent inhibition and determine the IC50 value.

Experimental Protocol: Cell Proliferation Assay with Uridine Rescue

This is a critical assay to confirm that the observed anti-proliferative effects are due to the inhibition of pyrimidine synthesis.

  • Cell Plating: Seed a rapidly proliferating cell line (e.g., A549, HL-60) in two sets of 96-well plates.

  • Compound and Uridine Treatment: Treat one set of plates with serial dilutions of the test compound. Treat the second set with the same serial dilutions of the test compound plus a constant, rescuing concentration of uridine (e.g., 100 µM).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Measure cell viability in both sets of plates using the MTT assay as described in Section 2.

  • Data Analysis: Calculate and plot the dose-response curves for both conditions. A significant rightward shift in the IC50 curve in the presence of uridine is strong evidence for on-target DHODH inhibition.

Section 4: Data Interpretation and Next Steps

The collective data from these assays will provide a robust profile of the biological activity of your this compound derivatives.

Scenario Interpretation Next Steps
Potent in Biochemical JAK Assay & pSTAT5 Assay The compound is a direct inhibitor of JAK kinase and functions within the cellular context.Determine selectivity across JAK isoforms (JAK1, JAK2, JAK3, TYK2). Assess off-target kinase activity against a broad panel.
Potent in Biochemical DHODH Assay & Uridine Rescue The compound is a direct inhibitor of DHODH, and its anti-proliferative effect is due to pyrimidine starvation.Confirm substrate accumulation (dihydroorotate) via LC-MS/MS. Evaluate in vivo efficacy in relevant disease models.
Anti-proliferative but Weak/Inactive in Both Target Assays The compound may have a different mechanism of action or act on an upstream/downstream component of another pathway.Consider broader phenotypic screening, target deconvolution studies (e.g., chemical proteomics), or testing against other known pyrimidine-binding targets.
Active in Biochemical but Not Cellular Assays The compound may have poor cell permeability or be subject to rapid efflux or metabolism.Conduct cell permeability assays (e.g., PAMPA). Investigate metabolic stability in liver microsomes.

Section 5: Conclusion

Validating the biological activity of novel compounds like this compound derivatives requires a logical, stepwise approach that combines direct enzymatic assays with functional cellular assays. By systematically evaluating anti-proliferative effects and then probing the most probable molecular targets—JAKs and DHODH—researchers can confidently determine the mechanism of action. The comparative guide and detailed protocols provided herein serve as a comprehensive roadmap for advancing these promising compounds through the drug discovery pipeline, ensuring that experimental choices are driven by scientific rationale and lead to clear, interpretable data.

References

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved January 22, 2026, from [Link]

  • Zhang, X., et al. (2012). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F. Journal of Biomolecular Screening, 17(5), 689-696.
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  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Retrieved January 22, 2026, from [Link]

  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475.
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  • Di Paolo, J. F., et al. (2022). Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Pharmaceuticals, 15(6), 724.
  • Sano, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Genes to Cells, 28(10), 665-676.
  • Berridge, M. V., et al. (2005). The use of tetrazolium dyes in cell biology: a review. Biotechnology Annual Review, 11, 127-152.
  • Constantinescu, S. N., et al. (2019). JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders. F1000Research, 7, F1000 Faculty Rev-63.
  • Heine, A., et al. (2011). Dual binding mode of a novel series of DHODH inhibitors. Journal of Medicinal Chemistry, 54(17), 6084-6091.
  • Li, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1143–1151.
  • Tanimoto, H., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 21(22), 7025-7037.
  • Li, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1143–1151.
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  • Weber, F., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem, e202400292.
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Safety Operating Guide

Navigating the Safe Handling of 5-Methoxypyrimidine-2-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methoxypyrimidine-2-carboxylic acid, a compound utilized in pharmaceutical synthesis. While specific toxicological data for this compound is limited, a thorough evaluation of its chemical structure and data from analogous compounds necessitates a cautious and well-defined safety protocol.

Understanding the Risks: A Proactive Approach to Safety

This compound is a heterocyclic compound containing a pyrimidine ring, a carboxylic acid group, and a methoxy group. Based on the hazard classifications of similar pyrimidine-carboxylic acid derivatives, this compound should be handled as potentially hazardous.[1][2][3][4][5] The primary anticipated hazards include:

  • Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][5]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the principles of chemical safety.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[6] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[3][7][8]
Body Protection A flame-resistant laboratory coat.To protect the skin and personal clothing from contamination.[7][9]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is essential to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator may be necessary.To prevent the inhalation of airborne particles that could cause respiratory irritation.[3][5][8]
Foot Protection Closed-toe shoes.To protect the feet from spills and falling objects.[7]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict procedural workflow is crucial for minimizing the risk of exposure during the handling and disposal of this compound.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donned) and taken off (doffed) is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Safety Glasses/Goggles d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Glasses/Goggles f2->f3

Caption: The proper sequence for donning and doffing Personal Protective Equipment.

Handling this compound in the Laboratory
  • Preparation: Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing and Transfer: When weighing the solid compound, perform this task in a fume hood to minimize the risk of inhaling dust particles. Use appropriate tools, such as a spatula, for transfers.

  • In Case of a Spill: In the event of a spill, calmly assess the situation. For a small, dry spill, carefully sweep up the material and place it in a designated waste container.[3] For a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene: After handling the compound and before leaving the laboratory, remove your gloves and lab coat and wash your hands thoroughly with soap and water.[3]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed waste container.

  • Unused Compound: Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.[3][10] Do not dispose of this compound down the drain or in the regular trash.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent (if safe to do so) before disposal. The rinseate should be collected and disposed of as chemical waste.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a proactive and informed approach to laboratory safety. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established handling and disposal protocols, researchers can mitigate risks and ensure a safe working environment. This commitment to safety not only protects individuals but also upholds the integrity of scientific research.

References

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Metasci. Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.